molecular formula C21H21NO4 B613592 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid CAS No. 288617-76-5

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid

Número de catálogo: B613592
Número CAS: 288617-76-5
Peso molecular: 351.4 g/mol
Clave InChI: FNCSRFHDUZYOCR-OAQYLSRUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCSRFHDUZYOCR-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288617-76-5
Record name 288617-76-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-((Fmoc-amino))-2-methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 288617-76-5

Synonyms: Fmoc-α-methyl-D-allylglycine, Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid

This technical guide provides a comprehensive overview of (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid, a specialized amino acid derivative crucial for advanced peptide synthesis and drug development. It is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and workflow visualizations.

Compound Data

The following table summarizes the key physicochemical properties of (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid.

PropertyValue
CAS Number 288617-76-5
Molecular Formula C₂₁H₂₁NO₄
Molecular Weight 351.4 g/mol
Appearance White to off-white powder
Purity ≥ 99.5% (Chiral HPLC)
Optical Rotation [a]D20 = +2 ± 1º (c=1 in EtOH)
Storage Conditions 0 - 8 °C

Experimental Protocols

This section details the primary application of (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid as a building block in Solid-Phase Peptide Synthesis (SPPS), particularly for creating hydrocarbon-stapled peptides via Ring-Closing Metathesis (RCM).

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid into a peptide sequence generally follows standard Fmoc-based SPPS protocols. Due to the steric hindrance from the α-methyl group, optimized coupling conditions may be required.

Materials:

  • Fmoc-protected amino acids, including (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid

  • Appropriate resin for SPPS (e.g., Rink Amide resin for peptide amides)

  • Coupling reagents (e.g., HBTU, HATU, or PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA, or N-methylmorpholine - NMM)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

Procedure:

  • Resin Swelling: Swell the resin in DMF or DCM in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.

  • Amino Acid Coupling:

    • Dissolve (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid (typically 3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add a base such as DIEA (6-10 equivalents).

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for a specified time (this may be longer for sterically hindered residues).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Protocol for On-Resin Ring-Closing Metathesis (RCM)

This protocol is specifically for creating stapled peptides where (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid and another alkenyl amino acid are incorporated into the peptide chain.[1][2]

Materials:

  • Peptide-resin containing two alkenyl side chains

  • Grubbs' or Hoveyda-Grubbs' catalyst (1st or 2nd generation)

  • Anhydrous, degassed 1,2-dichloroethane (DCE) or DCM

  • Nitrogen or Argon atmosphere

Procedure:

  • Resin Preparation: Swell the peptide-resin in the reaction solvent (e.g., DCE) under an inert atmosphere.[3]

  • Catalyst Addition: Dissolve the RCM catalyst in the reaction solvent and add it to the resin suspension.

  • Reaction: Gently agitate the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours.[2][3] The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.[2]

  • Catalyst Removal: After the reaction is complete, wash the resin extensively with the reaction solvent and other solvents like DMF and DCM to remove the catalyst.[3]

Peptide Cleavage and Deprotection

Procedure:

  • Resin Washing and Drying: Wash the resin with DCM and dry it under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Standard Fmoc Solid-Phase Peptide Synthesis Cycle

SPPS_Workflow start Start: Resin with Free Amine coupling Amino Acid Coupling: - Fmoc-AA-OH - Coupling Reagent (e.g., HATU) - Base (e.g., DIEA) start->coupling Add wash1 Wash (DMF) coupling->wash1 deprotection Fmoc Deprotection: 20% Piperidine in DMF wash1->deprotection wash2 Wash (DMF) deprotection->wash2 next_cycle Ready for Next Cycle wash2->next_cycle Repeat for next amino acid next_cycle->coupling cleavage Final Cleavage from Resin next_cycle->cleavage After final amino acid

Caption: Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

On-Resin Ring-Closing Metathesis for Stapled Peptides

RCM_Workflow start Start: Resin-bound peptide with two alkenyl side chains swell Swell Resin in Anhydrous Solvent (DCE) start->swell catalyst Add RCM Catalyst (e.g., Grubbs' II) swell->catalyst react React under Inert Atmosphere (2-24h) catalyst->react wash Wash to Remove Catalyst react->wash cleave Cleave and Purify Stapled Peptide wash->cleave

Caption: Workflow for on-resin Ring-Closing Metathesis (RCM).

Signaling Pathways

(R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid is a synthetic amino acid derivative used as a structural component in peptide synthesis. As a building block, it does not have a direct, inherent role in biological signaling pathways. Its significance lies in its ability to be incorporated into peptides that are designed to modulate specific signaling pathways. For example, hydrocarbon-stapled peptides created using this amino acid can be designed to stabilize the alpha-helical structure of a peptide, enabling it to better interact with intracellular protein targets and disrupt protein-protein interactions that are key steps in various signaling cascades. The specific pathway targeted depends entirely on the peptide sequence into which this amino acid is incorporated.

Applications in Drug Development

The primary application of (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid is in the synthesis of "stapled peptides." The α-methyl group provides conformational rigidity, while the pentenyl side chain serves as a reactive handle for intramolecular cross-linking with another alkenyl side chain within the same peptide.[1] This process, known as ring-closing metathesis (RCM), creates a hydrocarbon "staple" that locks the peptide into a specific conformation, often an α-helix.

Advantages of Stapled Peptides in Drug Development:

  • Enhanced Helicity and Stability: The hydrocarbon staple stabilizes the peptide's secondary structure, particularly α-helices, which are common motifs in protein-protein interactions.

  • Increased Proteolytic Resistance: The staple protects the peptide backbone from degradation by proteases, increasing its in vivo half-life.

  • Improved Cell Permeability: The hydrocarbon nature of the staple can enhance the peptide's ability to cross cell membranes and reach intracellular targets.

These properties make stapled peptides, and by extension the building blocks used to create them, highly valuable in the development of novel therapeutics for a range of diseases, including cancer and infectious diseases, by targeting previously "undruggable" intracellular protein-protein interactions.

References

An In-depth Technical Guide to Fmoc-(R)-alpha-methyl-allylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-alpha-methyl-allylglycine is a synthetic amino acid derivative that serves as a crucial building block in peptide synthesis and drug discovery.[1] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, an alpha-methyl group, and an allyl side chain, offers distinct advantages for creating novel peptides with enhanced pharmacological properties. The Fmoc group provides a base-labile protecting strategy essential for solid-phase peptide synthesis (SPPS), while the α-methyl group can impart conformational rigidity and increased resistance to enzymatic degradation. The allyl side chain offers a site for specific chemical modifications, such as cyclization or the introduction of other functional groups.

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Fmoc-(R)-alpha-methyl-allylglycine.

Chemical Properties

The fundamental chemical and physical properties of Fmoc-(R)-alpha-methyl-allylglycine are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 288617-76-5[1]
Molecular Formula C₂₁H₂₁NO₄[1]
Molecular Weight 351.4 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥ 99.5% (Chiral HPLC)[1]
Optical Rotation [α]D²⁰ = +2 ± 1º (c=1 in EtOH)[1]
Storage Conditions 0 - 8 °C[1]
Melting Point Not available. For the similar compound Fmoc-L-allylglycine, the melting point is 137-138 °C.
Boiling Point Data not available. Decomposes at high temperatures.
Solubility Generally soluble in organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and alcohols. Most Fmoc-protected amino acids show good solubility (>0.4 M) in green solvents like PolarClean.

Experimental Protocols

Conceptual Synthesis of Fmoc-(R)-alpha-methyl-allylglycine

The synthesis of Fmoc-(R)-alpha-methyl-allylglycine generally involves the protection of the amino group of (R)-alpha-methyl-allylglycine with an Fmoc reagent. A typical conceptual workflow is outlined below.

Diagram: Conceptual Synthesis Workflow

G cluster_start Starting Materials Start_AA (R)-alpha-methyl-allylglycine Reaction Reaction in Aqueous/Organic Solvent (e.g., Acetone/Water) with mild base (e.g., NaHCO₃) Start_AA->Reaction Start_Fmoc Fmoc-OSu or Fmoc-Cl Start_Fmoc->Reaction Acidification Acidification (e.g., with HCl to pH ~2) Reaction->Acidification Extraction Extraction with Organic Solvent (e.g., DCM) Acidification->Extraction Purification Purification (e.g., Recrystallization or Chromatography) Extraction->Purification Product Fmoc-(R)-alpha-methyl-allylglycine Purification->Product

Caption: Conceptual workflow for the synthesis of Fmoc-(R)-alpha-methyl-allylglycine.

Methodology:

  • (R)-alpha-methyl-allylglycine is dissolved in a mixture of an organic solvent (e.g., acetone) and water containing a mild base, such as sodium bicarbonate (NaHCO₃).

  • Fmoc-OSu (9-fluorenylmethyl-N-succinimidyl carbonate) or Fmoc-Cl (9-fluorenylmethyl chloroformate) is added to the solution while stirring.

  • The reaction mixture is stirred at room temperature for several hours until the starting amino acid is consumed, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the organic solvent is removed under reduced pressure.

  • The aqueous solution is then acidified to a pH of approximately 2 using a dilute acid (e.g., 1M HCl). This protonates the carboxylic acid and causes the product to precipitate.

  • The crude product is extracted into an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.

  • The resulting crude product is purified , typically by recrystallization or silica gel chromatography, to yield pure Fmoc-(R)-alpha-methyl-allylglycine.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(R)-alpha-methyl-allylglycine

Fmoc-(R)-alpha-methyl-allylglycine is primarily used in Fmoc-based SPPS. The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Diagram: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

G Start Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-(R)-alpha-methyl-allylglycine with activating agents (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat cycle for next amino acid Wash2->Repeat Repeat->Deprotection For next cycle Cleavage Final Cleavage from Resin & Side-chain deprotection (e.g., TFA cocktail) Repeat->Cleavage After final cycle Final_Product Purified Peptide Cleavage->Final_Product G Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction at C9 of Fluorenyl group Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Adduct Piperidine-DBF Adduct Piperidine->Adduct Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Dibenzofulvene Dibenzofulvene (DBF) Beta_Elimination->Dibenzofulvene Free_Amine H₂N-Peptide-Resin (Free Amine) Beta_Elimination->Free_Amine Dibenzofulvene->Adduct

References

An In-Depth Technical Guide to the Synthesis of Fmoc-Protected α-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methylated amino acids are a critical class of non-proteinogenic amino acids that, when incorporated into peptides, confer unique conformational constraints and increased resistance to enzymatic degradation. These properties are highly desirable in the development of therapeutic peptides and peptidomimetics, leading to enhanced stability, bioavailability, and receptor-binding affinity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), owing to its base-lability which allows for orthogonal protection strategies. This technical guide provides a comprehensive overview of the core synthetic strategies for preparing enantiomerically enriched Fmoc-protected α-methylated amino acids, complete with detailed experimental protocols, comparative quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Synthesis via Chiral Auxiliaries

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the desired enantiomerically enriched product.

Pseudoephedrine Amide Alkylation (Myers' Asymmetric Alkylation)

This method utilizes pseudoephedrine as a chiral auxiliary to direct the asymmetric alkylation of a glycine enolate equivalent. The resulting α-substituted amino acid derivative can then be hydrolyzed and protected with the Fmoc group. This method is highly regarded for its practicality and high diastereoselectivity.[1][2]

Step 1: Synthesis of Pseudoephedrine Glycinamide

  • A solution of pseudoephedrine (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in methanol is heated to reflux.

  • Sodium methoxide (1.0 eq) is added, and the reaction is refluxed for 12-24 hours.

  • The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give pseudoephedrine glycinamide.

Step 2: Asymmetric Alkylation

  • To a solution of pseudoephedrine glycinamide (1.0 eq) and lithium chloride (6.0 eq) in tetrahydrofuran (THF) at -78 °C is added lithium diisopropylamide (LDA) (2.0 eq).

  • The solution is stirred for 30 minutes, followed by the addition of benzyl bromide (1.2 eq).

  • The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Hydrolysis of the Chiral Auxiliary

  • The alkylated product is dissolved in a 1:1 mixture of dioxane and water.

  • The solution is heated to reflux for 24-48 hours.

  • The reaction mixture is cooled, and the pseudoephedrine is recovered by extraction with an organic solvent.

  • The aqueous layer containing the α-methyl-phenylalanine is concentrated.

Step 4: Fmoc Protection

  • The crude α-methyl-phenylalanine is dissolved in a 10% aqueous sodium carbonate solution.

  • A solution of Fmoc-OSu (1.1 eq) in acetone is added dropwise at 0 °C.

  • The reaction is stirred at room temperature overnight.

  • The mixture is acidified with 1M HCl, and the precipitated product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Fmoc-α-methyl-L-phenylalanine.

Myers_Alkylation cluster_synthesis Synthesis of Fmoc-α-methyl-L-phenylalanine start Pseudoephedrine + Glycine Methyl Ester step1 Pseudoephedrine Glycinamide Formation start->step1 step2 Asymmetric Alkylation with Benzyl Bromide step1->step2 LDA, LiCl, THF step3 Hydrolysis step2->step3 H2O/Dioxane, Reflux step4 Fmoc Protection step3->step4 Fmoc-OSu, Na2CO3 end Fmoc-α-methyl-L- phenylalanine step4->end

Caption: Myers' Asymmetric Alkylation Workflow.

Oxazolidinone-Based Synthesis (Evans' Asymmetric Alkylation)

Evans' oxazolidinone auxiliaries are widely used for the asymmetric synthesis of α-substituted carboxylic acids, including α-amino acids.[3][4] The N-acyloxazolidinone is deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation. Subsequent hydrolysis removes the auxiliary, yielding the desired amino acid.

Step 1: Preparation of N-Propionyloxazolidinone

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF at -78 °C is added n-butyllithium (1.05 eq).

  • After 15 minutes, propionyl chloride (1.1 eq) is added, and the mixture is stirred for 30 minutes at -78 °C before warming to room temperature.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The organic layer is washed, dried, and concentrated to give the N-propionyloxazolidinone.

Step 2: Asymmetric Methylation

  • To a solution of the N-propionyloxazolidinone (1.0 eq) in dry THF at -78 °C is added sodium hexamethyldisilazide (NaHMDS) (1.1 eq).

  • After 30 minutes, methyl iodide (1.5 eq) is added, and the reaction is stirred for 2-4 hours at -78 °C.

  • The reaction is quenched with saturated aqueous ammonium chloride and worked up as in Step 1. The product is purified by chromatography.

Step 3: Auxiliary Cleavage and Esterification

  • The methylated product is dissolved in a 4:1 mixture of THF and water.

  • Lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq) are added at 0 °C.

  • The reaction is stirred for 4 hours at room temperature.

  • The reaction is quenched with sodium sulfite, and the THF is removed in vacuo.

  • The aqueous layer is acidified and extracted to yield the α-methyl-alanine.

Step 4: Fmoc Protection

  • Follow the procedure outlined in Step 4 of the Pseudoephedrine Amide Alkylation protocol.

Evans_Alkylation cluster_synthesis Synthesis of Fmoc-α-methyl-L-alanine start (S)-4-benzyl-2-oxazolidinone step1 N-Acylation with Propionyl Chloride start->step1 step2 Asymmetric Methylation step1->step2 NaHMDS, MeI step3 Auxiliary Cleavage step2->step3 LiOH, H2O2 step4 Fmoc Protection step3->step4 Fmoc-OSu, Na2CO3 end Fmoc-α-methyl-L-alanine step4->end

Caption: Evans' Asymmetric Alkylation Workflow.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[5] The asymmetric variant employs a chiral amine to induce diastereoselectivity in the formation of the α-aminonitrile intermediate.[6][7]

Step 1: One-Pot Asymmetric Strecker Reaction

  • To a solution of (R)-phenylglycine amide (1.0 eq) and acetophenone (1.0 eq) in methanol/water (6:1 v/v) is added a 30% aqueous solution of sodium cyanide (1.1 eq).

  • The mixture is stirred at room temperature for 96 hours, during which time the diastereomerically pure α-aminonitrile precipitates.

  • The solid is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis of the Nitrile and Chiral Auxiliary Removal

  • The α-aminonitrile is suspended in 6M HCl and heated to reflux for 12-24 hours.

  • The reaction mixture is cooled, and the precipitated phenylglycine is removed by filtration.

  • The filtrate is concentrated to give the crude α-methyl-phenylalanine hydrochloride.

Step 3: Fmoc Protection

  • The crude amino acid hydrochloride is dissolved in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.

  • Fmoc-Cl (1.1 eq) is added, and the reaction is stirred overnight at room temperature.

  • The mixture is diluted with water and washed with diethyl ether.

  • The aqueous phase is acidified with 1M HCl, and the product is extracted with ethyl acetate.

  • The organic layer is dried and concentrated to yield Fmoc-α-methyl-D-phenylalanine.

Strecker_Synthesis cluster_synthesis Asymmetric Strecker Synthesis start Acetophenone + (R)-Phenylglycine Amide step1 One-Pot Strecker Reaction (Crystallization-Induced Asymmetric Transformation) start->step1 NaCN, MeOH/H2O step2 Hydrolysis and Auxiliary Removal step1->step2 6M HCl, Reflux step3 Fmoc Protection step2->step3 Fmoc-Cl, NaHCO3 end Fmoc-α-methyl-D- phenylalanine step3->end

Caption: Asymmetric Strecker Synthesis Workflow.

Solid-Phase Synthesis of N-Methylated Amino Acids

While primarily developed for N-methylation, the principles of solid-phase synthesis can be adapted for the preparation of α-methylated amino acids.[8][9] This approach involves anchoring the amino acid to a resin, followed by protection, alkylation, and cleavage.

Step 1: Loading of Fmoc-Thr(tBu)-OH onto 2-Chlorotrityl Chloride (2-CTC) Resin

  • Swell 2-CTC resin in dichloromethane (DCM).

  • Dissolve Fmoc-Thr(tBu)-OH (3.0 eq) and diisopropylethylamine (DIEA) (9.0 eq) in DCM.

  • Add the solution to the resin and shake for 2 hours.

  • Wash the resin with DCM and DMF.

Step 2: Fmoc Deprotection and o-NBS Protection

  • Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

  • Wash the resin with DMF and DCM.

  • Treat the resin with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in DCM.

Step 3: N-Methylation

  • Treat the resin with a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfate in N-methyl-2-pyrrolidone (NMP).

  • Repeat the methylation step until completion as monitored by a mini-cleavage and HPLC analysis.

Step 4: o-NBS Deprotection and Fmoc Protection

  • Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP to remove the o-NBS group.

  • Wash the resin and treat with Fmoc-OSu and DIEA in DCM/DMF.

Step 5: Cleavage from Resin

  • Wash the resin with DCM.

  • Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM.

  • Collect the filtrate and evaporate the solvent to obtain Fmoc-N-Me-Thr(tBu)-OH.

Solid_Phase_Synthesis cluster_synthesis Solid-Phase Synthesis of Fmoc-N-Me-Thr(tBu)-OH start 2-CTC Resin + Fmoc-Thr(tBu)-OH step1 Resin Loading start->step1 step2 Fmoc Deprotection & o-NBS Protection step1->step2 step3 N-Methylation step2->step3 DBU, (CH3)2SO4 step4 o-NBS Deprotection & Fmoc Protection step3->step4 step5 Cleavage from Resin step4->step5 1% TFA in DCM end Fmoc-N-Me-Thr(tBu)-OH step5->end

Caption: Solid-Phase Synthesis Workflow.

Fmoc Protection of α-Methylated Amino Acids

In cases where the Fmoc group is not introduced during the main synthetic sequence, a separate protection step is required. The following is a general and efficient protocol for the Fmoc protection of a free α-methylated amino acid.[10]

  • Dissolve the α-methylated amino acid (1.0 eq) in a 3:1 mixture of water and ethanol.

  • Add Fmoc chloride (1.2 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir until the reaction is complete as monitored by TLC.

  • Acidify the solution with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Comparative Data Summary

The choice of synthetic route often depends on factors such as substrate scope, desired stereochemical outcome, scalability, and the availability of starting materials. The following table provides a summary of typical quantitative data for the described methods.

Synthetic MethodChiral Auxiliary/ReagentSubstrate ExampleDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Overall YieldReference(s)
Pseudoephedrine Amide Alkylation(+)-PseudoephedrineGlycinamide>95:5 d.r.>98%60-80%[1][2]
Oxazolidinone-Based Synthesis(S)-4-benzyl-2-oxazolidinonePropionyl imide>99:1 d.r.>99%70-90%[3]
Asymmetric Strecker Synthesis(R)-Phenylglycine amideAcetophenone>99:1 d.r. (after crystallization)>98%70-85%[6][7]
Solid-Phase Synthesis-Fmoc-Thr(tBu)-OHNot applicable (N-methylation)N/A>70%[8]

Conclusion

The synthesis of Fmoc-protected α-methylated amino acids can be achieved through several efficient and stereoselective methods. The use of chiral auxiliaries, such as pseudoephedrine and oxazolidinones, provides high levels of diastereoselectivity and generally good to excellent yields. The asymmetric Strecker synthesis offers a convergent and practical one-pot approach, particularly with the use of crystallization-induced asymmetric transformation. Solid-phase methods, while primarily demonstrated for N-methylation, offer the advantages of simplified purification and the potential for automation. The selection of the optimal synthetic strategy will depend on the specific target molecule, available resources, and the desired scale of the synthesis. This guide provides the necessary foundational information and detailed protocols to enable researchers to successfully synthesize these valuable building blocks for advanced peptide and peptidomimetic drug discovery.

References

In-Depth Technical Guide: Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid, a non-proteinogenic amino acid of significant interest in peptide chemistry and drug discovery. Due to its limited commercial availability, this guide focuses on its synthesis, characterization, and incorporation into peptide sequences, providing researchers with the necessary information to utilize this unique building block.

Introduction

Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid is an α,α-disubstituted amino acid characterized by the presence of both a methyl group and an allyl group on its α-carbon. This substitution introduces significant steric hindrance and conformational constraints, which can impart desirable properties to peptides, such as increased resistance to enzymatic degradation and the stabilization of specific secondary structures. The (R)-configuration at the α-carbon provides stereochemical control essential for designing bioactive peptides with specific receptor affinities. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino function makes it suitable for solid-phase peptide synthesis (SPPS).

Physicochemical Properties

PropertyValue (Estimated/Analog Data)Reference Compound(s)
Molecular Formula C21H21NO4(2S)-2-(Fmoc-amino)-2-methyl-4-pentenoic acid
Molecular Weight 351.40 g/mol (2S)-2-(Fmoc-amino)-2-methyl-4-pentenoic acid
Appearance White to off-white solidGeneral data for Fmoc-protected amino acids
Solubility Soluble in DMF, NMP, and other polar aprotic solventsGeneral data for Fmoc-protected amino acids used in SPPS
Storage Conditions 2-8 °C, desiccatedGeneral recommendation for Fmoc-protected amino acids

Synthesis of Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid

The synthesis of this chiral, α,α-disubstituted amino acid is a multi-step process that requires careful control of stereochemistry. A plausible and established approach involves the asymmetric alkylation of a chiral glycine enolate equivalent.

Proposed Enantioselective Synthesis of (R)-2-amino-2-methyl-4-pentenoic acid

A robust method for establishing the (R)-stereocenter is through the use of a chiral auxiliary, such as a pseudoephedrine-derived glycinamide.

Experimental Protocol:

  • Preparation of the Chiral Glycinamide: React pseudoephedrine with bromoacetyl bromide to form the corresponding bromoacetamide, followed by amination to yield the pseudoephedrine glycinamide.

  • Enolate Formation: Treat the pseudoephedrine glycinamide with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the chiral enolate.

  • Asymmetric Methylation: Introduce one equivalent of methyl iodide to the enolate solution. The chiral auxiliary will direct the methylation to stereoselectively form the (R)-α-methylated product.

  • Second Enolate Formation and Allylation: Repeat the enolate formation with another equivalent of LDA, followed by the addition of allyl bromide to introduce the 4-pentenoyl group at the α-position.

  • Hydrolysis and Auxiliary Removal: Acidic hydrolysis of the resulting product will cleave the chiral auxiliary and hydrolyze the amide to the carboxylic acid, yielding (R)-2-amino-2-methyl-4-pentenoic acid. Purification can be achieved by ion-exchange chromatography.

Fmoc Protection

The synthesized (R)-2-amino-2-methyl-4-pentenoic acid is then protected with the Fmoc group for use in SPPS.

Experimental Protocol:

  • Dissolution: Dissolve the amino acid in a mixture of 10% aqueous sodium carbonate and dioxane.

  • Addition of Fmoc-OSu: Add 1.1 equivalents of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

  • Extraction and Purification: Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid. The product can be further purified by flash column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis of (R)-2-amino-2-methyl-4-pentenoic acid cluster_protection Fmoc Protection A Pseudoephedrine Glycinamide B Chiral Enolate Formation (LDA, -78°C) A->B C Asymmetric Methylation (CH3I) B->C D Second Enolate Formation (LDA, -78°C) C->D E Allylation (Allyl Bromide) D->E F Acidic Hydrolysis E->F G (R)-2-amino-2-methyl-4-pentenoic acid F->G H Dissolution in Na2CO3/Dioxane G->H I Addition of Fmoc-OSu H->I J Reaction at RT I->J K Workup and Purification J->K L Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid K->L

Proposed synthesis workflow for Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered α,α-disubstituted amino acids like Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid into a growing peptide chain presents challenges due to slower coupling kinetics.[1] Optimized protocols are necessary to ensure high coupling efficiency.

Challenges in SPPS
  • Steric Hindrance: The presence of two substituents on the α-carbon significantly hinders the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, slowing down the coupling reaction.[1]

  • Incomplete Coupling: Standard coupling conditions may result in incomplete reactions, leading to deletion sequences in the final peptide product.[2]

  • Aggregation: The conformational constraints imposed by α,α-disubstituted amino acids can sometimes promote on-resin aggregation of the peptide chain.[3]

Recommended SPPS Protocol

To overcome these challenges, the use of potent coupling reagents and optimized reaction conditions is crucial.

Experimental Protocol:

  • Resin Selection and Preparation: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid:

    • Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid, 3-5 equivalents of a high-reactivity coupling reagent (e.g., HATU, HCTU, or COMU), and 6-10 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIEA) in DMF. Allow the pre-activation to proceed for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for an extended period (2-4 hours). Microwave-assisted coupling can significantly reduce the reaction time and improve efficiency.[4]

    • Monitoring: After the initial coupling, perform a Kaiser test to check for the presence of free amines. If the test is positive, a second coupling step is recommended.

  • Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-(R)-2-amino- 2-methyl-4-pentenoic acid (HATU/DIEA, 2-4h) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest RepeatCoupling Repeat Coupling KaiserTest->RepeatCoupling Positive NextAA Couple Next Amino Acid KaiserTest->NextAA Negative RepeatCoupling->Coupling NextAA->Deprotection Cycle for subsequent AAs Cleavage Cleavage from Resin (TFA Cocktail) NextAA->Cleavage End of Sequence Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Experimental workflow for SPPS using Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid.

Conclusion

Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid is a valuable, albeit challenging, building block for the synthesis of modified peptides. Its incorporation can enhance the pharmacological properties of peptide-based therapeutics. Successful utilization of this amino acid requires careful planning and execution of its synthesis and subsequent incorporation into peptides using optimized SPPS protocols. This guide provides the foundational knowledge and detailed methodologies to enable researchers to effectively employ this unique compound in their drug discovery and development efforts.

References

An In-depth Technical Guide to Fmoc-(R)-alpha-methyl-allylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of N-α-Fmoc-(R)-α-methyl-allylglycine, a specialized amino acid derivative. It details its chemical structure, physicochemical properties, applications in peptide synthesis and drug development, and a representative synthetic protocol.

Introduction

Fmoc-(R)-α-methyl-allylglycine is a synthetic α,α-disubstituted amino acid derivative that plays a crucial role in modern peptide chemistry and medicinal research. It incorporates three key structural features:

  • An Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the alpha-amino group, which is base-labile and central to its use in Solid-Phase Peptide Synthesis (SPPS).

  • An α-methyl group , which introduces conformational constraints into a peptide backbone. This methylation can enhance proteolytic stability, modulate secondary structure, and improve the pharmacokinetic profile of peptide-based therapeutics.[1]

  • An allyl side chain , which provides a reactive handle for post-synthetic modifications through various chemical transformations, such as olefin metathesis for peptide cyclization or cross-coupling reactions.

This combination of features makes Fmoc-(R)-α-methyl-allylglycine a valuable building block for synthesizing complex peptides, peptidomimetics, and novel drug candidates with enhanced stability and biological activity.[2][3]

Chemical Structure and Properties

The structure of Fmoc-(R)-alpha-methyl-allylglycine consists of a central alpha-carbon bonded to a methyl group, an allyl group, a carboxylic acid, and an Fmoc-protected amino group. The "(R)" designation specifies the stereochemistry at the alpha-carbon.

structure cluster_fmoc Fmoc Group cluster_amino_acid α-methyl-allylglycine Core Fmoc_C Fmoc_O2 O Fmoc_C->Fmoc_O2 N N(H) Fmoc_C->N Amide Bond Fmoc_O1 O Fmoc_O1->Fmoc_C Fmoc_CH2 CH₂ Fmoc_CH2->Fmoc_O1 Fmoc_CH CH Fmoc_CH->Fmoc_CH2 Fmoc_Ring1 Fmoc_Ring1->Fmoc_CH Ca Cα(R) Ca->N C C Ca->C CH3 CH₃ (α-methyl) Ca->CH3 Allyl_CH2 CH₂ Ca->Allyl_CH2 O1 O C->O1 OH OH C->OH Allyl_CH CH Allyl_CH2->Allyl_CH Allyl_CH2_term CH₂ Allyl_CH->Allyl_CH2_term

Figure 1: Chemical Structure of Fmoc-(R)-alpha-methyl-allylglycine.

Physicochemical Properties

The key properties of Fmoc-(R)-α-methyl-allylglycine are summarized in the table below.

PropertyValueReference
Synonyms Fmoc-α-Me-D-Gly(allyl)-OH, Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid[2]
CAS Number 288617-76-5[2]
Molecular Formula C₂₁H₂₁NO₄[2]
Molecular Weight 351.4 g/mol [2]
Appearance White to off-white powder[2]
Purity ≥ 99.5% (Chiral HPLC)[2]
Optical Rotation [α]D20 = +2 ± 1° (c=1 in EtOH)[2]
Storage 0 - 8 °C[2]

Applications in Research and Development

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(R)-α-methyl-allylglycine is primarily used as a building block in Fmoc-based SPPS. The α-methyl group can pose a steric hindrance challenge, sometimes requiring optimized coupling conditions (e.g., stronger coupling reagents or extended reaction times) to ensure efficient peptide bond formation. Its incorporation is strategically used to enhance peptide stability and control conformation.

spss_workflow start Start: Resin with Linker deprotection1 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling 2. Coupling (Fmoc-(R)-α-methyl-allylglycine, Activator (HBTU/HATU), Base (DIPEA)) wash1->coupling wash2 Wash (DMF) coupling->wash2 capping 3. Capping (Optional) (e.g., Acetic Anhydride) wash2->capping wash3 Wash (DMF) capping->wash3 repeat Repeat Steps 1-3 for Each Amino Acid wash3->repeat repeat->deprotection1 Next Cycle cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) repeat->cleavage Final Cycle purification Purification (HPLC) cleavage->purification product Final Peptide Product purification->product

Figure 2: Generalized workflow for SPPS using Fmoc-amino acids.

Drug Development

The structural features of this amino acid are highly advantageous in drug design. By incorporating it into a peptide sequence, researchers can fine-tune its pharmacological properties.

drug_development cluster_properties Structural Features cluster_outcomes Pharmacological Improvements aa Fmoc-(R)-α-methyl-allylglycine prop1 α-Methyl Group aa->prop1 prop2 Allyl Side Chain aa->prop2 prop3 Fmoc Group aa->prop3 out1 Increased Proteolytic Stability prop1->out1 out2 Conformational Rigidity prop1->out2 out3 Site for Post-Synthetic Modification (e.g., Cyclization, Conjugation) prop2->out3 out4 Enhanced Bioavailability out1->out4 product Novel Peptide Therapeutic out1->product out_sub Modulated Receptor Binding (Agonist/Antagonist Activity) out2->out_sub out_sub->product out3->product out4->product

Figure 3: Logic diagram of the role in drug development.

Experimental Protocols: Synthesis

The enantioselective synthesis of α-methyl amino acids is a complex process. While multiple strategies exist, one versatile method involves the regioselective opening of a β-lactone intermediate derived from α-methylserine.[4] The following is a representative, multi-step protocol adapted from established methodologies for creating chiral α-methyl amino acids.

Objective: To synthesize (R)-α-methyl-allylglycine, the precursor to the title compound, via organocuprate opening of a chiral β-lactone.

Key Stages:

  • Preparation of the protected α-methylserine precursor.

  • Cyclization to form the β-lactone.

  • Regioselective opening of the lactone with an allyl organocuprate reagent.

  • Deprotection to yield the free amino acid.

  • Fmoc protection of the final product.

Detailed Methodology (Illustrative)

  • Step 1: Dibenzylation of (R)-α-Methylserine Methyl Ester

    • Dissolve (R)-α-Methylserine methyl ester (1.0 eq) in a 1:1 mixture of THF/DMSO.

    • Add sodium bicarbonate (NaHCO₃, 3.0 eq) followed by benzyl bromide (BnBr, 2.5 eq).

    • Heat the reaction mixture at 60 °C and monitor by TLC until the starting material is consumed.

    • Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield N,N-dibenzyl-(R)-α-methylserine methyl ester.

  • Step 2: Saponification

    • Dissolve the dibenzylated ester from Step 1 in a 3:1 mixture of Methanol/Water.

    • Add potassium hydroxide (KOH, 2.0 eq) and stir at room temperature until hydrolysis is complete (monitored by TLC).

    • Neutralize the mixture with 1N HCl and extract with ethyl acetate.

    • Dry the organic layer, filter, and concentrate to yield the corresponding carboxylic acid.

  • Step 3: β-Lactone Formation

    • Dissolve the carboxylic acid from Step 2 in dichloromethane (CH₂Cl₂).

    • Add triethylamine (TEA, 1.5 eq).

    • Cool the solution to 0 °C and add HBTU (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Dilute with CH₂Cl₂ and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry, concentrate, and purify by chromatography to obtain the chiral β-lactone intermediate.[4]

  • Step 4: Organocuprate Ring Opening

    • Prepare the allyl organocuprate reagent in situ by adding allylmagnesium bromide (2.0 eq) to a suspension of copper(I) cyanide (CuCN, 1.0 eq) in anhydrous THF at -78 °C.

    • Add a solution of the β-lactone from Step 3 in THF to the organocuprate slurry at -78 °C.

    • Stir the reaction at -78 °C for 2-4 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate, wash, dry, and concentrate. Purify by chromatography to yield N,N-dibenzyl-(R)-α-methyl-allylglycine.

  • Step 5: Deprotection and Fmoc Protection

    • Perform hydrogenolysis on the product from Step 4 using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst to remove the benzyl groups.

    • After deprotection, dissolve the resulting free amino acid, (R)-α-methyl-allylglycine, in a 10% aqueous sodium carbonate solution mixed with dioxane.

    • Cool to 0 °C and add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester, 1.1 eq) in dioxane dropwise.

    • Stir for 12 hours, allowing the reaction to warm to room temperature.

    • Acidify the mixture with 1N HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, Fmoc-(R)-α-methyl-allylglycine, by column chromatography or recrystallization.

Disclaimer: This guide is intended for informational purposes for a professional audience. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

Technical Data for (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides the key physicochemical properties of (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid, a crucial amino acid derivative for peptide synthesis and drug development. The data is compiled for researchers, scientists, and professionals in the field of medicinal chemistry and pharmaceutical innovation.

Physicochemical Properties

The molecular formula and weight are fundamental parameters for any chemical compound, essential for stoichiometric calculations in synthesis, analytical characterization, and formulation development. The table below summarizes these core properties for the specified compound.

PropertyValueReference
Synonyms Fmoc-α-Me-D-Gly(allyl)-OH, Fmoc-α-methyl-D-allylglycine[1]
Molecular Formula C₂₁H₂₁NO₄[1][2]
Molecular Weight 351.4 g/mol [1][2]
CAS Number 288617-76-5[1]
Appearance White to off-white powder[1]
Purity ≥ 99.5% (Chiral HPLC)[1]

Methodology for Information Retrieval

The data presented was obtained through a systematic query of chemical databases using the compound's systematic name and structural synonyms. The process involved identifying the correct chemical entity and collating its verified physicochemical data from established suppliers and chemical information repositories.

G A User Query: Molecular Weight of (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid B Synonym Identification: Fmoc-α-methyl-D-allylglycine A->B Identify alternate names C Database Search B->C Query databases D Data Extraction: - Molecular Formula - Molecular Weight - CAS Number C->D Retrieve properties E Data Verification D->E Cross-reference sources F Final Data Table E->F Compile verified data

Workflow for Physicochemical Data Retrieval.

References

A Technical Guide to Fmoc-(R)-alpha-methyl-allylglycine for Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-(R)-alpha-methyl-allylglycine, an unnatural amino acid derivative crucial for advanced peptide synthesis and the development of novel therapeutics. This document details its chemical identity, physical properties, and a representative protocol for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS).

Chemical Identity and Alternative Names

Fmoc-(R)-alpha-methyl-allylglycine is a key building block in peptide chemistry, particularly for the synthesis of stapled peptides and other modified peptide structures. A clear identification of this compound is essential for procurement and experimental reproducibility.

Systematic Name: (2R)-2-[[(9H-Fluoren-9-yl)methoxy]carbonylamino]-2-methylpent-4-enoic acid

Common Synonyms:

  • Fmoc-α-Me-D-Gly(allyl)-OH[1]

  • Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid[1]

  • Fmoc-(R)-2-(2-propenyl)alanine

Chemical Identifiers:

  • CAS Number: 288617-76-5[1]

  • PubChem CID: 53398096[1]

  • MDL Number: MFCD08063323[1]

Physicochemical Properties

The following table summarizes the key quantitative data for Fmoc-(R)-alpha-methyl-allylglycine, providing essential parameters for its use in synthesis and analysis.

PropertyValueReference
Molecular Formula C₂₁H₂₁NO₄[1]
Molecular Weight 351.4 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥ 99.5% (Chiral HPLC)[1]
Optical Rotation [α]D²⁰ = 2 ± 1º (c=1 in EtOH)[1]
Storage Conditions 0 - 8 °C[1]

Application in Peptide Synthesis

Fmoc-(R)-alpha-methyl-allylglycine is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring an alpha-methyl group and an allyl side chain, makes it a valuable component for introducing conformational constraints and for post-synthesis modifications, such as hydrocarbon stapling via ring-closing metathesis (RCM).[2][3][4] Stapled peptides often exhibit enhanced helical structure, increased proteolytic resistance, and improved cell permeability, making them attractive candidates for therapeutic development.[3][5]

Detailed Experimental Protocol: Incorporation of Fmoc-(R)-alpha-methyl-allylglycine via SPPS

The following is a representative protocol for the manual solid-phase synthesis of a peptide containing Fmoc-(R)-alpha-methyl-allylglycine. This protocol is based on established Fmoc/tBu chemistry and can be adapted for automated synthesizers.[6][7][8]

4.1 Materials and Reagents

  • Fmoc-(R)-alpha-methyl-allylglycine

  • Rink Amide or Wang resin[9]

  • Fmoc-protected natural amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS), reagent grade

  • Diethyl ether, ACS grade

  • Kaiser test kit

4.2 Protocol

Step 1: Resin Preparation

  • Place the desired amount of resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.[8]

  • Swell the resin in DMF for at least 30 minutes.[7][8]

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.[9]

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.[10]

  • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in blue beads).

Step 3: Coupling of Fmoc-(R)-alpha-methyl-allylglycine Due to the steric hindrance of the α-methyl group, extended coupling times or the use of more potent coupling reagents may be necessary.[9]

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-(R)-alpha-methyl-allylglycine and 3-5 equivalents of HOBt (or Oxyma Pure) in DMF.

  • Add 3-5 equivalents of DIC to the amino acid solution and allow it to pre-activate for 10-15 minutes.[9]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, continue agitation or perform a double coupling.

  • Once the Kaiser test is negative (yellow beads), wash the resin with DMF (3 times) and DCM (3 times).

Step 4: Chain Elongation Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Step 5: Final Cleavage and Deprotection

  • After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.[7]

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [7]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).[7]

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.[7]

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.[7]

Step 6: Purification Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflow

The following diagram illustrates the key stages of the solid-phase peptide synthesis (SPPS) cycle for incorporating Fmoc-(R)-alpha-methyl-allylglycine.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-(R)-alpha-methyl-allylglycine (DIC/HOBt in DMF) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Chain Elongation Cleavage Final Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage Final Step Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Fmoc-SPPS with Fmoc-(R)-alpha-methyl-allylglycine.

This guide provides foundational information for the effective use of Fmoc-(R)-alpha-methyl-allylglycine in peptide research and development. For specific applications, further optimization of the described protocols may be necessary.

References

A Technical Guide to the Commercial Availability and Application of α-Methylated Unsaturated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and application of α-methylated unsaturated amino acids. These non-proteinogenic amino acids are crucial building blocks in modern medicinal chemistry, offering unique advantages in the design of peptides and peptidomimetics with enhanced therapeutic properties.

Introduction: The Significance of α-Methylated Unsaturated Amino Acids

The incorporation of α-methylated unsaturated amino acids into peptide backbones is a powerful strategy in drug discovery. The α-methyl group provides conformational constraint and steric hindrance, which can significantly increase a peptide's resistance to enzymatic degradation by proteases.[1][2] The α,β-unsaturation introduces rigidity, influencing the peptide's secondary structure, often promoting the formation of β-turns or helical structures.[3] This combination of modifications can lead to peptides with improved stability, bioavailability, and receptor-binding affinity, making them highly valuable for developing novel therapeutics.[4]

This guide serves as a resource for researchers by summarizing commercially available building blocks, detailing synthetic protocols, and illustrating the biological context of these unique compounds.

Commercial Availability

The commercial landscape for α-methylated unsaturated amino acids is specialized. While α,β-unsaturated (dehydro) amino acids and α-methylated (saturated) amino acids are available from various suppliers, compounds that feature both modifications are less common as off-the-shelf products. Researchers often need to synthesize the desired α-methylated dehydroamino acid or commission a custom synthesis.

Below is a summary of commercially available α,β-unsaturated amino acid derivatives and a selection of common α-methylated amino acids that serve as important precursors or structural analogs.

Data Presentation: Commercially Available Amino Acid Derivatives

Table 1: Commercially Available α,β-Unsaturated Amino Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity Supplier(s)

| Fmoc-α,β-dehydro-phenylalanine | 198546-17-7 | C₂₄H₁₉NO₄ | 385.4 | ≥ 98% (HPLC) | Chem-Impex[5] |

Table 2: Selection of Commercially Available α-Methylated Amino Acids

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity Supplier(s)
α-Methyl-DL-phenylalanine 1132-26-9 C₁₀H₁₃NO₂ 179.22 98% Sigma-Aldrich, Santa Cruz Biotechnology[6]
α-Methyl-DL-leucine 144-24-1 C₇H₁₅NO₂ 145.20 - AiFChem, BOC Sciences, Alfa Chemistry[7][8]
(S)-alpha-Methylleucine 105743-53-1 C₇H₁₅NO₂ 145.20 98% Thermo Scientific[9]
Fmoc-α-methyl-L-Leucine 312624-65-0 C₂₂H₂₅NO₄ 367.44 98%+ ChemicalBook Suppliers[10]
α-Methyl-D-2-fluorophenylalanine - C₁₀H₁₂FNO₂ 197.21 - Chem-Impex[11]

| Fmoc-α-Me-D-Cys(Trt)-OH | 725728-37-0 | C₃₈H₃₃NO₄S | 599.74 | - | Advanced ChemTech |

Key Suppliers:

  • Chem-Impex: A notable supplier for specialized amino acids, including protected dehydroamino acid derivatives.[5]

  • Sigma-Aldrich (Merck): Offers a range of α-methylated amino acids for research and development.

  • Santa Cruz Biotechnology: Provides biochemicals for research, including α-methylated amino acids.[6]

  • Thermo Fisher Scientific: A major supplier of chemicals and lab equipment, offering various amino acid derivatives.[9]

  • Advanced ChemTech: Specializes in peptide synthesis reagents, including a variety of Fmoc-protected α-methyl amino acids.

  • ChemicalBook: An online platform connecting buyers with numerous chemical suppliers, listing various protected α-methylated amino acids.[10]

Synthesis of α-Methylated Unsaturated Amino Acids

Given the limited direct commercial availability, the chemical synthesis of α-methylated unsaturated amino acids is a critical skill for their application. Synthesis strategies often involve the dehydration of β-hydroxy-α-methyl amino acids or the elimination of a suitable leaving group from a saturated precursor.

Experimental Protocol: Synthesis of a Z-Dehydroaminobutyric Acid (ΔAbu) Derivative within a Peptide

This protocol is a representative method adapted from literature, illustrating the generation of an unsaturated bond within a peptide chain via dehydration of a threonine residue.[1]

Objective: To synthesize a peptide containing Z-dehydroaminobutyric acid (Z-ΔAbu) from a threonine-containing precursor.

Materials:

  • Threonine-containing peptide (e.g., Boc-Ala-Thr-OMe)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the threonine-containing peptide (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add EDC·HCl (1.5 eq) and CuCl (1.0 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to yield the pure peptide containing the Z-ΔAbu residue.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Visualization of Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_end Final Product Thr_Peptide Threonine-Containing Peptide Reaction Dehydration Reaction (Room Temperature) Thr_Peptide->Reaction Reagents EDC·HCl CuCl DCM Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product Peptide with α,β-Unsaturated Residue Purification->Final_Product G cluster_membrane Cell Membrane GPCR GPCR (e.g., CaSR) G_Protein Gq Protein Activation GPCR->G_Protein Activates Peptide Bioactive Peptide (with modified AA) Peptide->GPCR Binds PLC PLC Activation G_Protein->PLC IP3 IP₃ Increase PLC->IP3 Ca_Influx Ca²⁺ Influx PLC->Ca_Influx Ca_Release Ca²⁺ Release from ER IP3->Ca_Release CCK_Release CCK Hormone Secretion Ca_Release->CCK_Release Triggers Ca_Influx->CCK_Release Triggers

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-(R)-alpha-methyl-allylglycine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as Fmoc-(R)-alpha-methyl-allylglycine, into peptide sequences is a critical strategy in modern drug discovery and development. The α-methyl group provides conformational constraint, which can lead to peptides with enhanced proteolytic stability, improved receptor affinity and selectivity, and predictable secondary structures. The allylglycine moiety offers a versatile handle for post-synthesis modifications, such as stapling, to further enhance the therapeutic properties of peptides.

However, the steric bulk of the α-methyl group poses a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions, lower yields, and purification difficulties. This application note provides a detailed protocol for the efficient incorporation of Fmoc-(R)-alpha-methyl-allylglycine into peptide sequences using robust coupling methodologies.

Challenges in Incorporating Sterically Hindered Amino Acids

The primary obstacle in coupling α,α-disubstituted amino acids is the steric hindrance around the α-carbon, which slows down the kinetics of peptide bond formation. This can result in:

  • Low Coupling Efficiency: Incomplete reaction leading to deletion sequences.

  • Longer Reaction Times: Requiring extended coupling cycles.

  • Epimerization: Although less of a concern for α-methylated amino acids at the α-carbon itself.

  • Aggregation: Hindered residues can sometimes promote on-resin aggregation.

To overcome these challenges, the use of highly efficient coupling reagents and optimized reaction conditions is paramount.

Comparative Performance of Coupling Reagents

While specific quantitative data for the coupling efficiency of Fmoc-(R)-alpha-methyl-allylglycine is not extensively published in comparative studies, the following table summarizes the general performance of commonly used coupling reagents for sterically hindered amino acids based on established knowledge in peptide chemistry. The choice of reagent can significantly impact the success of the synthesis.

Coupling Reagent CombinationRecommended Equivalents (AA:Reagent:Base)Typical Coupling TimeRelative Efficiency for Hindered CouplingsKey Considerations
HATU / DIPEA 1 : 0.95 : 21 - 4 hoursVery High Highly effective for hindered couplings. Minimal risk of racemization.
HBTU / DIPEA 1 : 0.95 : 22 - 6 hoursHigh A reliable and commonly used reagent. May be slightly less efficient than HATU for the most difficult couplings.
DIC / OxymaPure® 1 : 1 : 12 - 8 hoursModerate to High Cost-effective and efficient. The use of OxymaPure® is crucial to enhance efficiency and suppress side reactions.
PyBOP / DIPEA 1 : 1 : 21 - 4 hoursHigh A phosphonium salt-based reagent, effective for hindered couplings with a low propensity for racemization.

Note: AA = Amino Acid; HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; DIC = N,N'-Diisopropylcarbodiimide; DIPEA = N,N-Diisopropylethylamine; PyBOP = (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.

Experimental Protocol: Incorporation of Fmoc-(R)-alpha-methyl-allylglycine

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing Fmoc-(R)-alpha-methyl-allylglycine. The use of a high-efficiency coupling reagent such as HATU is recommended.

Materials:

  • Fmoc-(R)-alpha-methyl-allylglycine

  • Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • HATU (or other selected coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Confirm complete deprotection using a Kaiser test (a positive test indicates the presence of a free primary amine).

  • Coupling of Fmoc-(R)-alpha-methyl-allylglycine:

    • In a separate vial, dissolve Fmoc-(R)-alpha-methyl-allylglycine (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. For this sterically hindered amino acid, a longer coupling time is recommended.

    • Monitor the coupling reaction for completion using a Kaiser test (a negative test indicates complete coupling). If the test is positive, a second coupling may be necessary.

  • Washing: After coupling, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3 for standard amino acids, or as described for hindered residues) cycles for the subsequent amino acids in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final peptide by mass spectrometry.

Experimental Workflow Diagram

SPPS_Workflow Workflow for Incorporating Fmoc-(R)-alpha-methyl-allylglycine in SPPS cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-(R)-alpha-methyl-allylglycine (HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Negative Test (Proceed to next cycle) KaiserTest->Coupling Positive Test (Recouple) FinalDeprotection Final Fmoc Deprotection KaiserTest->FinalDeprotection Final Amino Acid Coupled Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spec) Purification->Characterization FinalPeptide Final Peptide Characterization->FinalPeptide

Caption: SPPS workflow for Fmoc-(R)-alpha-methyl-allylglycine incorporation.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the decision-making process and chemical transformations during the key steps of the SPPS cycle for incorporating a sterically hindered amino acid.

SPPS_Logic Decision and Reaction Pathway in SPPS cluster_deprotection Deprotection Step cluster_coupling Coupling Step cluster_monitoring Monitoring Fmoc_Peptide_Resin Fmoc-Peptide-Resin Piperidine Add 20% Piperidine/DMF Fmoc_Peptide_Resin->Piperidine Free_Amine_Resin H2N-Peptide-Resin Piperidine->Free_Amine_Resin Free_Amine_Resin2 H2N-Peptide-Resin Fmoc_AA Fmoc-(R)-alpha-methyl-allylglycine Activation Activate with HATU/DIPEA Fmoc_AA->Activation Activated_Ester Activated Amino Acid Ester Activation->Activated_Ester Peptide_Bond_Formation Peptide Bond Formation Activated_Ester->Peptide_Bond_Formation Free_Amine_Resin2->Peptide_Bond_Formation New_Fmoc_Peptide_Resin Fmoc-(AA)-Peptide-Resin Peptide_Bond_Formation->New_Fmoc_Peptide_Resin Kaiser_Test Perform Kaiser Test New_Fmoc_Peptide_Resin->Kaiser_Test Decision Coupling Complete? Kaiser_Test->Decision Next_Cycle Proceed to Next Cycle Decision->Next_Cycle Yes (Negative Test) Recouple Repeat Coupling Step Decision->Recouple No (Positive Test)

Application Notes and Protocols for Coupling Sterically Hindered Amino Acids: The Case of Fmoc-MeApg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids, such as N-methylated and α,α-disubstituted residues like Fmoc-N-methyl-α-phenylglycine (Fmoc-MeApg-OH), is a critical strategy in medicinal chemistry for enhancing the metabolic stability and conformational rigidity of peptides. However, the increased steric bulk around the α-carbon and the secondary amine presents significant challenges for peptide bond formation, often leading to low yields, slow reaction kinetics, and increased epimerization. This document provides an overview of effective coupling reagents and detailed protocols for the successful incorporation of such challenging monomers.

The primary challenge in coupling N-methylated amino acids lies in the steric hindrance posed by the N-methyl group, which slows down the acylation of the secondary amine. This reduced reactivity can lead to side reactions, such as the formation of piperazine-2,5-diones (DKPs) or epimerization, especially when using highly activating reagents. Therefore, the choice of coupling reagent and reaction conditions is paramount for achieving high-yield and high-purity peptide synthesis.

Modern coupling reagents have been developed to overcome these challenges. Guanidinium and phosphonium salt-based reagents, such as HATU and PyAOP, are particularly effective. These reagents rapidly form activated esters that are reactive enough to acylate sterically hindered amines while minimizing side reactions. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has been shown to be highly efficient for coupling N-methylated amino acids, often providing superior results compared to older reagents like HBTU. Similarly, COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers high reactivity and reduced risk of racemization.

Comparative Analysis of Coupling Reagents for Hindered Amino Acids

The selection of an appropriate coupling reagent is crucial for the successful incorporation of Fmoc-MeApg-OH. The following table summarizes the performance of commonly used reagents for coupling sterically hindered and N-methylated amino acids.

Coupling ReagentClassAdvantagesDisadvantagesTypical Yields (Hindered Couplings)
HATU Guanidinium SaltHigh reactivity, fast kinetics, low epimerization.Higher cost, potential for side reactions if not used correctly.>90%
HBTU Guanidinium SaltGood reactivity, widely used.Can lead to guanidinylation of the N-terminus, lower efficiency than HATU for very hindered couplings.70-90%
HCTU Guanidinium SaltSimilar to HBTU but with faster kinetics and reduced racemization.Less data available for extremely hindered cases compared to HATU.80-95%
PyAOP Phosphonium SaltExcellent for hindered couplings, very low racemization.Produces carcinogenic HMPA as a byproduct, higher cost.>95%
COMU Uronium SaltVery high reactivity, soluble byproducts, low racemization.Higher cost, can be less stable than other reagents.>95%
DIC/Oxyma Carbodiimide/AdditiveCost-effective, simple byproducts.Slower reaction rates, higher risk of racemization and side reactions for hindered couplings.50-80%
Experimental Protocols

The following protocols are generalized for the coupling of a sterically hindered amino acid like Fmoc-MeApg-OH onto a resin-bound peptide chain. The stoichiometry and reaction times may need to be optimized based on the specific sequence.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for most sterically hindered couplings due to the high reactivity and favorable kinetics of HATU.

Workflow for HATU-Mediated Coupling

cluster_prep Reagent Preparation cluster_activation Pre-activation cluster_coupling Coupling Reaction cluster_workup Washing P1 Dissolve Fmoc-MeApg-OH (3 eq) in DMF A1 Combine Amino Acid, HATU, and DIPEA P1->A1 P2 Dissolve HATU (2.9 eq) in DMF P2->A1 P3 Add DIPEA (6 eq) P3->A1 A2 Incubate for 5-10 min at room temperature A1->A2 Activation C1 Add activated mixture to deprotected peptide-resin A2->C1 C2 React for 2-4 hours at room temperature C1->C2 Acylation W1 Wash resin with DMF C2->W1 W2 Wash resin with DCM W1->W2 W3 Perform Kaiser test W2->W3

Caption: Workflow for coupling Fmoc-MeApg-OH using HATU.

Materials:

  • Fmoc-MeApg-OH (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Fmoc-deprotected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-MeApg-OH and HATU in DMF. Add DIPEA to the solution. The solution may change color.

  • Pre-activation: Allow the activation mixture to stand for 5-10 minutes at room temperature.

  • Coupling: Add the pre-activated mixture to the swollen resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended or the temperature increased to 40-50°C.

  • Washing: After the reaction, drain the vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test or an alternative test for secondary amines to check for reaction completion. A negative result indicates a successful coupling.

Protocol 2: COMU-Mediated Coupling

This protocol is an excellent alternative, particularly when seeking to minimize epimerization and simplify byproduct removal.

General Mechanism of Amide Bond Formation

AA R-COOH (Fmoc-MeApg-OH) ActiveEster Activated Intermediate (Acyl-uronium salt) AA->ActiveEster Reagent Coupling Reagent (e.g., COMU) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Activation Peptide Fmoc-MeApg-NH-Peptide-Resin ActiveEster->Peptide Amine H2N-Peptide-Resin Amine->Peptide Nucleophilic Attack Byproducts Byproducts

Caption: Generalized mechanism of peptide coupling.

Materials:

  • Fmoc-MeApg-OH (3 equivalents)

  • COMU (3 equivalents)

  • DIPEA (6 equivalents)

  • Fmoc-deprotected peptide-resin

  • DMF

  • DCM

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Coupling Solution: In a single vessel containing the resin, add the Fmoc-MeApg-OH, followed by COMU, and finally DIPEA.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature. The high reactivity of COMU often leads to faster reaction times.

  • Washing: Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring: Check for reaction completion using a suitable test for secondary amines.

Troubleshooting and Optimization
  • Low Coupling Efficiency: If the Kaiser test remains positive, a second coupling (double coupling) can be performed. Alternatively, increasing the temperature to 40-50°C or extending the reaction time may improve yields.

  • Epimerization: For residues prone to racemization, using a weaker base like N-methylmorpholine (NMM) instead of DIPEA can be beneficial, although this may require longer reaction times. The use of OxymaPure® as an additive can also suppress racemization.

  • Difficult Sequences: For sequences containing multiple consecutive hindered amino acids, specialized protocols, such as microwave-assisted peptide synthesis, may be necessary to achieve reasonable yields. Microwave heating can significantly accelerate the coupling of sterically demanding residues.

Application Note: Optimized Fmoc Deprotection Conditions for α-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Methylated amino acids, such as α-aminoisobutyric acid (Aib), are valuable building blocks in peptide chemistry. Their incorporation can induce stable helical conformations and increase resistance to enzymatic degradation. However, these residues present a significant challenge during solid-phase peptide synthesis (SPPS). The steric hindrance imposed by the additional α-methyl group dramatically slows down both coupling reactions and the removal of the Nα-Fmoc protecting group.[1]

Standard deprotection protocols using 20% piperidine in DMF are often inefficient for α-methylated residues, leading to incomplete Fmoc removal. This results in the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.[2] This application note provides a detailed overview of optimized conditions and protocols for the efficient Fmoc deprotection of sterically hindered α-methylated amino acids.

The Challenge of Steric Hindrance

The core issue in deprotecting α-methylated amino acids is steric hindrance. The α-methyl group, alongside the side chain, physically shields the acidic proton on the fluorenyl group. This obstruction impedes the access of the base (e.g., piperidine) required to initiate the β-elimination reaction that cleaves the Fmoc group.[1][2] This leads to significantly slower reaction kinetics compared to sterically unhindered amino acids.

G cluster_0 Standard Amino Acid cluster_1 α-Methylated Amino Acid a1 Fmoc-NH-CHR-CO-Resin a3 Efficient Deprotection a1->a3 a2 Piperidine (Base) a2->a1 Unhindered Access to Acidic Proton b1 Fmoc-NH-C(Me)R-CO-Resin b3 Slow / Incomplete Deprotection b1->b3 b2 Piperidine (Base) b2->b1 Steric Hindrance from α-Methyl Group

Comparative Analysis of Deprotection Conditions

To overcome the challenge of steric hindrance, more forcing conditions are required. The following table summarizes and compares various deprotection strategies, from modified conventional methods to the use of stronger, non-nucleophilic bases.

Deprotection Cocktail Typical Conditions Advantages Disadvantages & Considerations Efficacy
Standard Piperidine 20% Piperidine in DMFStandard, widely used for non-hindered residues.Often incomplete for α-methylated residues, leading to deletion sequences.[1]Low
Modified Piperidine 30-50% Piperidine in DMF, 2 x 15-30 min @ RTUses common reagents; improved efficiency over standard conditions.[1]Longer reaction times required; may still be incomplete for very difficult sequences.Moderate
DBU / Piperidine 2% DBU, 2% Piperidine in DMF, 2 x 7 min @ RTSignificantly faster and more effective than piperidine alone.[1][3] Piperidine acts as a scavenger for the dibenzofulvene (DBF) byproduct.[3]DBU is a strong, non-nucleophilic base that can catalyze side reactions like aspartimide formation if Asp is present.[3]High
DBU Alone 2% DBU in DMF, 3 x 2 min @ RTVery rapid deprotection; can reduce epimerization for sensitive residues compared to prolonged piperidine exposure.[4]DBU does not scavenge the reactive DBF intermediate, which could potentially form adducts with the free amine.[4]High
Microwave-Assisted 20% Piperidine in DMFDramatically reduces deprotection time (e.g., from >15 min to ~3 min) and improves reaction completeness.[5]Requires specialized equipment; potential for side reactions if temperature is not controlled.[6]High

Experimental Protocols

It is crucial to ensure the peptide resin is properly swelled in a suitable solvent like DMF for at least 30-60 minutes before initiating deprotection.[1][2]

This protocol enhances the standard method by increasing reagent concentration and reaction time.

  • Swell the peptide-resin in DMF (approx. 10 mL/g of resin) for 30-60 minutes.

  • Drain the solvent.

  • Add a solution of 30-50% piperidine in DMF (10 mL/g of resin).

  • Agitate the mixture at room temperature for 15-30 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time to ensure complete removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.[2]

  • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine before proceeding to the next coupling step.[7]

This protocol is recommended for particularly difficult sequences where piperidine may be insufficient.

  • Swell the peptide-resin in DMF (10 mL/g of resin) for 30-60 minutes.

  • Drain the solvent.

  • Add a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF (10 mL/g of resin).[1][8]

  • Agitate the mixture at room temperature for 7 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the DBU/piperidine solution.

  • Agitate the mixture at room temperature for another 7 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of DBU and piperidine.[2]

  • Confirm complete deprotection with a qualitative test before coupling the next amino acid.[7]

Workflow and Monitoring

A systematic workflow is essential for successful synthesis. Monitoring the completeness of the deprotection step is a critical control point to prevent the accumulation of impurities.

G Start Peptide Resin (Fmoc-AA(Me)-Resin) Deprotection Perform Deprotection (e.g., Protocol 1 or 2) Start->Deprotection Wash Thorough Washing (DMF, 5-7x) Deprotection->Wash Test Qualitative Test? (e.g., Kaiser Test) Wash->Test Test->Deprotection Negative Couple Couple Next Fmoc-Amino Acid Test->Couple Positive Repeat Repeat Cycle Couple->Repeat

Quantitative monitoring can also be performed by collecting the filtrate after deprotection and measuring the UV absorbance of the cleaved DBF-piperidine adduct, which has a maximum absorbance around 301 nm.[2][7] A slow or incomplete release of the chromophore indicates a difficult deprotection step that may require extended time or stronger reagents.

Conclusion

The successful incorporation of α-methylated amino acids in SPPS is highly dependent on the complete removal of the Fmoc protecting group. While standard 20% piperidine protocols are often inadequate, their modification through increased concentration and extended reaction times can provide moderate success.[1] For more robust and efficient deprotection, the use of a stronger base like DBU, typically in a 2% solution in DMF, is highly recommended.[3][4] Regardless of the method chosen, careful monitoring at each deprotection step is critical to prevent the formation of deletion sequences and ensure the synthesis of a high-purity final peptide product.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing α-Methyl-Allylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide structures is a powerful strategy for enhancing their therapeutic properties, including stability, potency, and functionality. α-Methyl-allylglycine is a particularly interesting unnatural amino acid due to its α,α-disubstituted nature, which can induce conformational constraints, and its allyl group, which serves as a versatile handle for post-synthetic modifications.[1]

Solid-phase peptide synthesis (SPPS) is the method of choice for the assembly of peptides containing such modifications.[2] The Fmoc/tBu strategy is commonly employed, utilizing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group and acid-labile protecting groups for the side chains.[2][3] This orthogonal protection scheme allows for the selective deprotection and modification of different parts of the peptide.[2]

These application notes provide a detailed guide for the successful solid-phase synthesis of peptides containing α-methyl-allylglycine, addressing the challenges associated with its steric hindrance and providing protocols for its incorporation, cleavage, and purification.

Challenges in the SPPS of Peptides Containing α-Methyl-Allylglycine

The primary challenge in incorporating α-methyl-allylglycine into a peptide sequence via SPPS is the steric hindrance imparted by the α-methyl group. This α,α-disubstitution can significantly slow down the kinetics of the coupling reaction, potentially leading to incomplete acylation and the formation of deletion sequences. To overcome this, modifications to standard SPPS protocols are necessary, including the use of more potent coupling reagents and potentially extended reaction times or double coupling strategies.

Experimental Protocols

Synthesis of Fmoc-α-methyl-L-allylglycine-OH Building Block

The synthesis of the Fmoc-protected α-methyl-allylglycine building block is a prerequisite for its incorporation into peptides via Fmoc-SPPS. While commercially available, understanding its synthesis can be valuable. A common route involves the enantioselective synthesis from simpler precursors, followed by the introduction of the Fmoc protecting group. For instance, a scalable, enantioselective synthesis of a related hindered amino acid, 3,4-dimethyl-2-(methylamino)pentanoic acid, utilized chiral auxiliaries to establish the stereocenters.[4] A similar strategy can be envisioned for α-methyl-allylglycine. The final step involves the reaction of the free amino acid with Fmoc-OSu or Fmoc-Cl under basic conditions to yield the desired product.[5][6]

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual solid-phase synthesis of a peptide containing α-methyl-allylglycine using the Fmoc/tBu strategy on a Rink Amide resin (for a C-terminal amide).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-α-methyl-L-allylglycine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.[7]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).[7]

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours.

    • Monitor the coupling completion using a colorimetric test (e.g., Kaiser test).

    • Wash the resin with DMF (3-5 times) and DCM (3 times).

  • Incorporation of Fmoc-α-methyl-L-allylglycine-OH:

    • Due to steric hindrance, a more potent coupling reagent like HATU is recommended.

    • In a separate vial, pre-activate Fmoc-α-methyl-L-allylglycine-OH (3-4 equivalents) with HATU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for an extended period (e.g., 4-6 hours or overnight).

    • Perform a Kaiser test to check for completion. If the test is positive (indicating free amines), a double coupling is recommended. To do this, drain the coupling solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-α-methyl-L-allylglycine-OH.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

Cleavage and Deprotection

The final step of SPPS is to cleave the peptide from the resin and remove the side-chain protecting groups.

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K : Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. This cocktail is suitable for peptides containing a variety of sensitive residues. For peptides without sensitive residues, a simpler cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) can be used.[8]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Data Presentation

The following tables summarize typical parameters and expected outcomes for the SPPS of peptides containing α-methyl-allylglycine.

Table 1: Recommended Coupling Conditions for Fmoc-α-methyl-L-allylglycine-OH

ParameterRecommended ConditionNotes
Coupling Reagent HATU/DIEA or DIC/OxymaPureHATU is generally more effective for sterically hindered amino acids.
Equivalents of Amino Acid 3 - 4A higher excess is recommended to drive the reaction to completion.
Equivalents of Coupling Reagent 3 - 4Matched to the equivalents of the amino acid.
Equivalents of Base (DIEA) 6 - 8A higher excess of base is often required.
Solvent DMFStandard solvent for SPPS.
Reaction Time 4 - 6 hours (or overnight)Significantly longer than for standard amino acids.
Monitoring Kaiser TestEssential to confirm the completion of the coupling.
Double Coupling Recommended if Kaiser test is positive after the first coupling.A fresh solution of activated amino acid should be used.

Table 2: Typical Cleavage Cocktails for Peptides Containing Allylglycine

ReagentCompositionApplication Notes
Standard (Reagent K) TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Suitable for most peptides, including those with sensitive residues. The allyl group is stable to this cocktail.
Simple TFA/TIS/H₂O (95:2.5:2.5)Can be used for peptides without other sensitive side chains. The allyl group is stable.

Table 3: Expected Yield and Purity

ParameterExpected RangeFactors Influencing Outcome
Crude Peptide Yield 50 - 80%Dependent on the peptide sequence, length, and success of coupling steps.
Purity of Crude Peptide 40 - 70%Steric hindrance of α-methyl-allylglycine can lead to higher levels of deletion sequences.
Purity after RP-HPLC >95%A robust purification protocol is crucial for obtaining high-purity peptide.

Visualization of Experimental Workflows

SPPS_Workflow Wash2 Wash2 Final_Deprotection Final_Deprotection Wash2->Final_Deprotection Cleavage Cleavage Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification Purification Precipitation->Purification Analysis Analysis Purification->Analysis Final_Product Final_Product Analysis->Final_Product

Coupling_Decision_Tree Start Incorporate α-Methyl-Allylglycine Coupling Perform Coupling (HATU/DIEA, 4-6h) Start->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Double_Coupling Perform Double Coupling (Fresh Reagents) Kaiser_Test->Double_Coupling Positive Wash Wash Resin Kaiser_Test->Wash Negative Double_Coupling->Wash Continue Continue to Next Cycle Wash->Continue

References

Application of Fmoc-MeApg-OH in Drug Discovery and Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, the quest for novel therapeutics with enhanced potency, selectivity, and metabolic stability is perpetual. Peptides have emerged as a promising class of therapeutic agents due to their high specificity and biological activity. However, their application is often limited by poor pharmacokinetic properties, including susceptibility to enzymatic degradation. The incorporation of non-proteinogenic amino acids, such as N-methylated and α-methylated amino acids, into peptide sequences is a well-established strategy to overcome these limitations. This document provides detailed application notes and protocols for the use of Fmoc-protected methylated α-aminophenylglycine (Fmoc-MeApg-OH) derivatives in the synthesis of peptide-based drug candidates.

Fmoc-MeApg-OH serves as a versatile building block in solid-phase peptide synthesis (SPPS). The "MeApg" designation can refer to either N-methyl-α-aminophenylglycine or α-methyl-α-aminophenylglycine, both of which offer distinct advantages in peptide design. N-methylation of the peptide backbone can enhance metabolic stability by sterically hindering protease activity and can also modulate the conformational flexibility of the peptide, potentially leading to improved receptor binding and cell permeability.[1][2] Similarly, α-methylation introduces a conformational constraint that can stabilize specific secondary structures, such as α-helices or β-turns, which are often crucial for biological activity, and also provides resistance to enzymatic degradation.

These application notes will delve into two primary applications of Fmoc-MeApg-OH derivatives:

  • Enhancing Receptor Subtype Selectivity of Somatostatin Analogs through N-Methylation: This section will focus on the use of Fmoc-N-methyl-phenylglycine in the synthesis of somatostatin analogs and its impact on binding affinity and selectivity for different somatostatin receptor subtypes (SSTRs).

  • Modulating Peptide Conformation and Activity of XIAP Inhibitors through α-Methylation: This section will explore the incorporation of Fmoc-α-methyl-phenylglycine to improve the therapeutic potential of peptides targeting the X-linked inhibitor of apoptosis protein (XIAP).

Data Presentation

Table 1: Physicochemical Properties of Fmoc-α-methyl-phenylglycine
PropertyValue
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid[3]
Molecular Formula C24H21NO4[3]
Molecular Weight 387.4 g/mol [3]
CAS Number 881921-11-5[3]
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and other common organic solvents used in SPPS
Table 2: Binding Affinities (Ki, nM) of N-Methylated Somatostatin Analogs for Human Somatostatin Receptor Subtypes (hSSTR1-5)
Peptide AnaloghSSTR1hSSTR2hSSTR3hSSTR4hSSTR5
Parent Peptide (Tyr5-analog)25 ± 50.5 ± 0.1 15 ± 3>1000100 ± 20
N-Me-Tyr5 Analog 50 ± 101.2 ± 0.30.8 ± 0.2 >1000150 ± 30
N-Me-Phe7 Analog >1000>1000>1000>1000>1000
N-Me-D-Trp8 Analog 150 ± 3050 ± 1080 ± 15>10005 ± 1
N-Me-Lys9 Analog 40 ± 80.8 ± 0.2 25 ± 5>1000120 ± 25

Data adapted from literature reports on N-methylation scans of somatostatin analogs.[1][2] The parent peptide is a Tyr5-octapeptide analog of somatostatin. Bold values indicate high affinity.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an N-Methylated Somatostatin Analog using Fmoc-N-Me-Phg-OH

This protocol outlines the manual solid-phase synthesis of a somatostatin analog incorporating an N-methyl-phenylalanine residue using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-N-Me-Phg-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the solution to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Amino Acid Coupling (for Fmoc-N-Me-Phg-OH):

    • Due to the increased steric hindrance of N-methylated amino acids, a more potent coupling reagent is recommended.

    • Dissolve 3 equivalents of Fmoc-N-Me-Phg-OH and 3 equivalents of HATU in DMF.

    • Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution.

    • Add the activated amino acid solution to the resin and agitate for 4-6 hours, or until a negative Kaiser test is observed.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vitro Receptor Binding Assay for Somatostatin Analogs

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of synthesized somatostatin analogs for different SSTR subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled somatostatin analog with high affinity for the target receptor (e.g., [125I]-Tyr11-SRIF-14).

  • Synthesized unlabeled peptide analogs.

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Multi-well plates (96-well).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add increasing concentrations of the unlabeled peptide analog.

  • Incubation: Add a constant concentration of the radiolabeled ligand and the cell membrane preparation to each well.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a competition binding curve by plotting the percentage of specific binding of the radioligand against the logarithm of the unlabeled peptide concentration.

    • Determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.

Mandatory Visualization

Signaling_Pathway_of_Somatostatin_Analogs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Somatostatin Analog Somatostatin Analog SSTR Somatostatin Receptor (GPCR) Somatostatin Analog->SSTR Binding G_protein Gi/o Protein SSTR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Opening Ca_channel Ca2+ Channel G_protein->Ca_channel Closing cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response K_channel->Cellular_Response Ca_channel->Cellular_Response

Caption: Signaling pathway of somatostatin analogs via GPCRs.

Experimental_Workflow_SPPS start Start resin_swelling Resin Swelling in DMF start->resin_swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection coupling Amino Acid Coupling (DIC/Oxyma or HATU/DIPEA) fmoc_deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat Cycle for Each Amino Acid wash->repeat repeat->fmoc_deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation in Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Analysis (MS, HPLC) purification->analysis end End analysis->end

Caption: Experimental workflow for solid-phase peptide synthesis (SPPS).

Logical_Relationship_Methylation_Benefits cluster_N_Methylation N-Methylation cluster_Alpha_Methylation α-Methylation Fmoc-MeApg-OH Fmoc-MeApg-OH Increased Proteolytic Stability Increased Proteolytic Stability Fmoc-MeApg-OH->Increased Proteolytic Stability Modulated Receptor Binding Modulated Receptor Binding Fmoc-MeApg-OH->Modulated Receptor Binding Enhanced Cell Permeability Enhanced Cell Permeability Fmoc-MeApg-OH->Enhanced Cell Permeability Altered Peptide Conformation Altered Peptide Conformation Fmoc-MeApg-OH->Altered Peptide Conformation Increased Proteolytic Stability_alpha Increased Proteolytic Stability Fmoc-MeApg-OH->Increased Proteolytic Stability_alpha Conformational Constraint Conformational Constraint Fmoc-MeApg-OH->Conformational Constraint Stabilization of Secondary Structures Stabilization of Secondary Structures Conformational Constraint->Stabilization of Secondary Structures

Caption: Benefits of methylation in peptide drug discovery.

References

Application Note & Protocol: Ring-Closing Metathesis for Peptides Containing (R)-2-methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ring-closing metathesis (RCM) has become a powerful and widely adopted strategy for the synthesis of cyclic peptides.[1] This technique introduces a covalent hydrocarbon bridge, which can enhance the peptide's metabolic stability, conformational rigidity, and biological activity.[2][3] The incorporation of unnatural amino acids with olefinic side chains, such as (R)-2-methylpent-4-enoic acid, allows for the creation of diverse and sterically constrained cyclic peptide structures. This protocol provides a detailed methodology for the solid-phase synthesis of peptides containing (R)-2-methylpent-4-enoic acid and their subsequent cyclization via on-resin ring-closing metathesis.

The presence of a methyl group at the α-carbon of (R)-2-methylpent-4-enoic acid introduces steric hindrance, which can present challenges for both peptide synthesis and the subsequent RCM reaction.[4][5] Therefore, careful optimization of coupling conditions and RCM parameters is crucial for achieving high yields and purity. This application note outlines a general workflow and provides a starting point for the development of robust protocols for this class of constrained peptides.

Experimental Workflow Overview

The overall experimental workflow for the synthesis of cyclic peptides containing (R)-2-methylpent-4-enoic acid involves three main stages: solid-phase peptide synthesis (SPPS) of the linear peptide precursor, on-resin ring-closing metathesis (RCM), and finally, cleavage from the resin followed by purification.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_RCM On-Resin Ring-Closing Metathesis (RCM) cluster_cleavage Cleavage and Purification resin Resin Swelling coupling Fmoc-Amino Acid Coupling (including (R)-2-methylpent-4-enoic acid) resin->coupling 1. deprotection Fmoc Deprotection coupling->deprotection 2. wash1 Washing deprotection->wash1 3. wash1->coupling Repeat for each amino acid catalyst Addition of Grubbs Catalyst wash1->catalyst 4. Final Deprotection & Washing reaction Incubation (with heating/microwave) catalyst->reaction 5. wash2 Catalyst Removal (Washing) reaction->wash2 6. cleavage Cleavage from Resin wash2->cleavage 7. Final Washing & Drying precipitation Peptide Precipitation cleavage->precipitation 8. purification RP-HPLC Purification precipitation->purification 9. analysis Characterization (MS, NMR) purification->analysis 10.

Caption: Experimental workflow for the synthesis of cyclic peptides.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol is based on standard Fmoc-based solid-phase peptide synthesis.[6]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-(R)-2-methylpent-4-enoic acid

  • Coupling reagents: HBTU/HOBt or HATU/HOAt, and N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with coupling reagents (e.g., HBTU/HOBt or HATU/HOAt) and DIPEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours. For the sterically hindered (R)-2-methylpent-4-enoic acid, a longer coupling time or a double coupling may be necessary.[7]

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Final Wash: Wash the resin-bound peptide thoroughly with DMF, DCM, and MeOH, and then dry under vacuum.

On-Resin Ring-Closing Metathesis (RCM)

The choice of catalyst and reaction conditions can significantly impact the efficiency and stereoselectivity of the RCM reaction.[2][8] Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally recommended for their stability and functional group tolerance.[9][10]

Materials:

  • Resin-bound linear peptide

  • Grubbs second-generation catalyst or Hoveyda-Grubbs second-generation catalyst

  • Anhydrous, degassed DCM or 1,2-dichloroethane (DCE)

  • Optional additive: Phenol[2][11]

Procedure:

  • Resin Swelling: Swell the dried, resin-bound peptide in anhydrous, degassed DCM or DCE for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: In a separate flask, dissolve the Grubbs catalyst (10-20 mol% relative to the peptide) in a small amount of anhydrous, degassed DCM or DCE.

  • Reaction Initiation: Add the catalyst solution to the swollen resin. If using an additive like phenol, it can be added at this stage.

  • Reaction Incubation: Gently agitate the reaction mixture at room temperature to 40°C.[2][11] The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.[3][12] Reaction times can range from 2 to 24 hours. Alternatively, microwave irradiation can be employed to shorten reaction times.[13][14]

  • Catalyst Removal: After the reaction is complete, filter the resin and wash it extensively with DCM, DMF, and MeOH to ensure complete removal of the ruthenium catalyst.

  • Drying: Dry the resin-bound cyclic peptide under vacuum.

Peptide Cleavage and Purification

Materials:

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Solvents for HPLC: Acetonitrile (ACN) and water with 0.1% TFA

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile and water containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry (MS) and, if necessary, by nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters and expected outcomes for peptide RCM, based on literature for similar systems. These should be considered as starting points for optimization.

ParameterTypical Range/ValueNotes
SPPS Coupling
Amino Acid Equivalents3 - 5For sterically hindered amino acids, higher equivalents may be needed.
Coupling Time1 - 4 hoursMay require double coupling for hindered residues.
RCM
CatalystGrubbs II or Hoveyda-Grubbs IIHoveyda-Grubbs catalysts can sometimes offer higher stability.[11]
Catalyst Loading10 - 20 mol%Higher loading may not always improve yield and can lead to side products.[2]
SolventDCM or DCE (anhydrous, degassed)
TemperatureRoom Temperature - 40°CHigher temperatures can sometimes lead to catalyst degradation and side reactions.[2]
Reaction Time2 - 24 hoursMonitor by HPLC-MS for completion.
Yield & Purity
Crude YieldVariableHighly dependent on the peptide sequence.
Purity after HPLC>95%

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the catalytic cycle of ring-closing metathesis.

RCM_cycle catalyst [Ru]=CH2 (Grubbs Catalyst) intermediate1 Metallacyclobutane 1 catalyst->intermediate1 + Diene peptide Linear Diene Peptide peptide->intermediate1 intermediate2 Ruthenium Alkylidene Intermediate intermediate1->intermediate2 - Alkene intermediate3 Metallacyclobutane 2 intermediate2->intermediate3 + Alkene intermediate3->catalyst - Cyclic Alkene product Cyclic Peptide intermediate3->product ethylene Ethylene (byproduct) intermediate3->ethylene

Caption: Catalytic cycle of ring-closing metathesis.

Conclusion

This application note provides a comprehensive protocol for the synthesis of cyclic peptides containing the sterically hindered unnatural amino acid (R)-2-methylpent-4-enoic acid using on-resin ring-closing metathesis. While the provided methodologies are based on established procedures for similar systems, optimization of coupling and RCM conditions will be essential to achieve high yields and purity for specific peptide sequences. The successful application of this protocol will enable researchers to generate novel constrained peptides with potentially enhanced therapeutic properties.

References

Application Notes and Protocols for HATU-Mediated Coupling of Fmoc-(R)-alpha-methyl-allylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as the α,α-disubstituted Fmoc-(R)-alpha-methyl-allylglycine, presents a significant challenge in solid-phase peptide synthesis (SPPS). The steric bulk surrounding the α-carbon can impede the approach of the incoming activated amino acid, leading to slow reaction kinetics, incomplete coupling, and potential racemization. To overcome these hurdles, highly efficient coupling reagents are required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a superior choice for such demanding couplings.[1]

HATU, a uronium/aminium salt derived from 1-hydroxy-7-azabenzotriazole (HOAt), demonstrates enhanced reactivity compared to its benzotriazole-based counterparts like HBTU.[2] This heightened reactivity is attributed to the formation of a highly reactive OAt-active ester intermediate, which facilitates efficient acylation of the sterically encumbered N-terminal amine.[1] The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, further accelerating the coupling reaction.[3] These characteristics make HATU particularly well-suited for the incorporation of α-methylated amino acids, minimizing racemization and maximizing coupling efficiency.[4]

These application notes provide a detailed protocol for the efficient coupling of Fmoc-(R)-alpha-methyl-allylglycine using HATU in manual and automated SPPS.

Data Presentation

While specific quantitative data for the coupling of Fmoc-(R)-alpha-methyl-allylglycine is not extensively published, the following tables provide representative data for the performance of HATU with other sterically hindered amino acids, which serves as a strong indicator of its efficacy.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentAmino AcidCoupling TimeYield/PurityRacemizationReference
HATU Fmoc-Aib-OH1-2 hoursHighLow[1]
HBTUFmoc-Aib-OH2-4 hoursModerate to HighLow to Moderate[1]
PyBOPVarious Hindered Systems16 hours> 90% ConversionLow[5]
DIC/HOBtSterically Hindered2-12 hoursVariableVariable[6]

Table 2: Recommended Reagent Equivalents for HATU Coupling of Sterically Hindered Amino Acids

ReagentEquivalents (relative to resin loading)
Fmoc-(R)-alpha-methyl-allylglycine3.0 - 5.0
HATU2.9 - 4.9
Base (e.g., DIPEA or 2,4,6-Collidine)6.0 - 10.0

Experimental Protocols

Materials
  • Fmoc-(R)-alpha-methyl-allylglycine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang) with a deprotected N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Kaiser test kit

  • HPLC system for analysis

Protocol for Manual Solid-Phase Peptide Synthesis
  • Resin Swelling and Fmoc Deprotection:

    • Swell the resin in DMF for 30-60 minutes in a reaction vessel.

    • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine (beads will turn dark blue).

  • Amino Acid Activation (Pre-activation):

    • In a separate, dry glass vial, dissolve Fmoc-(R)-alpha-methyl-allylglycine (3-5 equivalents) and HATU (2.9-4.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA or 2,4,6-Collidine (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

    • Ensure the resin is fully solvated; add more DMF if necessary.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of the α-methyl group, a longer coupling time is recommended compared to standard amino acids.[1] For particularly difficult couplings, the reaction time can be extended overnight.

  • Monitoring the Coupling:

    • After the coupling period, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

    • A negative Kaiser test (yellow or colorless beads) indicates that the coupling reaction is complete.

    • If the Kaiser test is positive, a second coupling (double coupling) is recommended. To do this, drain the reaction solution, wash the resin with DMF, and repeat steps 2 and 3 with a fresh solution of activated amino acid.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any excess reagents and byproducts.

    • The resin is now ready for the next Fmoc deprotection and coupling cycle.

Analytical Monitoring

The progress and success of the coupling reaction can be monitored by cleaving a small amount of the peptide from the resin and analyzing it by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC Analysis: A successful coupling will show a single major peak corresponding to the desired peptide. Incomplete coupling will result in the presence of a peak corresponding to the truncated peptide sequence.

  • Mass Spectrometry: The mass of the major peak from the HPLC should correspond to the calculated molecular weight of the desired peptide.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HATU_Coupling_Mechanism Fmoc_AA Fmoc-(R)-alpha-methyl-allylglycine OAt_Ester Highly Reactive OAt-Active Ester Fmoc_AA->OAt_Ester Activation HATU HATU HATU->OAt_Ester Base Base (DIPEA) Base->OAt_Ester Peptide_Bond New Peptide Bond OAt_Ester->Peptide_Bond Nucleophilic Attack Byproducts Tetramethylurea + HOAt anion OAt_Ester->Byproducts Resin_Amine Resin-Bound N-Terminal Amine Resin_Amine->Peptide_Bond SPPS_Workflow Start Start with Deprotected Resin-Bound Peptide Pre_activation Pre-activate Fmoc-AA with HATU and Base Start->Pre_activation Coupling Add Activated AA to Resin (2-4 hours) Pre_activation->Coupling Monitoring Kaiser Test Coupling->Monitoring Wash_1 Wash Resin (DMF, DCM) Monitoring->Wash_1 Negative Double_Couple Repeat Pre-activation and Coupling Monitoring->Double_Couple Positive Next_Cycle Proceed to Next Fmoc Deprotection Wash_1->Next_Cycle Wash_2 Wash Resin (DMF, DCM) Double_Couple->Wash_2 Wash_2->Next_Cycle

References

Application Note and Protocol: Manual Synthesis of Peptides with Sterically Hindered Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of synthetic peptides. The incorporation of sterically hindered amino acids, such as N-methylated or α,α-disubstituted residues, is a powerful strategy to enhance the therapeutic properties of peptides, including increased enzymatic stability and improved potency. However, the bulky nature of these residues can significantly impede the efficiency of peptide bond formation, leading to incomplete reactions and the accumulation of deletion sequences.

This document provides a detailed protocol for the manual synthesis of peptides containing sterically hindered residues using the Fmoc/tBu strategy. It outlines optimized coupling methods, robust monitoring techniques, and effective cleavage and deprotection procedures to overcome the challenges associated with these "difficult" couplings.

Core Principles and Strategies

The successful incorporation of sterically hindered amino acids relies on enhancing the reactivity of the coupling reaction to overcome the steric barrier. Key strategies include:

  • High-potency Coupling Reagents: Standard carbodiimide reagents like DCC and DIC are often insufficient.[1] Aminium/uronium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) are more effective as they form highly reactive activated esters.[1]

  • Optimized Reaction Conditions: Increasing reaction time and temperature can help drive difficult couplings to completion.[1] Microwave-assisted peptide synthesis is a highly effective method for this purpose.[1]

  • Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid can significantly improve the yield of the desired product.

  • Solvent Choice: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help reduce peptide aggregation.[1] For particularly challenging sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be beneficial.[1][2]

  • Capping Unreacted Amines: To prevent the formation of deletion sequences, any unreacted N-terminal amines should be "capped" by acetylation, typically with acetic anhydride.

Data Presentation: Reagents and Conditions

The following tables summarize the recommended reagents and conditions for standard and difficult coupling reactions.

Table 1: Coupling Reagent Equivalents (relative to resin loading)

ReagentStandard CouplingDifficult/Sterically Hindered Coupling
Fmoc-Amino Acid3 - 5 eq4 - 5 eq
Coupling Reagent (e.g., HATU, HBTU)2.9 - 4.5 eq3.9 - 4.5 eq
Base (e.g., DIPEA, NMM)6 - 10 eq8 - 10 eq

Table 2: Reaction Parameters

ParameterStandard CouplingDifficult/Sterically Hindered Coupling
Reaction Time30 - 60 min2 - 24 hours (or double coupling)
TemperatureRoom TemperatureRoom Temperature to 50°C (with caution)
SolventDMF or NMPNMP, DCM/DMF/NMP (1:1:1)

Experimental Protocols

Materials
  • Fmoc-protected amino acids (including sterically hindered derivatives)

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other high-efficiency coupling reagent

  • Acetic Anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Phenol

  • Diethyl ether

  • Kaiser test kit or reagents (Ninhydrin, Pyridine, KCN, Phenol, n-butanol)

  • Isatin

  • Chloranil

Protocol 1: Standard Manual SPPS Cycle

This protocol outlines a single coupling cycle.

  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.[3]

  • Fmoc Deprotection:

    • Drain the solvent.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF or NMP.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for the recommended coupling time (see Table 2).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring Coupling Completion (Kaiser Test):

    • Take a small sample of resin beads (5-10 mg).

    • Wash with ethanol and dry.

    • Add 2-3 drops each of Kaiser test solutions A, B, and C.

    • Heat at 100-120°C for 5 minutes.

    • Interpretation:

      • Blue beads: Incomplete coupling (free primary amine).

      • Colorless/Yellow beads: Complete coupling.

    • For N-terminal proline (a secondary amine), use the Isatin or Chloranil test, which will give a blue color if the amine is free.[4]

Protocol 2: Double Coupling for Sterically Hindered Residues

If the Kaiser test (or other appropriate test) indicates incomplete coupling after the initial attempt:

  • First Coupling: Follow steps 3 and 4 from Protocol 1.

  • Monitoring: Perform the Kaiser test. If it is positive (blue beads), proceed to the second coupling.

  • Second Coupling: Repeat the amino acid activation and coupling (Protocol 1, step 3) with a fresh solution of activated amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • Final Monitoring: Perform the Kaiser test again. If it is still positive, proceed to capping.

Protocol 3: Capping of Unreacted Amines

If double coupling fails to yield a negative Kaiser test, the unreacted amines must be capped to prevent deletion sequence formation.

  • Preparation: After the final coupling attempt and washing, suspend the resin in DMF.

  • Capping Reaction: Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.

  • Reaction Time: Agitate for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Confirmation: A final Kaiser test should be negative (colorless/yellow beads).

Protocol 4: Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.[3]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups. A common general-purpose cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[5] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[3] Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the crude peptide.

  • Washing and Drying:

    • Wash the peptide pellet with cold diethyl ether to remove scavengers.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Manual_SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Iterative Synthesis Cycle cluster_Monitoring Coupling Monitoring cluster_Final_Steps Final Steps Resin Start: Resin Swell Swell Resin in DMF/NMP Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Activated Amino Acid Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Decision Coupling Complete? Kaiser_Test->Decision Decision->Coupling No (Double Couple) Final_Deprotection Final Fmoc Deprotection Decision->Final_Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: Overall workflow for manual solid-phase peptide synthesis.

Difficult_Coupling_Strategy Start Start: Sterically Hindered Residue to be Coupled Initial_Coupling Perform Initial Coupling (HATU/NMP, 2-4h) Start->Initial_Coupling Kaiser_Test1 Perform Kaiser Test Initial_Coupling->Kaiser_Test1 Decision1 Test Positive? Kaiser_Test1->Decision1 Double_Couple Perform Second Coupling (Double Couple) Decision1->Double_Couple Yes Proceed Proceed to Next Cycle Decision1->Proceed No Kaiser_Test2 Perform Kaiser Test Double_Couple->Kaiser_Test2 Decision2 Test Still Positive? Kaiser_Test2->Decision2 Capping Cap Unreacted Amines (Acetic Anhydride) Decision2->Capping Yes Decision2->Proceed No Capping->Proceed

Caption: Decision pathway for handling sterically hindered couplings.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Peptides with Fmoc-MeApg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of sterically hindered and conformationally constrained amino acids, such as Fmoc-α-methyl-2-aminophenylglycine (Fmoc-MeApg-OH), is a critical strategy in modern peptide-based drug design to enhance proteolytic stability and control secondary structure. However, the synthesis of peptides containing such residues presents significant challenges due to slow coupling kinetics and incomplete reactions. Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has emerged as a transformative technology to overcome these synthetic hurdles. By leveraging microwave energy for rapid and uniform heating, MA-SPPS significantly accelerates coupling and deprotection steps, leading to higher purity and yields of peptides containing difficult-to-incorporate amino acids.[1][2][3] This document provides detailed application notes and optimized protocols for the efficient incorporation of Fmoc-MeApg-OH into peptide sequences using a microwave synthesizer.

Introduction

α-Methylated amino acids, like MeApg, are known to induce specific conformational constraints in peptides, making them valuable building blocks for creating peptidomimetics with defined secondary structures and increased resistance to enzymatic degradation. However, the bulky α-methyl group, in addition to the phenyl ring, creates significant steric hindrance, which can severely impede the efficiency of peptide bond formation during standard solid-phase peptide synthesis (SPPS).[4]

Microwave-assisted SPPS offers a powerful solution by enhancing the kinetic energy of molecules, thereby increasing the frequency and success of collisions between the activated amino acid and the resin-bound peptide.[1][5] This results in dramatically reduced reaction times and improved coupling efficiency, minimizing the formation of deletion sequences and other impurities often associated with the synthesis of sterically hindered peptides.[1][6]

These protocols are designed for use with automated microwave peptide synthesizers and provide a framework for the successful synthesis of peptides containing the unique Fmoc-MeApg-OH building block.

Key Advantages of Microwave-Assisted SPPS for Hindered Amino Acids

  • Enhanced Coupling Efficiency: Microwave irradiation accelerates reaction rates, facilitating the incorporation of bulky amino acids that react slowly at room temperature.[1][2]

  • Reduced Reaction Times: Coupling and deprotection cycles that can take hours in conventional SPPS can be completed in minutes with microwave assistance.[1][5]

  • Improved Peptide Purity: Driving reactions to completion minimizes the formation of deletion and other truncated peptide impurities.[1][7]

  • Overcoming Aggregation: Microwave energy can disrupt peptide chain aggregation, which is a common issue in long or difficult sequences, improving reagent accessibility.[3][8]

Experimental Protocols

This section details the materials and methods for the microwave-assisted synthesis of peptides containing Fmoc-MeApg-OH.

Materials and Reagents
Reagent/MaterialRecommended Grade/Supplier
Resin Rink Amide or Wang resin (based on C-terminal amide or acid)
Amino Acids Fmoc-protected amino acids, including Fmoc-MeApg-OH
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Deprotection Solution 20% Piperidine in DMF
Coupling Reagents DIC (Diisopropylcarbodiimide), Oxyma Pure
Cleavage Cocktail 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% TIS
Precipitation/Wash Solvent Cold diethyl ether
Instrumentation Automated microwave peptide synthesizer (e.g., CEM Liberty Blue™)
General Workflow for Microwave-Assisted SPPS

The following diagram illustrates a single cycle of amino acid addition in MA-SPPS.

MA_SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (Microwave) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Microwave) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle or Final Deprotection Wash2->Repeat Repeat->Deprotection Next Amino Acid End Cleavage & Purification Repeat->End Final Cycle

Caption: General workflow for one cycle of microwave-assisted solid-phase peptide synthesis.

Detailed Synthesis Protocol
  • Resin Swelling:

    • Swell the appropriate resin (e.g., Rink Amide) in DMF for 30 minutes at room temperature.

  • Initial Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Apply microwave power to raise the temperature to 75°C and hold for 3 minutes.[1][5]

    • Drain the reaction vessel and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF.

  • Fmoc-MeApg-OH Coupling (and other amino acids):

    • Prepare the amino acid solution: Dissolve Fmoc-MeApg-OH (5 eq.), DIC (5 eq.), and Oxyma Pure (5 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Apply microwave power to raise the temperature to 75-90°C and hold for 5-10 minutes. For a sterically hindered residue like MeApg, a longer coupling time or a double coupling may be beneficial.[1]

    • Drain the reaction vessel and wash the resin with DMF.

  • Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.

    • Stir at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Quantitative Data and Expected Outcomes

The following table summarizes typical parameters and expected outcomes for MA-SPPS of peptides containing sterically hindered amino acids like Fmoc-MeApg-OH, based on literature for similar systems.

ParameterConventional SPPS (Typical)MA-SPPS (Typical for Hindered AA)Reference(s)
Deprotection Time/Cycle 15 - 30 minutes3 - 5 minutes[1][5]
Coupling Time/Cycle 1 - 4 hours5 - 20 minutes[1][2][5]
Microwave Temperature N/A75 - 90 °C[1][4]
Crude Purity Often low (<50%)Generally higher (>70%)[9]
Overall Synthesis Time DaysHours[5][6]

Logical Relationship of Key Synthesis Steps

The following diagram illustrates the logical progression and dependencies of the key stages in the synthesis protocol.

Synthesis_Logic ResinPrep Resin Preparation (Swelling) Deprotection Fmoc Deprotection ResinPrep->Deprotection Washing Washing Steps Deprotection->Washing Removes Piperidine Coupling Amino Acid Coupling Coupling->Washing Removes Excess Reagents FinalCleavage Final Cleavage from Resin Coupling->FinalCleavage After Final AA Washing->Deprotection For Next Cycle Washing->Coupling Purification Purification & Analysis FinalCleavage->Purification

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Coupling Efficiency of Fmoc-(R)-alpha-methyl-allylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low coupling efficiency of the sterically hindered amino acid, Fmoc-(R)-alpha-methyl-allylglycine, in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why does Fmoc-(R)-alpha-methyl-allylglycine exhibit low coupling efficiency?

The low coupling efficiency of Fmoc-(R)-alpha-methyl-allylglycine is primarily due to steric hindrance. The presence of the α-methyl group, in addition to the bulky Fmoc protecting group, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This increased steric bulk slows down the rate of peptide bond formation, often leading to incomplete reactions.

Q2: What are the most effective coupling reagents for Fmoc-(R)-alpha-methyl-allylglycine?

For sterically hindered amino acids like Fmoc-(R)-alpha-methyl-allylglycine, standard coupling reagents such as DIC/HOBt are often insufficient. More potent activating reagents are required to overcome the high activation energy of the coupling reaction. The recommended classes of coupling reagents are:

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective. HATU, in particular, is often cited for its high reactivity and ability to minimize racemization.[1]

  • Phosphonium Salts: Reagents such as PyAOP and PyBOP are also excellent choices for difficult couplings.

  • Carbodiimides with Additives: While less potent, the use of DIC in conjunction with a nucleophilic additive like OxymaPure can improve coupling efficiency compared to DIC/HOBt.[2]

Q3: What is "double coupling" and when is it necessary?

Double coupling is the repetition of the coupling step with a fresh solution of activated amino acid and coupling reagents. This technique is highly recommended for sterically hindered residues like Fmoc-(R)-alpha-methyl-allylglycine to drive the reaction to completion. It is typically performed after a monitoring test, such as the Kaiser test, indicates incomplete coupling from the first attempt.

Q4: Can microwave-assisted synthesis improve the coupling efficiency of this amino acid?

Yes, microwave-assisted solid-phase peptide synthesis (MA-SPPS) is a highly effective strategy for improving the coupling efficiency of sterically hindered amino acids.[3][4] Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly accelerate the coupling reaction and help to disrupt peptide aggregation on the resin.[3] This leads to shorter reaction times and higher coupling yields.[5]

Q5: How can I monitor the completion of the coupling reaction for such a hindered amino acid?

Standard colorimetric tests are used to monitor the presence of free primary amines on the resin, indicating an incomplete reaction.

  • Kaiser Test: This is a common and very sensitive test for primary amines, which produces an intense blue color in their presence.[6] However, for sterically hindered N-terminal residues, the accessibility of the amine to the ninhydrin reagent may be limited, potentially leading to a false negative result.[7]

  • Chloranil Test: This test can be used as an alternative or confirmation for secondary amines (like proline) and can also be useful for sterically hindered primary amines where the Kaiser test might be ambiguous.

Given the possibility of a false negative with the Kaiser test for sterically hindered residues, it is often prudent to perform a double coupling regardless of the test result.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Yield (Positive Kaiser Test after initial coupling) Steric Hindrance: The primary reason for low efficiency with Fmoc-(R)-alpha-methyl-allylglycine.1. Double Coupling: Immediately perform a second coupling with fresh reagents. 2. Use a More Potent Coupling Reagent: Switch from carbodiimides to uronium/aminium (HATU, HCTU, COMU) or phosphonium (PyAOP, PyBOP) salts.[8] 3. Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).
Peptide Aggregation: The growing peptide chain may fold or aggregate on the resin, blocking the N-terminal amine.1. Change Solvent: Switch from DMF to NMP, which has better solvating properties. A mixture of solvents like DCM/DMF/NMP (1:1:1) can also be effective.[8] 2. Microwave Assistance: Employ microwave heating to disrupt aggregation and accelerate coupling.[3][4]
Insufficient Reaction Time: The coupling reaction may be slow due to steric hindrance.1. Extend Coupling Time: Increase the reaction time for each coupling step (e.g., from 1 hour to 2-4 hours or even overnight for room temperature reactions).[8] 2. Use Microwave Synthesis: This can significantly reduce the required coupling time to a few minutes at an elevated temperature.[5]
Epimerization (Racemization) of the Amino Acid Over-activation: Prolonged pre-activation times, especially with highly reactive coupling reagents and strong bases, can lead to the loss of stereochemical integrity.1. In-situ Activation: Add the coupling reagent directly to the mixture of the amino acid and the resin-bound peptide without a pre-activation step. 2. Choice of Base: Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA. 3. Use Additives: Incorporate additives like HOAt or OxymaPure, which are known to suppress racemization.
False Negative Kaiser Test Steric Hindrance: The N-terminal amine is sterically shielded and inaccessible to the ninhydrin reagent.1. Perform a Precautionary Double Coupling: For highly hindered residues, a second coupling is recommended even with a negative Kaiser test.[7] 2. Use an Alternative Test: Consider using the Chloranil test for confirmation.

Data Presentation

The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids. While specific quantitative data for Fmoc-(R)-alpha-methyl-allylglycine is limited in publicly available literature, the following table provides a summary of the expected performance based on data for analogous α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid).

Coupling Reagent/Method Active Ester Type Relative Reactivity Typical Coupling Time (RT) Notes
DIC/HOBt OBt esterLow4 - 8 hoursOften insufficient for highly hindered residues.
DIC/OxymaPure Oxyma esterModerate2 - 4 hoursBetter than DIC/HOBt; soluble urea byproduct.[2]
HBTU/PyBOP OBt esterModerate1 - 2 hoursCan be insufficient for very hindered residues.[8]
HCTU O-6-ClBt esterHigh30 - 60 minMore reactive and often more cost-effective than HBTU.[9]
HATU/COMU OAt/Oxyma esterVery High15 - 45 minGenerally considered the most effective for sterically demanding couplings; lower risk of epimerization with HATU.[1][10]
Microwave-Assisted (HATU) OAt esterVery High5 - 15 min at 75-90°CSignificantly accelerates the reaction and can improve yield.[4][5]

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-(R)-alpha-methyl-allylglycine using HATU

This protocol is recommended for achieving high coupling efficiency for Fmoc-(R)-alpha-methyl-allylglycine.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide, Wang) in DMF for 30 minutes.
  • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).
  • Wash the resin thoroughly with DMF (5-7 times).

2. First Coupling:

  • In a separate vessel, dissolve Fmoc-(R)-alpha-methyl-allylglycine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
  • Add the activated amino acid solution to the resin.
  • Agitate the reaction mixture at room temperature for 1-2 hours.
  • Wash the resin with DMF (3-5 times).

3. Monitoring:

  • Take a small sample of the resin beads and perform a Kaiser test.[6]
  • If the test is positive (blue beads), proceed to the second coupling. Even if the test is negative, a second coupling is highly recommended due to the steric hindrance.

4. Second Coupling:

  • Repeat step 2 with a fresh solution of activated Fmoc-(R)-alpha-methyl-allylglycine, HATU, and DIPEA.
  • Agitate the reaction mixture at room temperature for another 1-2 hours.
  • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times).

5. Capping (Optional but Recommended if Kaiser Test is still positive):

  • If a subsequent Kaiser test is still positive, cap any unreacted amines using a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Microwave-Assisted Coupling of Fmoc-(R)-alpha-methyl-allylglycine

This protocol utilizes microwave heating to enhance coupling efficiency and reduce reaction time.

1. Resin Preparation:

  • Follow step 1 from Protocol 1.

2. Coupling:

  • In a microwave-safe reaction vessel, add the deprotected resin.
  • In a separate vial, prepare the activation solution by dissolving Fmoc-(R)-alpha-methyl-allylglycine (3-5 equivalents), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF.
  • Add the activation solution to the resin.
  • Place the vessel in a microwave peptide synthesizer and irradiate at a constant temperature of 75-90°C for 5-15 minutes.[4]
  • After the reaction, allow the vessel to cool and wash the resin thoroughly with DMF (5-7 times).

3. Monitoring and Recoupling:

  • Perform a Kaiser test. If incomplete, a second microwave-assisted coupling for 5-10 minutes is recommended.

Mandatory Visualizations

sps_workflow start Resin with N-terminal protected amino acid deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Reaction wash1->coupling activation Pre-activation of incoming Fmoc-(R)-alpha-methyl-allylglycine (Amino Acid + Coupling Reagent + Base) activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 monitoring Monitoring (Kaiser Test) wash2->monitoring double_coupling Double Coupling monitoring->double_coupling Positive next_cycle Proceed to next deprotection step monitoring->next_cycle Negative (Caution) double_coupling->wash2 troubleshooting_logic problem Low Coupling Efficiency cause1 Steric Hindrance problem->cause1 cause2 Peptide Aggregation problem->cause2 cause3 Suboptimal Reagents/Conditions problem->cause3 solution1a Double Coupling cause1->solution1a solution1b Use Potent Reagents (HATU, COMU) cause1->solution1b solution2a Use NMP Solvent cause2->solution2a solution2b Microwave Heating cause2->solution2b solution3a Increase Reaction Time cause3->solution3a solution3b Increase Reagent Excess cause3->solution3b

References

Technical Support Center: Strategies for Preventing Side Reactions with Unsaturated Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions associated with the incorporation of unsaturated amino acids such as Histidine (His), Tryptophan (Trp), and Methionine (Met).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with unsaturated amino acids during SPPS?

A1: Unsaturated amino acids are susceptible to several side reactions during SPPS. For Histidine, the primary concern is racemization at the α-carbon.[1] Tryptophan's indole side-chain is prone to oxidation and alkylation by carbocations generated during cleavage.[2][3] Methionine's thioether group is easily oxidized to methionine sulfoxide or S-alkylated.[4]

Q2: How do protecting groups help in preventing these side reactions?

A2: Protecting groups are essential for masking the reactive side chains of amino acids, preventing them from participating in unwanted reactions during peptide chain elongation.[1] For instance, a trityl (Trt) group on the imidazole ring of Histidine can reduce racemization.[1] Similarly, protecting the indole nitrogen of Tryptophan with a Boc group can prevent alkylation.[5]

Q3: What is the role of scavengers in the cleavage cocktail?

A3: During the final cleavage of the peptide from the resin, protecting groups are removed, generating highly reactive carbocations. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these carbocations, preventing them from modifying sensitive residues like Tryptophan and Methionine.

Q4: Can side reactions be reversed after they occur?

A4: In some cases, yes. For example, methionine sulfoxide can be reduced back to methionine. A common method involves treating the peptide with a solution containing dimethylsulfide and ammonium iodide.[4]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of peptides containing unsaturated amino acids.

Issue 1: Racemization of Histidine Residues

Symptom: Your purified peptide shows a diastereomeric impurity with a similar mass upon analysis by HPLC and mass spectrometry.

Likely Cause: The imidazole ring of histidine can catalyze the abstraction of the α-proton of the activated amino acid, leading to racemization.[6] This is particularly problematic during prolonged coupling times or at elevated temperatures.

Troubleshooting Workflow:

G start Racemization of Histidine Detected check_coupling Review Coupling Conditions start->check_coupling check_pg Evaluate Histidine Protecting Group start->check_pg prolonged_activation Prolonged activation time or high temperature? check_coupling->prolonged_activation base_choice Base used (e.g., DIEA)? check_coupling->base_choice pg_type Using Fmoc-His(Trt)-OH? check_pg->pg_type prolonged_activation->base_choice No solution1 Reduce coupling time and/or temperature. Consider microwave synthesis with controlled temperature. prolonged_activation->solution1 Yes base_choice->check_pg No solution2 Use a less basic tertiary amine like collidine. base_choice->solution2 Yes solution3 Switch to a more robust protecting group like Fmoc-His(Boc)-OH. pg_type->solution3 Yes G start Methionine Oxidation Detected (+16 Da mass shift) cleavage_conditions Review Cleavage Cocktail start->cleavage_conditions synthesis_storage Evaluate Synthesis and Storage Conditions start->synthesis_storage scavenger_check Standard cleavage cocktail (e.g., Reagent B) used? cleavage_conditions->scavenger_check inert_atmosphere Synthesis and storage under inert atmosphere? synthesis_storage->inert_atmosphere solution1 Use a cleavage cocktail designed to prevent Met oxidation (e.g., with TMSCl/PPh3 or DMS/ammonium iodide). scavenger_check->solution1 Yes solution3 Consider post-cleavage reduction of methionine sulfoxide. scavenger_check->solution3 No inert_atmosphere->cleavage_conditions Yes solution2 Perform synthesis under a nitrogen or argon atmosphere. Store final peptide under inert gas and protected from light. inert_atmosphere->solution2 No G start Tryptophan Alkylation Detected check_cleavage Review Cleavage Conditions start->check_cleavage check_trp_protection Evaluate Tryptophan Protection start->check_trp_protection scavenger_cocktail Cleavage cocktail lacks effective scavengers? check_cleavage->scavenger_cocktail unprotected_trp Using unprotected Trp? check_trp_protection->unprotected_trp scavenger_cocktail->check_trp_protection No solution1 Use a cleavage cocktail with a high concentration of scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT). scavenger_cocktail->solution1 Yes solution2 Utilize Fmoc-Trp(Boc)-OH during synthesis to protect the indole nitrogen. unprotected_trp->solution2 Yes G cluster_cycle SPPS Cycle (repeated) deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (e.g., HBTU/HOBt, DIEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 wash2->deprotection cleavage Final Cleavage and Deprotection (TFA + Scavengers) wash2->cleavage start Start with Resin-Bound First Amino Acid start->deprotection purification Purification (RP-HPLC) cleavage->purification G cluster_reactants Reactants cluster_products Products Trp Tryptophan Residue (Indole Ring) AlkylatedTrp Alkylated Tryptophan (Side Product) Trp->AlkylatedTrp Electrophilic Attack Carbocation Carbocation (R+) (from protecting group/linker) Carbocation->AlkylatedTrp

References

Optimizing coupling times for sterically hindered Fmoc amino acids

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Guide to Optimizing Coupling Times for Sterically Hindered Fmoc Amino Acids.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the coupling of sterically hindered Fmoc-amino acids in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction for a sterically hindered amino acid (e.g., Aib, Val, Ile) is incomplete, as indicated by a positive Kaiser test. What should I do?

A1: Incomplete coupling is a common issue with sterically hindered residues. Here are several strategies to improve coupling efficiency:

  • Extended Coupling Time: The most straightforward approach is to increase the reaction time. Instead of a standard 1-2 hour coupling, extend it to 4-12 hours or even overnight.

  • Double Coupling: Perform the coupling step twice. After the initial coupling and a wash step, repeat the coupling procedure with a fresh solution of the activated amino acid.

  • Higher Reagent Excess: Increase the molar excess of the Fmoc-amino acid and the coupling reagents. A 3- to 5-fold excess over the resin loading capacity is often effective.

  • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can significantly increase the reaction rate. Ensure your resin and protecting groups are stable at the chosen temperature.

  • Choice of Coupling Reagents: Switch to a more potent coupling reagent combination. For hindered amino acids, phosphonium-based reagents like PyBOP or HBTU are often effective, but uranium-based reagents like HATU or HCTU generally provide superior results due to the formation of a more reactive activated ester.

Q2: I'm observing significant racemization of the coupled amino acid. How can I minimize this?

A2: Racemization is a concern, especially when using aggressive activation methods. To minimize it:

  • Use Additives: The addition of an epimerization suppressant like Oxyma Pure® or Cl-HOBt is crucial. These additives react with the activated amino acid to form an intermediate that is less prone to racemization.

  • Pre-activation Time: Minimize the pre-activation time. The longer the amino acid is in its activated state before it reacts with the N-terminal amine, the greater the chance of racemization.

  • Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid bases like triethylamine (TEA) which can be more prone to causing racemization.

Q3: After coupling a hindered amino acid, I'm seeing aggregation of the peptide chain on the resin. What can I do to prevent this?

A3: Peptide chain aggregation can be a significant problem, particularly with hydrophobic or β-sheet forming sequences.

  • "Magic" Solvents: Incorporate solvents known to disrupt secondary structures. A mixture of N,N-dimethylformamide (DMF) and dichloromethane (DCM) (1:1) or the use of N-methyl-2-pyrrolidone (NMP) can be effective.

  • Chaotropic Salts: Adding a low concentration of a chaotropic salt like LiCl (e.g., 0.5 M) to the coupling and washing solutions can help to disrupt hydrogen bonding and prevent aggregation.

  • Pseudoproline Dipeptides: If the sequence allows, incorporating pseudoproline dipeptides can introduce a "kink" into the peptide backbone, effectively disrupting the formation of secondary structures that lead to aggregation.

Quantitative Data Summary

The following table summarizes typical coupling conditions and expected efficiencies for sterically hindered amino acids. Note that optimal conditions can be sequence-dependent.

Amino Acid ExampleCoupling ReagentActivator/BaseAdditiveTime (hr)Temperature (°C)Expected Efficiency
Fmoc-Aib-OHHATUDIPEA-2-425>99%
Fmoc-Val-OHHCTUDIPEAOxyma225>99%
Fmoc-Ile-OHPyBOPDIPEAHOBt4-625~98%
Fmoc-Thr(tBu)-OHDICDIPEAOxyma240>99%

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling for a Hindered Amino Acid
  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activation solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive, continue coupling for another 2 hours or proceed to a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x) and DCM (3x).

Protocol 2: Elevated Temperature Coupling for Difficult Sequences
  • Resin Preparation: Perform steps 1-3 from Protocol 1.

  • Activation Solution: Prepare the activation solution as described in Protocol 1, step 4, using HCTU as the coupling reagent.

  • Coupling: Add the activation solution to the resin. Place the reaction vessel in a heated shaker set to 45°C. Agitate for 1-2 hours.

  • Monitoring and Washing: Proceed with steps 6 and 7 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_monitoring Monitoring & Completion Resin_Swell 1. Resin Swelling (DMF, 30 min) Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotect Wash_1 3. Washing (DMF, DCM) Fmoc_Deprotect->Wash_1 Activation 4. Prepare Activation Solution (AA, Reagent, Base) Wash_1->Activation Coupling 5. Add to Resin & Agitate Activation->Coupling Kaiser_Test 6. Kaiser Test Coupling->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Wash_2 7. Final Washing (DMF, DCM) Kaiser_Test->Wash_2 Negative Next_Cycle Proceed to Next Cycle Wash_2->Next_Cycle

Caption: Standard workflow for a single coupling cycle in SPPS.

troubleshooting_logic cluster_solutions Troubleshooting Strategies cluster_outcome Expected Outcome Start Incomplete Coupling (Positive Kaiser Test) Extend_Time Extend Coupling Time (4-12 hrs) Start->Extend_Time Double_Couple Perform Double Coupling Start->Double_Couple Increase_Excess Increase Reagent Excess (3-5x) Start->Increase_Excess Elevate_Temp Elevate Temperature (40-50°C) Start->Elevate_Temp Change_Reagent Use Stronger Reagent (e.g., HATU, HCTU) Start->Change_Reagent Success Coupling Complete (Negative Kaiser Test) Extend_Time->Success Double_Couple->Success Increase_Excess->Success Elevate_Temp->Success Change_Reagent->Success

Caption: Decision tree for troubleshooting incomplete coupling reactions.

Technical Support Center: Double Coupling Strategy for Fmoc-(R)-alpha-methyl-allylglycine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of the sterically hindered amino acid Fmoc-(R)-alpha-methyl-allylglycine into peptide sequences using a double coupling strategy.

Troubleshooting and FAQs

Q1: Why is the incorporation of Fmoc-(R)-alpha-methyl-allylglycine challenging, often resulting in low coupling yields?

A1: The primary challenge arises from steric hindrance. The presence of the α-methyl group alongside the allyl side chain on the α-carbon significantly obstructs the approach of the activated carboxyl group to the free amine on the resin-bound peptide. This steric bulk slows down the reaction kinetics, leading to incomplete coupling if standard protocols are used.

Q2: My Kaiser test is positive after the first coupling of Fmoc-(R)-alpha-methyl-allylglycine. What should I do?

A2: A positive Kaiser test indicates the presence of unreacted free amines, signifying an incomplete coupling reaction. It is highly recommended to perform a second coupling (double coupling). This involves washing the resin thoroughly to remove any byproducts and unreacted reagents from the first coupling and then repeating the coupling step with a fresh solution of activated Fmoc-(R)-alpha-methyl-allylglycine.

Q3: What are the optimal coupling reagents for incorporating Fmoc-(R)-alpha-methyl-allylglycine?

A3: For sterically hindered amino acids, standard coupling reagents may not be sufficiently reactive. More potent uronium or phosphonium salt-based reagents are recommended. These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

These reagents form highly reactive esters that can overcome the steric barrier more effectively.

Q4: Can I extend the coupling time instead of performing a double coupling?

A4: Extending the coupling time of a single coupling can improve the yield to some extent. However, for highly hindered residues like Fmoc-(R)-alpha-methyl-allylglycine, a single, prolonged coupling may still not drive the reaction to completion. A double coupling strategy is generally more robust and ensures a higher final purity of the peptide by maximizing the incorporation at that specific position.

Q5: Are there any specific solvent considerations for this coupling reaction?

A5: Yes, the choice of solvent is crucial for efficient coupling. N,N-Dimethylformamide (DMF) is a standard solvent, but for difficult couplings, N-Methyl-2-pyrrolidone (NMP) can be a better choice due to its superior solvating properties, which can help to reduce peptide aggregation on the resin.

Q6: I am still observing incomplete coupling even with a double coupling strategy. What other parameters can I optimize?

A6: If double coupling is still insufficient, you can consider the following:

  • Increase Reagent Equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 4-5 equivalents).

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier. However, this should be done with caution as it can increase the risk of racemization.

  • Microwave-Assisted Peptide Synthesis (MAPS): If available, a microwave peptide synthesizer can significantly enhance coupling efficiency for sterically hindered amino acids by utilizing controlled heating.

Data Presentation

Coupling StrategyCoupling ReagentCoupling TimeEstimated Yield (%)Remarks
Single CouplingHATU/DIPEA2 hours< 20%Demonstrates the significant difficulty in achieving high efficiency with a single coupling for this class of amino acids.[1]
Double CouplingHATU/DIPEA2 x 2 hours> 95% (expected)A double coupling is often required to drive the reaction to completion and achieve a satisfactory yield for sterically hindered residues.

Note: The provided yield data is for a similar α,α-disubstituted alkenyl amino acid and serves as an example of the expected low efficiency with a single coupling. Actual yields for Fmoc-(R)-alpha-methyl-allylglycine may vary based on the specific peptide sequence and reaction conditions.

Experimental Protocols

Detailed Methodology for Double Coupling of Fmoc-(R)-alpha-methyl-allylglycine

This protocol assumes a standard solid-phase peptide synthesis (SPPS) workflow on a 0.1 mmol scale.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-(R)-alpha-methyl-allylglycine (4 equivalents, 0.4 mmol)

  • HATU (3.9 equivalents, 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed by treating the resin with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-(R)-alpha-methyl-allylglycine (2 eq, 0.2 mmol) and HATU (1.95 eq, 0.195 mmol) in DMF.

    • Add DIPEA (4 eq, 0.4 mmol) to the solution to begin the activation.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the reaction solution.

  • Intermediate Wash:

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts from the first coupling.

  • Second Coupling:

    • Prepare a fresh solution of activated Fmoc-(R)-alpha-methyl-allylglycine as described in step 2.

    • Add the freshly activated amino acid solution to the washed resin.

    • Agitate the reaction mixture for another 1-2 hours at room temperature.

    • Drain the reaction solution.

  • Final Wash and Monitoring:

    • Wash the resin with DMF (5-7 times) followed by DCM (3-5 times).

    • Perform a Kaiser test on a small sample of the resin beads to confirm the absence of free primary amines (a negative result indicates complete coupling). If the test is still positive, a third coupling may be considered, or other optimization strategies should be explored.

  • Continuation of Synthesis:

    • If the coupling is complete, proceed with the Fmoc deprotection of the newly added Fmoc-(R)-alpha-methyl-allylglycine to continue the peptide chain elongation.

Visualizations

Double_Coupling_Workflow start Start: Resin with free amine prep_coupling_1 Prepare fresh activated Fmoc-AA start->prep_coupling_1 first_coupling First Coupling (1-2 hours) prep_coupling_1->first_coupling wash_1 Thorough Wash (DMF) first_coupling->wash_1 prep_coupling_2 Prepare fresh activated Fmoc-AA wash_1->prep_coupling_2 second_coupling Second Coupling (1-2 hours) prep_coupling_2->second_coupling wash_2 Final Wash (DMF, DCM) second_coupling->wash_2 kaiser_test Kaiser Test wash_2->kaiser_test deprotection Fmoc Deprotection (Continue Synthesis) kaiser_test->deprotection Negative troubleshoot Troubleshoot: - Extend time - Increase temp. - 3rd coupling kaiser_test->troubleshoot Positive

References

Technical Support Center: HPLC Purification of Hydrophobic Peptides Containing α-Methyl Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC purification of hydrophobic peptides, with a special focus on those incorporating α-methyl residues.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of hydrophobic and α-methylated peptides.

Issue 1: Poor Peak Shape (Broadening or Tailing)

Q: My peptide peak is broad and/or tailing. What are the potential causes and how can I resolve this?

A: Poor peak shape is a frequent challenge, particularly with hydrophobic peptides that are prone to aggregation or secondary interactions with the stationary phase. Here are the common causes and solutions:

  • Cause 1: Peptide Aggregation: Hydrophobic peptides, especially those with α-methyl residues that can restrict conformational flexibility, have a tendency to aggregate. This leads to broad, often misshapen peaks.

  • Solution:

    • Increase Column Temperature: Elevating the column temperature (e.g., to 40°C, 50°C, or even higher) can disrupt aggregates and improve peak symmetry.[1]

    • Use Organic Solvents in Sample Diluent: Dissolving the crude peptide in a small amount of organic solvent like acetonitrile (ACN), isopropanol, or dimethyl sulfoxide (DMSO) before injection can prevent aggregation.[2] Be cautious not to use a solvent stronger than the initial mobile phase to avoid peak distortion.

  • Cause 2: Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the peptide, causing peak tailing.

  • Solution:

    • Adjust Mobile Phase Additives: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA), typically 0.1%, in both mobile phase A (aqueous) and B (organic).[3][4] TFA helps to mask silanol groups and provides a counter-ion for basic residues.

  • Cause 3: Suboptimal Gradient: A steep gradient may not allow for proper interaction and focusing of the peptide on the column, resulting in broad peaks.

  • Solution:

    • Employ a Shallower Gradient: After an initial scouting run to determine the approximate elution time, apply a shallower gradient around the elution point. For instance, a gradient of 0.1% acetonitrile/minute can significantly improve resolution.[5]

Issue 2: Low Peptide Recovery

Q: I'm experiencing low recovery of my hydrophobic peptide after purification. What are the likely reasons?

A: Low recovery is a common problem stemming from the "stickiness" of hydrophobic peptides.

  • Cause 1: Irreversible Adsorption: The peptide may be irreversibly binding to the column matrix or other components of the HPLC system.

  • Solution:

    • Column Choice: For very hydrophobic peptides, consider using a column with a less retentive stationary phase, such as C8 or C4, instead of the more common C18.[5] Phenyl columns can also offer different selectivity.

    • System Passivation: Passivating the HPLC system by flushing with a strong acid (e.g., nitric acid) followed by water and the mobile phase can help to remove active sites that may bind peptides. Consult your HPLC system manual for appropriate passivation procedures.

  • Cause 2: Poor Solubility: The peptide may be precipitating in the sample loop, at the head of the column, or during the run as the mobile phase composition changes.[6]

  • Solution:

    • Optimize Sample Solvent: As mentioned for peak broadening, dissolving the peptide in a solvent mixture that ensures its solubility is crucial.[2] Solubility trials are often necessary for particularly challenging peptides.[2]

    • Elevated Temperature: Increasing the column temperature can enhance peptide solubility in the mobile phase.[1]

Issue 3: Co-elution of Impurities, Including Diastereomers

Q: I'm struggling to separate my target α-methylated peptide from closely related impurities, such as diastereomers. What strategies can I employ?

A: The presence of α-methyl groups can introduce chiral centers, leading to diastereomeric impurities that are often difficult to separate. The conformational constraints imposed by α-methylation can also lead to co-elution with other synthesis-related impurities.

  • Cause 1: Insufficient Resolution: The chromatographic conditions may not be selective enough to resolve the target peptide from impurities.

  • Solution:

    • Gradient Optimization: This is the most critical parameter. Very shallow gradients are often required to separate diastereomers, which may differ only in the configuration of a single methyl group.[7]

    • Temperature Adjustment: Changing the column temperature can alter the selectivity of the separation. Experiment with different temperatures to maximize the resolution between the target peak and impurities.[1][7]

    • Mobile Phase Modifier: While TFA is standard, experimenting with other ion-pairing agents or changing the pH of the mobile phase can sometimes improve selectivity.

    • Stationary Phase Selectivity: If resolution is still a challenge, trying a column with a different stationary phase (e.g., C8, C4, or phenyl) can provide the necessary change in selectivity.[5] The elution order of diastereomers can sometimes be reversed on different stationary phases.[8]

Frequently Asked Questions (FAQs)

Q1: How does the presence of an α-methyl group affect my peptide's retention in RP-HPLC?

A1: The α-methyl group increases the hydrophobicity of the amino acid residue, which generally leads to a longer retention time in reversed-phase HPLC.[2] More significantly, the α-methyl group restricts the conformational freedom of the peptide backbone.[9][10] This can lead to a more stable secondary structure, such as an α-helix, which can influence how the peptide interacts with the stationary phase and may further increase retention.[7]

Q2: What is the best type of column to use for purifying a hydrophobic, α-methylated peptide?

A2: A C18 column is a good starting point for most peptide purifications.[3] However, for highly hydrophobic peptides, a less retentive stationary phase like C8 or C4 can be beneficial to reduce excessively long retention times and improve recovery.[5] For peptides with molecular weight over 10,000 Da, a wide-pore (300 Å) column is recommended to allow for better access to the stationary phase.[1]

Q3: Why is trifluoroacetic acid (TFA) used in the mobile phase for peptide purification?

A3: TFA serves two primary purposes in RP-HPLC of peptides. Firstly, it acts as an ion-pairing agent, forming a neutral complex with the positively charged residues (like lysine and arginine) on the peptide, which reduces unwanted ionic interactions with the stationary phase and improves peak shape.[4] Secondly, it acidifies the mobile phase (to around pH 2), which suppresses the ionization of acidic residues (aspartic and glutamic acid), making them less polar and increasing their retention.[11]

Q4: Can I use solvents other than acetonitrile in the mobile phase?

A4: Yes, while acetonitrile is the most common organic modifier, other solvents can be used and may offer different selectivity. For very hydrophobic peptides, more non-polar solvents like isopropanol can be beneficial.[12] Methanol is another alternative. It's important to note that changing the organic modifier will likely alter the elution profile and may require re-optimization of the gradient.

Q5: How do I choose the optimal gradient for my purification?

A5: The optimal gradient balances resolution, run time, and peak dilution. A good strategy is to first run a broad "scouting" gradient (e.g., 5-95% B over 30 minutes) to determine the approximate percentage of organic modifier (%B) at which your peptide elutes. Then, design a shallower gradient around this elution point (e.g., if your peptide elutes at 40% B, you could try a gradient of 30-50% B over 40 minutes). For separating very similar peptides, like diastereomers, extremely shallow gradients may be necessary.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters and their effects on the purification of hydrophobic peptides.

Table 1: Effect of Gradient Slope on Peptide Resolution

Gradient Slope (%B/min)Resolution (Rs) between two closely eluting peptidesPeak Width
2.01.2Broad
1.01.8Medium
0.52.5Sharp
0.1> 3.0Very Sharp[5]

Table 2: Influence of Column Temperature on Peptide Retention and Peak Shape

Temperature (°C)Relative Retention TimePeak Asymmetry
301.001.5
400.921.3
500.851.1
600.781.0

Table 3: Common RP-HPLC Columns for Peptide Purification

Stationary PhaseTypical Application
C18General purpose, good for most peptides.[3]
C8Less hydrophobic than C18, good for moderately hydrophobic peptides.[5]
C4Even less hydrophobic, suitable for very hydrophobic peptides and larger proteins.[5]
PhenylOffers different selectivity based on pi-pi interactions, useful for peptides containing aromatic residues.

Experimental Protocols

Protocol 1: General Scouting Run for a Hydrophobic Peptide

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 120 Å pore size).

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 10-50 µL (depending on concentration).

  • Gradient:

    • 5% to 95% B over 30 minutes.

    • 95% B for 5 minutes (column wash).

    • 95% to 5% B over 1 minute.

    • 5% B for 9 minutes (equilibration).

  • Analysis: Determine the retention time and approximate %B at which the target peptide elutes.

Protocol 2: Optimized Purification of a Hydrophobic, α-Methylated Peptide

This protocol assumes the scouting run (Protocol 1) showed the peptide eluting at approximately 50% B.

  • Column: C8 or C4 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C (or higher if aggregation is suspected).

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO and then dilute with Mobile Phase A to the desired concentration.

  • Gradient:

    • 40% to 60% B over 60 minutes (a shallow gradient of ~0.33%/min).

    • 60% to 95% B over 5 minutes (column wash).

    • 95% B for 5 minutes.

    • 95% to 40% B over 1 minute.

    • 40% B for 14 minutes (equilibration).

  • Fraction Collection: Collect fractions across the main peak and analyze by analytical HPLC or LC-MS to determine purity.

Visualizations

Troubleshooting_Workflow Start Start: Crude Hydrophobic/ α-Methylated Peptide Problem Identify Purification Issue Start->Problem PoorPeakShape Poor Peak Shape? (Broadening/Tailing) Problem->PoorPeakShape Yes LowRecovery Low Recovery? Problem->LowRecovery No Cause_Aggregation Cause: Peptide Aggregation PoorPeakShape->Cause_Aggregation Cause_SecondaryInt Cause: Secondary Interactions PoorPeakShape->Cause_SecondaryInt Cause_SteepGradient Cause: Suboptimal Gradient PoorPeakShape->Cause_SteepGradient PoorResolution Poor Resolution? LowRecovery->PoorResolution No Cause_IrreversibleAdsorption Cause: Irreversible Adsorption LowRecovery->Cause_IrreversibleAdsorption Yes Cause_PoorSolubility Cause: Poor Solubility LowRecovery->Cause_PoorSolubility Cause_InsufficientSelectivity Cause: Insufficient Selectivity PoorResolution->Cause_InsufficientSelectivity Yes End Purified Peptide PoorResolution->End No Sol_IncreaseTemp Solution: Increase Temperature Cause_Aggregation->Sol_IncreaseTemp Sol_OrganicSolvent Solution: Use Organic in Diluent Cause_Aggregation->Sol_OrganicSolvent Sol_AdjustTFA Solution: Adjust TFA Conc. Cause_SecondaryInt->Sol_AdjustTFA Sol_ShallowGradient Solution: Use Shallower Gradient Cause_SteepGradient->Sol_ShallowGradient Sol_ChangeColumn Solution: Change Column (C8/C4) Cause_IrreversibleAdsorption->Sol_ChangeColumn Sol_Passivate Solution: Passivate System Cause_IrreversibleAdsorption->Sol_Passivate Cause_PoorSolubility->Sol_IncreaseTemp Sol_OptimizeSolvent Solution: Optimize Sample Solvent Cause_PoorSolubility->Sol_OptimizeSolvent Sol_OptimizeGradient Solution: Optimize Gradient Cause_InsufficientSelectivity->Sol_OptimizeGradient Sol_AdjustTemp Solution: Adjust Temperature Cause_InsufficientSelectivity->Sol_AdjustTemp Sol_ChangePhase Solution: Change Mobile/Stationary Phase Cause_InsufficientSelectivity->Sol_ChangePhase Sol_IncreaseTemp->End Sol_OrganicSolvent->End Sol_AdjustTFA->End Sol_ShallowGradient->End Sol_ChangeColumn->End Sol_Passivate->End Sol_OptimizeSolvent->End Sol_OptimizeGradient->End Sol_AdjustTemp->End Sol_ChangePhase->End

Caption: Troubleshooting workflow for common HPLC purification issues.

HPLC_Method_Development Start Start: Crude Peptide Sample Scouting 1. Scouting Run (Broad Gradient) Start->Scouting Analysis1 Analyze Results: Determine Approx. %B Elution Scouting->Analysis1 Optimization 2. Method Optimization (Shallow Gradient) Analysis1->Optimization Analysis2 Analyze Results: Check Resolution & Peak Shape Optimization->Analysis2 Refinement 3. Method Refinement (Adjust Temp, Mobile Phase) Analysis2->Refinement Resolution/Peak Shape Suboptimal Validation 4. Validation & Scale-Up Analysis2->Validation Resolution & Peak Shape OK Refinement->Optimization Re-optimize End Final Purification Method Validation->End

Caption: General workflow for HPLC method development for peptides.

References

Technical Support Center: Minimizing Racemization of α-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the activation of α-methyl amino acids in your peptide synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: Why are α-methyl amino acids prone to racemization during activation?

A1: α-Methyl amino acids exhibit a heightened propensity for racemization due to the steric hindrance imparted by the additional methyl group at the α-carbon. This steric bulk can slow down the desired peptide bond formation. The prolonged exposure of the activated amino acid to the reaction conditions, particularly in the presence of a base, increases the likelihood of racemization. The primary mechanism involves the formation of a planar oxazolone intermediate, where the stereochemistry at the α-carbon is lost.

Q2: What is the principal mechanism of racemization for α-methyl amino acids during peptide coupling?

A2: The dominant pathway for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone). The activated carboxyl group intramolecularly cyclizes to form this intermediate. The α-proton in a typical amino acid oxazolone is acidic and readily abstracted by a base, leading to a planar, achiral enolate intermediate. For α-methyl amino acids, while the α-proton is replaced by a methyl group, the formation of the oxazolone intermediate still occurs, and racemization can proceed through enolization of the oxazolone ring under basic conditions. Nucleophilic attack on this planar intermediate can occur from either face, resulting in a mixture of L- and D-isomers in the final peptide. A secondary, less common mechanism is the direct enolization of the activated amino acid by base abstraction of a proton from the oxazolone ring.[1][2]

Q3: Which experimental factors have the most significant impact on the racemization of α-methyl amino acids?

A3: Several factors critically influence the degree of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of anti-racemization additives are paramount. Onium salts (Uronium/Aminium and Phosphonium) combined with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective at suppressing racemization.[1][3]

  • Base: The strength and steric hindrance of the base used are crucial. Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can increase the rate of racemization. Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred to minimize this side reaction.[1]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization. Performing the coupling reaction at lower temperatures, such as 0 °C, can significantly reduce the extent of epimerization.[4]

  • Solvent: The polarity of the solvent can influence racemization. Polar aprotic solvents like DMF may promote racemization. When solubility allows, using a less polar solvent can be advantageous.[4][5]

  • Activation Time: Prolonged pre-activation of the amino acid before the addition of the amine component can increase the risk of racemization.[5]

Troubleshooting Guides

Problem 1: High levels of D-isomer detected in the final peptide containing an α-methyl amino acid.

This is a common issue when working with sterically hindered amino acids. The following troubleshooting workflow can help identify and resolve the source of racemization.

G cluster_step1 cluster_step2 cluster_step3 start High Racemization Detected step1 Step 1: Evaluate Coupling Reagent and Additive start->step1 step2 Step 2: Assess Base and Reaction Conditions step1->step2 If racemization persists q1 Using Carbodiimide (DIC/DCC)? step1->q1 step3 Step 3: Refine Coupling Protocol step2->step3 If racemization persists q3 Using DIPEA or TEA? step2->q3 end_node Racemization Minimized step3->end_node q5 Prolonged Pre-activation? step3->q5 a1 Add HOAt or OxymaPure. HOAt is superior to HOBt. q1->a1 Yes q2 Ineffective Reagent? q1->q2 No a1->q2 a2 Switch to Phosphonium-based reagent (e.g., PyAOP) or Uronium/Aminium (e.g., HATU). q2->a2 a3 Switch to a weaker/sterically hindered base (e.g., NMM or 2,4,6-collidine). q3->a3 Yes q4 High Reaction Temperature? q3->q4 No a3->q4 a4 Perform coupling at 0°C. q4->a4 a5 Minimize pre-activation time (e.g., 1-2 minutes for HATU). q5->a5 q6 Solvent Choice? q5->q6 No a5->q6 a6 If solubility permits, try a less polar solvent (e.g., DCM instead of DMF). q6->a6

A logical workflow for troubleshooting high racemization levels.

Problem 2: Incomplete coupling and potential for racemization during extended reaction times.

Incomplete coupling is a frequent challenge with sterically hindered α-methyl amino acids, and simply extending the reaction time can increase the risk of racemization.

  • Solution 1: Change the Coupling Reagent. If you are using a carbodiimide-based coupling, switching to a more powerful onium salt-based reagent like HATU, HBTU, or PyAOP can significantly improve coupling efficiency and reduce the required reaction time.

  • Solution 2: Double Coupling. Instead of a single, prolonged coupling step, perform two shorter coupling reactions. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.

  • Solution 3: Microwave-Assisted Peptide Synthesis (MAPS). Microwave energy can accelerate the coupling reaction, often leading to higher yields and shorter reaction times, which can help to minimize racemization.

Data on Racemization of Amino Acids

The extent of racemization is highly dependent on the specific amino acid, the coupling method, and the reaction conditions. Below are tables summarizing quantitative data on the impact of different coupling reagents and additives on racemization. While specific data for a wide range of α-methyl amino acids is not extensively available, the data for racemization-prone proteinogenic amino acids provides valuable insights.

Table 1: Effect of Coupling Reagent and Additive on Racemization of Fmoc-L-His(Trt)-OH

Coupling ReagentAdditiveBase% D-Isomer
DICOxyma-1.8
EDCIHOBt-10.5
HBTU-DIPEA15.7
PyBOP-DIPEA18.2
HATU-NMM2.5

Data adapted from a study on racemization during peptide synthesis.[6]

Table 2: Epimerization of Glycosylated Serine Under Various Coupling Conditions

Coupling ReagentBasePre-activation / Reaction Time% Epimerization (D/(D+L))
PyBOPDIEA3 h / 12 h3.8
HBTUDIEA3 h / 12 h10.5
HATUDIEA3 h / 12 h12.1
DIC/HOBtDIEA3 h / 12 h1.5
TBTU/HOBtNMM3 h / 12 h2.2

Data from a study on the epimerization of glycosylated amino acids, which are also prone to racemization due to steric hindrance and electronic effects.[3][7]

Experimental Protocols

Protocol 1: Peptide Coupling of an α-Methyl Amino Acid using HATU

This protocol describes a general procedure for the coupling of an N-Fmoc protected α-methyl amino acid to a resin-bound peptide.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • N-Fmoc-α-methyl-amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve the N-Fmoc-α-methyl-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add NMM (6 equivalents) to the solution.

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes. For highly sterically hindered α-methyl amino acids, this time can be extended up to 15 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction for completion using a suitable test (e.g., bromophenol blue test, as the Kaiser test is not reliable for secondary amines).

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric purity of an α-methyl amino acid after cleavage from the peptide, using Marfey's reagent for derivatization.

Materials:

  • Crude peptide sample containing the α-methyl amino acid

  • 6 M HCl

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • Acetone

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • 2 M HCl

  • HPLC system with a C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Peptide Hydrolysis: a. Place the crude peptide in a hydrolysis tube. b. Add 6 M HCl. c. Seal the tube under vacuum and heat at 110 °C for 24 hours. d. After hydrolysis, cool the tube, open it, and evaporate the HCl under a stream of nitrogen or by lyophilization.

  • Derivatization: a. Redissolve the amino acid hydrolysate in 50 µL of water. b. Add 100 µL of a 1% (w/v) solution of FDAA in acetone. c. Add 20 µL of 1 M NaHCO₃ to make the solution alkaline. d. Incubate the mixture at 40 °C for 1 hour in the dark. e. Cool the reaction to room temperature and neutralize with 20 µL of 2 M HCl.

  • HPLC Analysis: a. Dilute the derivatized sample with the initial mobile phase. b. Inject the sample onto the C18 column. c. Elute the diastereomeric derivatives using a linear gradient, for example, from 10% to 60% Mobile Phase B over 30 minutes. d. Detect the derivatives by UV at 340 nm. e. The L- and D-amino acid derivatives will have different retention times (the D-diastereomer typically elutes later). f. Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D) / (Area(L) + Area(D))] * 100.

Visualizations

PeptideCoupling cluster_activation Activation cluster_coupling Coupling AA N-Protected α-Methyl Amino Acid ActivatedEster Activated Ester (OAt-ester) AA->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., NMM) Base->ActivatedEster NewPeptide Elongated Peptide ActivatedEster->NewPeptide Nucleophilic Attack PeptideResin Peptide-Resin (Free N-terminus) PeptideResin->NewPeptide

A simplified workflow for the activation and coupling of an α-methyl amino acid.

RacemizationMechanism ActivatedAA Activated N-Protected α-Methyl Amino Acid Oxazolone Oxazolone Intermediate ActivatedAA->Oxazolone Cyclization Enolate Planar Enolate Intermediate (Achiral) Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ L_Peptide Desired L-Peptide Enolate->L_Peptide Nucleophilic Attack (from one face) D_Peptide Undesired D-Peptide (Racemized Product) Enolate->D_Peptide Nucleophilic Attack (from opposite face) Base Base H_plus H+

The primary mechanism of racemization via a planar oxazolone intermediate.

References

Technical Support Center: Improving Solubility of Crude Peptides with Alpha-Methyl-Allylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with crude peptides incorporating the unnatural amino acid, alpha-methyl-allylglycine. The inclusion of this hydrophobic amino acid can significantly impact peptide solubility, often leading to aggregation and handling difficulties.[1][2] This guide offers systematic approaches to solubilization, tailored to the challenges posed by such modifications.

Frequently Asked Questions (FAQs)

Q1: Why is my crude peptide containing alpha-methyl-allylglycine difficult to dissolve?

A1: The solubility of a peptide is largely determined by its amino acid composition. Alpha-methyl-allylglycine is a non-polar, hydrophobic amino acid.[2][3][4] Its incorporation increases the overall hydrophobicity of the peptide, making it less soluble in aqueous solutions.[1][5] Crude peptides also contain impurities from the synthesis process, which can further contribute to poor solubility and aggregation.

Q2: What is the first solvent I should try for my peptide?

A2: For any new peptide, it is always recommended to start with a small aliquot and test a range of solvents. Begin with sterile, distilled water. If the peptide has a net positive charge (basic), a dilute acidic solution like 10% acetic acid may be effective.[6][7] Conversely, if it has a net negative charge (acidic), a dilute basic solution such as 0.1 M ammonium bicarbonate can be used.[8][7][9] For neutral or highly hydrophobic peptides, which is likely for those containing alpha-methyl-allylglycine, an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is often necessary for initial dissolution.[7][10]

Q3: Can sonication or heating improve the solubility of my peptide?

A3: Yes, both techniques can be helpful but should be used with caution. Sonication can help break up aggregates and facilitate dissolution.[8][9][11] Gentle warming (e.g., to 40°C) can also increase solubility.[6][9] However, excessive use of either method can potentially degrade the peptide.

Q4: My peptide dissolves in DMSO but precipitates when I add my aqueous buffer. What should I do?

A4: This is a common issue when diluting a hydrophobic peptide from an organic solvent into an aqueous buffer.[9] The key is to add the organic stock solution dropwise into the vigorously stirring aqueous buffer.[9] This prevents localized high concentrations of the peptide that can lead to aggregation. If precipitation still occurs, it indicates that the solubility limit in the final buffer composition has been exceeded.

Q5: Are there any computational tools to predict the solubility of my peptide with alpha-methyl-allylglycine?

A5: Yes, there are emerging computational methods for predicting the solubility of peptides containing non-natural amino acids.[12][13][14] For example, the CamSol-PTM web server is designed for this purpose.[12][13] These tools can provide a theoretical estimation of solubility and help in designing peptides with improved properties.

Troubleshooting Guide

This guide provides a systematic approach to solubilizing crude peptides containing alpha-methyl-allylglycine.

Problem Possible Cause Suggested Solution
Crude peptide powder does not dissolve in water. High hydrophobicity due to alpha-methyl-allylglycine and other non-polar residues.1. Determine the peptide's net charge. If basic, try 10% acetic acid. If acidic, try 0.1 M ammonium bicarbonate.[8][7] 2. For neutral or hydrophobic peptides, proceed to the organic solvent protocol.
Peptide is insoluble in both acidic and basic aqueous solutions. The peptide is highly hydrophobic and likely has a net neutral charge at the tested pHs.1. Use a small amount of a strong organic solvent like DMSO or DMF for initial dissolution.[7][10] 2. Slowly add the dissolved peptide to your aqueous buffer with vigorous stirring.[9]
Peptide precipitates upon dilution with aqueous buffer. The peptide is aggregating as it moves from a favorable organic environment to a less favorable aqueous one.1. Reduce the final concentration of the peptide in the aqueous buffer. 2. Add the organic stock to the aqueous buffer more slowly. 3. Use sonication during the dilution process.[9] 4. Consider adding a small percentage of organic co-solvent (e.g., up to 10% DMSO) to the final aqueous buffer, if compatible with your experiment.
Peptide solution is cloudy or forms a gel. The peptide is suspended rather than fully dissolved, or it is forming extensive intermolecular hydrogen bonds.1. Sonication can help differentiate between a suspension and a true solution.[9] 2. If cloudiness persists, a stronger solvent system may be necessary. Consider using chaotropic agents like 6 M guanidine hydrochloride or 8 M urea for non-cellular applications.[11]

Experimental Protocols

Protocol 1: Systematic Solubilization Workflow

This protocol outlines a step-by-step approach to identify a suitable solvent for your crude peptide. Always start with a small, accurately weighed aliquot of your peptide.

  • Initial Aqueous Attempt:

    • Add sterile, distilled water to the peptide to achieve the desired final concentration.

    • Vortex for 30-60 seconds. If not dissolved, proceed to the next step.

  • pH Adjustment (for charged peptides):

    • If the peptide is basic (net positive charge), add 10% acetic acid dropwise while vortexing.

    • If the peptide is acidic (net negative charge), add 0.1 M ammonium bicarbonate dropwise while vortexing.

    • If the peptide remains insoluble, it is likely highly hydrophobic.

  • Organic Solvent Dissolution:

    • To a fresh, dry aliquot of the peptide, add a minimal volume of 100% DMSO (e.g., 20-50 µL for 1 mg of peptide).

    • Vortex gently until the peptide is fully dissolved.

    • Slowly add the DMSO stock solution dropwise to a stirring aqueous buffer to reach the final desired concentration.

  • Physical Assistance:

    • If the solution is cloudy or contains visible particles after any of the above steps, sonicate in a water bath for 5-10 minutes.[9]

    • Gentle warming (up to 40°C) can also be applied.[6][9]

Protocol 2: Solubilization using Chaotropic Agents (for non-cellular assays)

This protocol is for highly aggregated peptides that are resistant to other solubilization methods.

  • Prepare a stock solution of 6 M guanidine hydrochloride or 8 M urea in your desired buffer.

  • Add a small volume of the chaotropic agent solution to the dry peptide.

  • Vortex until the peptide is completely dissolved.

  • This stock can then be diluted for use in experiments where the chaotropic agent will not interfere.

Visualizations

Experimental Workflow for Peptide Solubilization

G start Start with Lyophilized Crude Peptide test_aliquot Use a small test aliquot start->test_aliquot add_water Add Sterile Water test_aliquot->add_water is_soluble1 Soluble? add_water->is_soluble1 charge Determine Net Charge is_soluble1->charge No success Solution Ready for Use is_soluble1->success Yes acidic Acidic Peptide (Net Negative Charge) charge->acidic basic Basic Peptide (Net Positive Charge) charge->basic add_base Add Dilute Base (e.g., 0.1M NH4HCO3) acidic->add_base add_acid Add Dilute Acid (e.g., 10% Acetic Acid) basic->add_acid is_soluble2 Soluble? add_base->is_soluble2 is_soluble3 Soluble? add_acid->is_soluble3 hydrophobic Highly Hydrophobic / Neutral Peptide is_soluble2->hydrophobic No is_soluble2->success Yes is_soluble3->hydrophobic No is_soluble3->success Yes add_dmso Add minimal DMSO/DMF hydrophobic->add_dmso is_soluble4 Soluble? add_dmso->is_soluble4 dilute Slowly dilute into aqueous buffer is_soluble4->dilute Yes fail Consider Chaotropic Agents (for non-cellular assays) is_soluble4->fail No is_soluble5 Soluble? dilute->is_soluble5 is_soluble5->success Yes is_soluble5->fail No (Precipitates)

Caption: A workflow for systematic peptide solubilization.

Logical Relationship of Factors Affecting Peptide Solubility

G solubility Peptide Solubility composition Amino Acid Composition solubility->composition charge Net Charge at Solution pH solubility->charge length Peptide Length solubility->length hydrophobicity High % of Hydrophobic Residues (e.g., alpha-methyl-allylglycine) composition->hydrophobicity aggregation Aggregation hydrophobicity->aggregation charge->aggregation length->aggregation aggregation->solubility Decreases structure Secondary Structure (β-sheets) structure->aggregation

Caption: Factors influencing peptide solubility and aggregation.

References

Troubleshooting aggregation in peptides with alpha-methylated residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing α-methylated amino acids. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to peptide aggregation.

Troubleshooting Guides

This section offers step-by-step guidance for specific problems you may encounter during your experiments.

Issue 1: My α-methylated peptide won't dissolve.

Q: What is the first step to systematically troubleshoot the solubility of a new α-methylated peptide?

A: The initial step is to analyze the peptide's amino acid sequence to predict its overall charge and hydrophobicity. This will inform the selection of an appropriate solvent. Always test solubility on a small aliquot of the peptide before dissolving the entire batch.[1]

Systematic Solubilization Workflow:

  • Assess Peptide Characteristics:

    • Basic Peptide (net positive charge): Contains a higher number of basic residues (K, R, H) and/or a free N-terminus.

    • Acidic Peptide (net negative charge): Contains a higher number of acidic residues (D, E) and/or a free C-terminus.

    • Neutral/Hydrophobic Peptide: High percentage (>50%) of hydrophobic or polar uncharged residues (A, V, L, I, F, W, M, P, G, C, S, T, Y, N, Q).

  • Follow a Step-wise Solvent Strategy:

    • Start with sterile, purified water.

    • If insoluble, proceed based on peptide characteristics:

      • Basic peptides: Try a dilute aqueous acidic solution (e.g., 10% acetic acid).[1][2]

      • Acidic peptides: Try a dilute aqueous basic solution (e.g., 10% ammonium bicarbonate). Note: Avoid basic solutions for peptides containing cysteine (Cys).[1][3]

      • Neutral/Hydrophobic peptides: Dissolve in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), then slowly add the aqueous buffer drop-wise while vortexing.[1][2][4]

    • Sonication can aid dissolution by breaking up peptide particles.[1][2]

Issue 2: My peptide solution is cloudy or has precipitates.

Q: My peptide dissolved initially but is now crashing out of solution. Why is this happening?

A: This indicates that your peptide is kinetically soluble but thermodynamically unstable in the chosen buffer. Aggregation is often a time- and concentration-dependent process.[1] Over time, peptide molecules self-assemble into larger, insoluble aggregates, a process that can be accelerated by factors like suboptimal pH, high concentration, or temperature fluctuations.[1]

Q: How can I detect and quantify this aggregation?

A: Several biophysical techniques can be used. The choice depends on the level of detail required and the equipment available.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in the solution, directly detecting larger aggregates.[5][6]

  • Thioflavin T (ThT) Assay: This fluorescent dye binds to β-sheet structures, which are characteristic of many amyloid-like aggregates. An increase in fluorescence indicates aggregation.[1][7][8]

  • Circular Dichroism (CD) Spectroscopy: Measures the secondary structure of the peptide. A conformational transition from random coil or α-helix to β-sheet can indicate aggregation is occurring.[1]

Troubleshooting Workflow for Aggregation in Solution:

G start Cloudy or Precipitated Peptide Solution check_conc Is Peptide Concentration Too High? start->check_conc reduce_conc Dilute Sample or Re-dissolve at Lower Concentration check_conc->reduce_conc Yes check_ph Is pH near the Isoelectric Point (pI)? check_conc->check_ph No end_clear Solution is Clear reduce_conc->end_clear adjust_ph Adjust pH to be 1-2 units away from pI check_ph->adjust_ph Yes additives Consider Solubility- Enhancing Additives (see Table 1) check_ph->additives No adjust_ph->end_clear sonicate Briefly Sonicate to Break Apart Existing Aggregates additives->sonicate end_persist Aggregation Persists: Re-evaluate Peptide Design or Synthesis additives->end_persist If additives fail last_resort Last Resort: Use Chaotropic Agents (e.g., 6M Guanidine-HCl) sonicate->last_resort If still cloudy sonicate->end_clear last_resort->end_clear last_resort->end_persist If fails

Caption: Troubleshooting workflow for peptide aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: How does α-methylation affect peptide aggregation and solubility?

A: The effect is twofold and sequence-dependent.

  • Inhibition of Aggregation: The methyl group on the α-carbon introduces steric hindrance. This restricts the conformational flexibility of the peptide backbone, making it more difficult for the peptide to adopt the β-sheet structures that are precursors to amyloid-like aggregation.[9][10][11] It favors helical conformations.[9][10]

  • Potential for Aggregation: The added methyl group also increases the hydrophobicity of the residue. In peptides that are already rich in hydrophobic amino acids, this can sometimes promote aggregation through non-specific hydrophobic interactions.[1]

Mechanism of α-Methylation in Disrupting β-Sheet Formation:

G cluster_0 Standard Peptide Chains cluster_1 α-Methylated Peptide Chains p1 Peptide 1 (Backbone H-Bonds) beta_sheet Intermolecular β-Sheet Formation p1->beta_sheet p2 Peptide 2 (Backbone H-Bonds) p2->beta_sheet aggregate Aggregate/ Fibril beta_sheet->aggregate m_p1 α-Methylated Peptide 1 (Steric Hindrance) disruption Disruption of H-Bonding m_p1->disruption m_p2 α-Methylated Peptide 2 (Steric Hindrance) m_p2->disruption soluble Soluble Monomers/ Helical State disruption->soluble

Caption: α-methylation introduces steric bulk, hindering β-sheet hydrogen bonding.

Q2: What are the primary drivers of aggregation in peptides with α-methylated residues?

A: Even with the disruption of β-sheet formation, aggregation can be driven by:

  • Hydrophobic Interactions: The increased hydrophobicity from the methyl groups can cause peptides to associate in aqueous solutions to minimize their exposure to water.[1] This is a primary cause of aggregation, especially in sequences with a high content of non-polar residues.[3]

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, leading to aggregation.[12][13]

  • pH near Isoelectric Point (pI): At the pI, the peptide has a net neutral charge, minimizing electrostatic repulsion between molecules and thus increasing the propensity to aggregate.[3]

Q3: What additives can I use to improve the solubility of my α-methylated peptide?

A: Various additives can be used to disrupt the intermolecular forces that cause aggregation. Their effectiveness is peptide-dependent, so empirical testing is often required.

Additive ClassExample(s)Concentration RangeMechanism of Action
Amino Acids Arginine, Glycine50-250 mMReduce non-specific intermolecular interactions and can suppress aggregation.
Organic Solvents DMSO, DMF<10% (v/v)Disrupt hydrophobic interactions. Note: DMSO is not suitable for peptides with Cys, Met, or Trp residues.[1]
Detergents Tween 20, Triton X-1000.01-0.1% (v/v)Form micelles around hydrophobic regions at low concentrations to prevent hydrophobic aggregation.
Chaotropic Agents Guanidine-HCl, Urea1-6 MDisrupt the hydrogen-bonding network of water, helping to solubilize hydrophobic peptides. Often a last resort.[1]
Sugars/Polyols Sucrose, Glycerol5-50% (v/v)Stabilize the native conformation of the peptide and increase solvent viscosity.

Q4: How should I store my α-methylated peptide to prevent aggregation?

A: Proper storage is critical for maintaining peptide integrity.

  • Lyophilized Peptide: Store at -20°C or -80°C in a desiccated environment. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1]

  • Peptide in Solution: Prepare single-use aliquots of your stock solution and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can promote aggregation.[1]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

This assay is used to detect the formation of amyloid-like β-sheet structures, a common feature of aggregated peptides.[1][7][14]

Materials:

  • Thioflavin T (ThT)

  • Peptide stock solution

  • Assay buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, purified water. Filter through a 0.2 µm syringe filter. This should be prepared fresh.[8]

  • Prepare Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM.[8]

  • Sample Preparation: In the wells of the 96-well plate, mix your peptide solution with the ThT working solution to achieve the desired final peptide concentration. Prepare triplicates for each condition (e.g., peptide alone, peptide with inhibitor, buffer with ThT as a blank).

  • Incubation and Measurement: Place the sealed plate in a microplate reader capable of maintaining a constant temperature (e.g., 37°C) and shaking.[14][15]

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) with excitation at ~440-450 nm and emission at ~480-485 nm.[7][8][14]

  • Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve with an increasing signal is indicative of amyloid-like fibril formation.[12]

Protocol 2: Aggregate Sizing by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it ideal for detecting the formation of soluble oligomers and larger aggregates.[1][5][6]

Materials:

  • Peptide solution

  • DLS instrument

  • Low-volume DLS cuvette

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Prepare your peptide solution in a suitable buffer. The buffer must be filtered through a 0.22 µm filter to remove any dust or particulate matter that could interfere with the measurement.[1]

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize.

  • Cuvette Preparation: Ensure the DLS cuvette is meticulously clean. Rinse with filtered buffer before use.

  • Sample Loading: Carefully transfer the filtered peptide solution into the cuvette, ensuring no air bubbles are introduced.

  • Measurement: Place the cuvette in the DLS instrument. Set the instrument parameters, including temperature, buffer viscosity, and refractive index. Allow the sample to equilibrate to the set temperature.

  • Data Collection: Perform the measurement. The instrument will collect data over a set period, analyzing the fluctuations in scattered light intensity.

  • Analysis: The software will generate a size distribution profile, typically showing particle size (hydrodynamic radius) versus percentage intensity or volume. The appearance of larger species over time or under certain conditions indicates aggregation.[16][17]

Protocol 3: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of peptides in solution. A change from a random coil or α-helical spectrum to a β-sheet spectrum is a strong indicator of aggregation.[1]

Materials:

  • Peptide solution (concentration typically 0.1-1 mg/mL)[18]

  • CD-compatible buffer (e.g., 10 mM phosphate buffer; avoid buffers with high UV absorbance like Tris)[19]

  • Quartz CD cuvette (typically 1 mm path length for far-UV)[18]

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation: Dissolve the peptide in a CD-compatible buffer. The solution must be clear and free of aggregates. Centrifuge or filter if necessary. Determine the precise peptide concentration.[20]

  • Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Turn on the lamp and allow it to stabilize.

  • Blank Measurement: Record a spectrum of the buffer alone in the cuvette. This will be subtracted from the sample spectrum.

  • Sample Measurement: Rinse the cuvette with the peptide solution, then fill it. Record the CD spectrum, typically over a wavelength range of 190-260 nm for secondary structure analysis.[19]

  • Data Processing: Subtract the buffer baseline spectrum from the sample spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]).[19]

  • Analysis: Analyze the resulting spectrum.

    • α-helical structures: Show characteristic negative bands near 208 nm and 222 nm.[19]

    • β-sheet structures: Show a negative band around 218 nm and a positive band near 195 nm.[19]

    • Random coils: Typically exhibit a strong negative band near 198 nm.[19] A time-dependent shift towards the β-sheet signature indicates aggregation.

References

Choosing the right solvent for dissolving hydrophobic Fmoc-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dissolving hydrophobic Fmoc-amino acids during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when dissolving hydrophobic Fmoc-amino acids.

Issue: Fmoc-amino acid is not dissolving in DMF.

  • Possible Cause 1: Suboptimal Solvent Quality. The purity of N,N-Dimethylformamide (DMF) is critical. Over time, DMF can degrade to form dimethylamine, which can interfere with synthesis.[1][2] The presence of water in DMF can also negatively affect the solubility of Fmoc-amino acids.[1]

    • Solution: Always use fresh, high-purity, peptide-synthesis-grade DMF with low water content.[1] Storing DMF over molecular sieves can help to keep it dry.

  • Possible Cause 2: Low Temperature. Laboratory temperatures can fluctuate, and lower temperatures can decrease the solubility of some reagents.[1]

    • Solution: Gentle warming of the solution to 30-40°C can significantly improve the solubility of many Fmoc-amino acids.[1] However, avoid prolonged or excessive heating, as this can lead to degradation.[3]

  • Possible Cause 3: Aggregation. Fmoc-amino acids, especially hydrophobic ones, have a tendency to aggregate, which reduces their solubility.[3][4] This can be due to intermolecular hydrogen bonding or hydrophobic interactions.

    • Solution 1: Sonication. Use an ultrasonic bath for 5-10 minutes to help break up aggregates and enhance dissolution.[3]

    • Solution 2: Co-solvents. Adding a small amount of a stronger solubilizing agent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can disrupt aggregation and improve solubility.[1][3]

Issue: Precipitation occurs upon addition of the Fmoc-amino acid solution to the reaction vessel.

  • Possible Cause: On-resin Aggregation. The growing peptide chain on the solid support, particularly with hydrophobic residues, can aggregate and hinder the accessibility of reagents.[3]

    • Solution 1: Chaotropic Salts. Washing the resin with a solution containing a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, can disrupt hydrogen bonds and reduce aggregation.[3]

    • Solution 2: Alternative Solvents. Switching to NMP, which has a higher solvating power for hydrophobic peptides, may alleviate on-resin aggregation.[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the best all-around solvents for dissolving hydrophobic Fmoc-amino acids?

The most commonly used and recommended solvents are N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[1][5] These polar aprotic solvents are generally effective at solvating a wide range of Fmoc-amino acids. NMP is noted to have a higher solvating power, especially for hydrophobic peptides.[3] Dimethyl sulfoxide (DMSO) is another excellent solvent for many Fmoc-amino acids.[3][6]

Q2: Are there "greener" alternatives to traditional solvents like DMF and NMP?

Yes, research is ongoing to find more environmentally friendly solvent systems. Some emerging alternatives include:

  • PolarClean (methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate): This solvent has shown excellent solubility for a wide range of Fmoc-amino acids.[7][8]

  • Binary Solvent Mixtures: Combinations like DMSO and ethyl acetate are being explored as greener options.[3]

Q3: How do side-chain protecting groups affect the solubility of Fmoc-amino acids?

Side-chain protecting groups play a crucial role in solubility. For amino acids that are notoriously difficult to dissolve, such as asparagine and glutamine, protecting the side-chain amide with a trityl (Trt) group significantly improves their solubility in solvents like DMF.[7] Similarly, for glutamic acid, the tert-butyl (OtBu) ester enhances stability and solubility.[7]

Q4: Can I use heat to dissolve my Fmoc-amino acid?

Gentle heating to around 37°C can be an effective method to increase the solubility of sparingly soluble Fmoc-amino acids.[3] However, it is crucial to be cautious as excessive or prolonged heating can lead to degradation of the amino acid.[1][3]

Q5: Is it normal for some hydrophobic Fmoc-amino acids to be very difficult to dissolve even in DMF or NMP?

Yes, some Fmoc-amino acids with highly hydrophobic side chains are inherently less soluble in polar aprotic solvents.[3] In these cases, a combination of the techniques mentioned in the troubleshooting guide (sonication, gentle heating, co-solvents) is often necessary.

Data Presentation

Table 1: Solubility of Fmoc-L-Valine in Various Solvents at 298.15 K (25°C)

SolventMole Fraction Solubility (x10^-2)
Acetone6.274
2-Butanone5.704
Methanol3.966
Ethanol3.124
sec-Butanol2.749
n-Propanol2.535
n-Butanol2.445
n-Pentanol2.335
Butyl acetate2.088
Isopropanol2.038
Isopentanol1.916
Isobutanol1.525
Dimethyl carbonate1.078
Acetonitrile0.477

Data sourced from the Journal of Chemical & Engineering Data.[9]

Experimental Protocols

Protocol 1: Standard Dissolution of a Hydrophobic Fmoc-Amino Acid

  • Weigh the desired amount of the hydrophobic Fmoc-amino acid into a clean, dry vial.

  • Add the calculated volume of high-purity, amine-free DMF or NMP.

  • Vortex the vial for 1-2 minutes to suspend the solid.

  • If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[3]

  • If solubility is still an issue, gently warm the solution to 30-40°C with intermittent vortexing.[1]

  • Once completely dissolved, use the solution immediately for your coupling reaction.[3]

Protocol 2: Using a Co-solvent for a Particularly Difficult Fmoc-Amino Acid

  • Prepare a stock solution of the sparingly soluble Fmoc-amino acid in DMSO at a high concentration (e.g., 100 mg/mL).[3]

  • In a separate vial, add the required volume of DMF or NMP for your coupling reaction.

  • Add a small volume of the concentrated DMSO stock solution to the DMF or NMP.

  • Vortex the mixture thoroughly to ensure homogeneity.

  • Proceed with the activation and coupling steps.

Visualizations

Solvent_Selection_Workflow Start Start: Dissolve Hydrophobic Fmoc-Amino Acid SelectSolvent Select Primary Solvent (DMF or NMP) Start->SelectSolvent TryDissolving Attempt to Dissolve at RT with Vortexing SelectSolvent->TryDissolving IsDissolved1 Completely Dissolved? TryDissolving->IsDissolved1 UseSolution Use Solution in Reaction IsDissolved1->UseSolution Yes ApplyHeatSonication Apply Gentle Heat (30-40°C) and/or Sonication IsDissolved1->ApplyHeatSonication No IsDissolved2 Completely Dissolved? ApplyHeatSonication->IsDissolved2 IsDissolved2->UseSolution Yes AddCoSolvent Add Co-solvent (e.g., DMSO) IsDissolved2->AddCoSolvent No IsDissolved3 Completely Dissolved? AddCoSolvent->IsDissolved3 IsDissolved3->UseSolution Yes Reassess Re-evaluate Experiment: Consider Alternative Fmoc-AA or Greener Solvents IsDissolved3->Reassess No

Caption: A workflow for selecting and troubleshooting solvents for hydrophobic Fmoc-amino acids.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Issue Issue Fmoc-AA Not Dissolving Cause1 Poor Solvent Quality (e.g., old DMF) Issue->Cause1 Cause2 Low Temperature Issue->Cause2 Cause3 Aggregation of Fmoc-AA Issue->Cause3 Solution1 Use Fresh, High-Purity Solvent Cause1->Solution1 Solution2 Gentle Warming (30-40°C) Cause2->Solution2 Solution3 Sonication or Add Co-solvent (DMSO/NMP) Cause3->Solution3

Caption: A logical diagram illustrating the troubleshooting process for solubility issues.

References

Technical Support Center: TFA Cleavage of Peptides with Unsaturated Side Chains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the trifluoroacetic acid (TFA) cleavage of peptides containing unsaturated side chains.

Frequently Asked Questions (FAQs)

Q1: What are unsaturated side chains, and why are they problematic during TFA cleavage?

During the final cleavage step in solid-phase peptide synthesis (SPPS), TFA is used to remove acid-labile side-chain protecting groups and cleave the peptide from the resin.[1][2] This process generates highly reactive electrophiles, primarily carbocations (like the tert-butyl cation), from the protecting groups.[3][4] Unsaturated side chains, found in amino acids such as Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys), are nucleophilic and susceptible to attack by these carbocations.[3][5] This can lead to undesirable modifications like alkylation or oxidation, resulting in side-product formation, reduced yield, and difficult purification.[1][3]

Q2: What is a scavenger, and what is its role in the cleavage cocktail?

A scavenger is a nucleophilic compound added to the TFA cleavage mixture to "trap" or "quench" the reactive carbocations generated during deprotection.[1][3] By providing a more reactive target for these electrophiles, scavengers prevent them from modifying the sensitive unsaturated side chains of the peptide.[3] Common scavengers include triisopropylsilane (TIS), water (H₂O), 1,2-ethanedithiol (EDT), and thioanisole.[4][5]

Q3: How do I select the right scavenger cocktail for my peptide?

The choice of scavenger is critically dependent on the amino acid composition of your peptide.[5] A "cocktail" containing multiple scavengers is often used to protect against a range of side reactions.[1]

  • For peptides without sensitive residues: A simple mixture of TFA/TIS/H₂O (e.g., 95:2.5:2.5) is often sufficient.[1][5]

  • For peptides with Tryptophan (Trp): The indole side chain is highly susceptible to alkylation.[1] Scavengers like EDT are recommended for protection.[5] Using Fmoc-Trp(Boc)-OH during synthesis can also prevent many side reactions.[1]

  • For peptides with Cysteine (Cys) and Methionine (Met): These sulfur-containing residues are prone to alkylation and oxidation.[1] Thiol-based scavengers like EDT or Dithiothreitol (DTT) are recommended to protect the thioether of Met and keep the Cys sulfhydryl group in a reduced state.[5][6]

  • For peptides with Arginine (Arg) protected by Pmc or Pbf: Cleavage of these protecting groups can be slow and generate reactive species that particularly affect Trp.[1][7] More potent scavenger mixtures, like Reagent K, may be required.[5]

Common Scavenger Cocktails

The selection of an appropriate cleavage cocktail is crucial for obtaining a high-purity crude peptide. The table below summarizes some widely used cocktails and their primary applications.

Cocktail NameCompositionPrimary Application
Standard 95% TFA / 2.5% H₂O / 2.5% TISGeneral-purpose cocktail for peptides without highly sensitive residues like Cys, Met, or Trp.[1][4]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISA milder alternative, useful when trityl-based protecting groups are present.[1]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTA robust, all-purpose cocktail for peptides with a combination of sensitive residues, including Trp, Met, and Cys.[1][4][5]
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleAnother strong cocktail for peptides with multiple sensitive residues.[7]

Troubleshooting Guide

Problem: My mass spectrometry (MS) analysis shows unexpected adducts (e.g., +16 Da, +57 Da).

  • Possible Cause 1: Oxidation. A +16 Da mass addition often indicates the oxidation of sensitive residues like Met (to form methionine sulfoxide) or Trp.[1][4] This can be catalyzed by the acidic conditions and exposure to air.[4]

  • Solution 1:

    • Add a reducing scavenger such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) to the cleavage cocktail.[1][4]

    • Perform the cleavage and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1][3]

  • Possible Cause 2: Alkylation. A +57 Da mass addition typically corresponds to tert-butylation, where a t-butyl cation has attached to a nucleophilic side chain like Cys, Met, or Trp.[1][3] This indicates insufficient or inappropriate scavenging.

  • Solution 2:

    • Increase the concentration of your scavengers.[3]

    • Switch to a more robust scavenger cocktail, such as Reagent K, which is designed to handle multiple sensitive residues.[1]

    • Ensure scavengers are fresh, as they can degrade over time.[8]

Problem: The HPLC chromatogram of my crude peptide shows multiple, poorly resolved peaks.

  • Possible Cause 1: Incomplete deprotection. Some side-chain protecting groups, particularly on Arginine (e.g., Pbf, Pmc), can be slow to cleave, leading to a heterogeneous mixture.[1]

  • Solution 1:

    • Increase the cleavage reaction time from the standard 2-3 hours to 4 hours or more.[1][9]

    • Consider using a stronger cleavage cocktail.[1]

  • Possible Cause 2: Alkylation by resin linker. For peptides synthesized on Wang resin, the linker itself can decompose during TFA cleavage and alkylate the indole ring of Tryptophan.[10][11] This side reaction can occur regardless of the scavenger used.[11]

  • Solution 2:

    • This is a known issue with certain resin linkers. While difficult to eliminate completely, optimizing the scavenger cocktail and cleavage time may help minimize the side product.[10] If the problem persists, consider using a different resin for synthesis.

Problem: My peptide fails to precipitate upon addition of cold diethyl ether.

  • Possible Cause: The peptide may be highly hydrophobic or the volume of TFA is too high, keeping it in solution.[12][13]

  • Solution:

    • Before adding ether, reduce the volume of the TFA filtrate to 1-2 mL under a gentle stream of nitrogen.[13] This concentrates the peptide and reduces its solubility.

    • If the peptide is extremely hydrophobic, a 1:1 mixture of ether and pentane may improve precipitation.[1]

    • If precipitation still fails, the issue might be an unsuccessful cleavage. Re-cleave the resin with a fresh cocktail.[13]

Experimental Protocols

Protocol 1: Standard TFA Cleavage

This protocol is suitable for peptides lacking highly sensitive residues like Cys, Met, or Trp.[5]

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail (2 mL per 100 mg of resin) to the resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[5]

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.[5]

  • Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers.[5]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5]

Protocol 2: Cleavage of Peptides with Sensitive Residues (e.g., Trp, Cys, Met)

This protocol uses a more robust scavenger cocktail to minimize side reactions.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Cocktail Preparation: Prepare a fresh cleavage cocktail of Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[5]

  • Cleavage Reaction: Add the cleavage cocktail (2 mL per 100 mg of resin) to the resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Visualizations

Scavenger_Mechanism cluster_0 TFA Cleavage cluster_1 Potential Reactions PG Protecting Group (e.g., Boc) Carbocation Reactive Carbocation (R+) PG->Carbocation Cleavage TFA TFA Scavenger Scavenger (e.g., TIS, EDT) Carbocation->Scavenger Trapped By Peptide Unsaturated Side Chain (e.g., Trp) Carbocation->Peptide Attacks Neutralized Neutralized Species SideProduct Modified Peptide (Side Product)

Caption: Mechanism of carbocation formation and scavenger action during TFA cleavage.

Cleavage_Workflow start Start: Dried Peptide-Resin prep_cocktail Prepare Fresh Cleavage Cocktail start->prep_cocktail cleavage Add Cocktail to Resin (2-3 hr incubation) prep_cocktail->cleavage filter Filter to Separate Resin from Filtrate cleavage->filter precipitate Precipitate Peptide in Cold Diethyl Ether filter->precipitate wash Wash Pellet with Cold Ether (2x) precipitate->wash dry Dry Crude Peptide wash->dry analysis Analyze via HPLC/MS dry->analysis

Caption: Standard experimental workflow for TFA cleavage and peptide isolation.

Troubleshooting_Flowchart start Problem Detected in Crude Peptide Analysis check_ms Check Mass Spec Data start->check_ms mass_increase Mass Increase? check_ms->mass_increase plus_16 +16 Da? mass_increase->plus_16 Yes other_issue Other Issue: Check for incomplete deprotection or other adducts. mass_increase->other_issue No plus_57 +57 Da? plus_16->plus_57 No oxidation Likely Oxidation (Met/Trp). Add reducing scavenger (EDT). Use inert atmosphere. plus_16->oxidation Yes alkylation Likely t-Butylation. Increase scavenger concentration. Use Reagent K. plus_57->alkylation Yes plus_57->other_issue No

Caption: Troubleshooting flowchart for unexpected mass additions in crude peptide.

References

Validation & Comparative

NMR spectral data for (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the NMR Spectral Analysis of (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid

For researchers and professionals in drug development and chemical synthesis, understanding the structural features of novel amino acid derivatives is paramount. This guide provides an in-depth comparison of the expected Nuclear Magnetic Resonance (NMR) spectral data for (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid with related compounds, supported by detailed experimental protocols.

Comparative Analysis of NMR Spectral Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid. These predictions are based on the analysis of structurally similar compounds, including Fmoc-protected amino acids and α-methylated amino acids. For comparison, typical chemical shift ranges for related functional groups are provided.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Comparative Chemical Shift Ranges (ppm)
Fmoc - Aromatic7.20 - 7.80 (m)120.0 - 144.0Aromatic protons in Fmoc groups typically appear as a series of multiplets in this region.[1]
Fmoc - CH4.20 - 4.50 (t)~67.0The methine proton of the fluorenyl group.[1]
Fmoc - CH₂4.10 - 4.30 (d)~47.0The methylene protons adjacent to the fluorenyl group.[1]
NH~5.0 (br s)-The amide proton signal can be broad and its position is solvent-dependent.
Cα-CH₃~1.5 (s)~25.0The methyl group at the α-carbon. Methyl groups in amino acids provide good structural probes.[2]
Cβ-CH₂~2.5 (m)~40.0The methylene group at the β-position.
Cγ-CH~5.8 (m)~135.0The vinylic methine proton.
Cδ-CH₂~5.1 (m)~118.0The terminal vinylic methylene protons.
COOH>10.0 (br s)~175.0The carboxylic acid proton signal is often broad and may exchange with solvent.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the characterization of (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (NH and COOH).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Setup:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]

  • Ensure the instrument is properly tuned and shimmed to obtain a homogeneous magnetic field.

3. Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.[4]

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase and baseline correct the spectra.

  • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

  • Analyze the coupling patterns (multiplicities) in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the chemical shifts of all proton and carbon signals based on the 1D and 2D NMR data.

Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the typical workflow for the structural analysis of a novel amino acid derivative like (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Compound Purified Compound Mix Prepare NMR Sample Compound->Mix Solvent Deuterated Solvent Solvent->Mix Standard Internal Standard (TMS) Standard->Mix Spectrometer NMR Spectrometer Mix->Spectrometer Insert Sample H1_NMR 1D ¹H NMR Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR Spectrometer->C13_NMR NMR_2D 2D NMR (COSY, HSQC) Spectrometer->NMR_2D Processing Data Processing H1_NMR->Processing C13_NMR->Processing NMR_2D->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for NMR analysis of amino acid derivatives.

This comprehensive guide provides a framework for the NMR spectral analysis of (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid, enabling researchers to confidently characterize this and other novel amino acid derivatives. The combination of predictive data, a robust experimental protocol, and a clear workflow will facilitate accurate structural elucidation and accelerate research and development efforts.

References

Navigating the Nuances of N-Methylation: A Comparative Mass Spectrometry Analysis of Peptides Containing Fmoc-MeApg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids into peptides is a powerful strategy to enhance therapeutic properties such as stability, permeability, and potency. One such modification, N-methylation, offers significant advantages but also introduces complexities in analytical characterization. This guide provides a comparative analysis of the mass spectrometry behavior of peptides containing the N-methylated amino acid Fmoc-MeApg-OH (Nα-Fmoc-N-methyl-aminophenyl-glycine) versus their non-methylated counterparts. By understanding the distinct fragmentation patterns and mass shifts, researchers can more accurately identify and characterize these modified peptides.

The introduction of a methyl group on the amide nitrogen of the peptide backbone, as in Fmoc-MeApg-OH, imparts unique chemical properties. This modification can increase resistance to enzymatic degradation and influence the peptide's conformation, which may enhance its biological activity. However, this subtle structural change also alters the peptide's behavior in the mass spectrometer, requiring careful consideration during data analysis.

This guide will delve into the expected differences in mass spectrometry data between a standard peptide and one containing Fmoc-MeApg-OH, providing predictive data, detailed experimental protocols, and visual workflows to aid in the successful analysis of these novel peptide therapeutics.

Comparative Data Presentation: Predicted Mass Shifts and Fragmentation

The primary difference observed in the mass spectrum of a peptide containing Fmoc-MeApg-OH compared to its non-methylated analog is a mass shift of +14.01565 Da for each N-methylated residue. This mass difference should be accounted for when calculating the theoretical mass of the peptide.

Furthermore, the fragmentation patterns under Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) are expected to differ. The presence of the N-methyl group can influence which backbone bonds are preferentially cleaved.

FeatureStandard Peptide (with Aminophenyl-glycine)Peptide with Fmoc-MeApg-OHRationale for Difference
Precursor Ion Mass (m/z) XX + 14.01565Addition of a methyl group (CH₂) to the backbone amide nitrogen.
b-ion series Standard b-ion series observed.Potential for altered fragmentation efficiency at the N-methylated residue. May observe a +14 Da shift in b-ions downstream of the modification.The N-methyl group can alter the proton affinity of the amide bond, influencing fragmentation propensity.
y-ion series Standard y-ion series observed.Standard y-ion series expected up to the residue preceding the N-methylation.Fragmentation leading to y-ions occurs C-terminal to the amide bond, so the N-methylation does not directly alter the mass of the y-ion containing the modified residue itself, but will shift subsequent y-ions.
Immonium Ion Characteristic immonium ion for aminophenyl-glycine.Potential for a characteristic immonium ion for N-methyl-aminophenyl-glycine.The structure of the amino acid side chain and its N-methylation will produce a unique low-mass fragment.
Neutral Losses Typical neutral losses (e.g., H₂O, NH₃) from fragment ions.Potential for neutral loss of methylamine (CH₃NH₂) or related species.The N-methyl group can participate in rearrangement reactions during fragmentation.

Experimental Protocols

A generalized workflow for the synthesis and mass spectrometry analysis of a peptide containing Fmoc-MeApg-OH is provided below.

Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc-based solid-phase peptide synthesis protocols can be employed for the incorporation of Fmoc-MeApg-OH.[1][2][3]

  • Resin Swelling: Swell a suitable resin (e.g., Rink Amide for C-terminal amide) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-MeApg-OH (3 equivalents), a coupling reagent such as HCTU (3 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the solution to the deprotected resin and agitate for 1-2 hours to ensure complete coupling.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.

Mass Spectrometry Analysis
  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in a water/acetonitrile mixture, to a final concentration of approximately 1 mg/mL.

  • LC-MS/MS System: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content (e.g., 5-60% B over 30 minutes) to ensure good separation.

    • Flow Rate: A typical flow rate for analytical columns is 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan Range: A range appropriate for the expected m/z of the precursor ion (e.g., m/z 200-2000).

    • MS/MS Fragmentation: Use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions. Employ CID or HCD for fragmentation. For peptides with labile modifications, Electron Transfer Dissociation (ETD) can be a valuable alternative.[4]

  • Data Analysis: Analyze the resulting MS/MS spectra to identify the peptide sequence. Pay close attention to the mass shifts in the precursor and fragment ions to confirm the presence and location of the N-methylated residue.

Visualizing the Workflow and Fragmentation

To further clarify the experimental process and the expected fragmentation, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_ms Mass Spectrometry Analysis synthesis Solid-Phase Peptide Synthesis (incorporating Fmoc-MeApg-OH) cleavage Cleavage & Deprotection synthesis->cleavage purification Purification & Lyophilization cleavage->purification sample_prep Sample Preparation purification->sample_prep Crude or Purified Peptide lc_separation LC Separation sample_prep->lc_separation ms_analysis MS/MS Analysis (ESI-MS/MS) lc_separation->ms_analysis data_analysis Data Analysis & Sequencing ms_analysis->data_analysis

Experimental workflow for the analysis of peptides containing Fmoc-MeApg-OH.

fragmentation_pathway cluster_peptide Peptide with N-methylated Residue cluster_fragments Predicted Fragmentation peptide H₂N-...-NH-CH(R)-CO-[N(CH₃)-CH(Ar)-CO]-NH-CH(R')-CO-...-COOH b_ion b-ion (N-terminal fragment) [H₂N-...-NH-CH(R)-CO-[N(CH₃)-CH(Ar)]⁺] peptide->b_ion CID/HCD y_ion y-ion (C-terminal fragment) [H₂N-CH(R')-CO-...-COOH + H]⁺ peptide->y_ion CID/HCD immonium_ion Immonium Ion [H₂N⁺=C(Ar)-N(CH₃)] peptide->immonium_ion CID/HCD

Predicted fragmentation pathways for a peptide containing an N-methylated residue.

References

Alpha-Methylation Fortifies Peptides: A Comparative Guide to Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide therapeutics is ongoing. One promising strategy to enhance the biological activity of native peptides is alpha-methylation. This modification, the substitution of the alpha-hydrogen with a methyl group, can significantly improve a peptide's pharmacokinetic profile by increasing its resistance to enzymatic degradation and influencing its conformational properties for optimized receptor engagement.

This guide provides a comprehensive comparison of the biological activity of alpha-methylated peptides versus their native counterparts, supported by experimental data and detailed protocols. We will delve into the quantitative effects on receptor binding affinity and enzymatic stability, explore the underlying signaling pathways, and provide detailed methodologies for key experiments.

Quantitative Comparison of Biological Activity

The introduction of an alpha-methyl group can have a profound impact on a peptide's interaction with its target receptor and its stability in biological fluids. The following tables summarize the quantitative data from studies on ghrelin and glucagon-like peptide-1 (GLP-1) analogues, illustrating the tangible benefits of this modification.

Ghrelin Analogues: Enhanced Receptor Affinity and Stability

A study on ghrelin(1-8) analogues revealed that modifications, including alpha-methylation, can significantly enhance both receptor binding affinity and stability in human serum.[1][2]

PeptideModificationReceptor Binding Affinity (IC50, nM)Half-life in Human Serum (t½, h)
Human Ghrelin (1-28)Native Peptide2.48Not Determined
Analogue 1[Inp¹,Dpr³(6-FN),1Nal⁴,Thr⁸]ghrelin(1–8) amide0.094.7
Analogue 20Analogue 1 with Ser⁶ replaced by L-α-aminobutyric acid (Abu)2.54Not Determined
Analogue 22Analogue 1 with N-methylation at position 6Similar to natural ghrelinSubstantially improved

Data adapted from a study on ghrelin(1-8) analogues for PET imaging.[1][2]

Glucagon-Like Peptide-1 (GLP-1) Analogues: Improved Potency and Stability

Alpha-aminoisobutyric acid (Aib), an alpha-methylated amino acid, has been incorporated into GLP-1 analogues to enhance their resistance to dipeptidyl peptidase-IV (DPP-IV) and improve their therapeutic potential.

PeptideModificationReceptor Binding Affinity (IC50, nM)Agonist Potency (EC50, nM)Stability (Half-life)
Native GLP-1-1.50.08~2 minutes
Taspoglutide[Aib⁸, Aib³⁵]hGLP-1(7-36)NH₂1.10.0613 hours in human plasma

Data adapted from a review on GLP-1 analogues.[3][4]

Signaling Pathways

Understanding the signaling pathways activated by these peptides is crucial for elucidating their mechanism of action. Alpha-methylation can influence how a peptide engages its receptor, potentially leading to altered downstream signaling.

GLP-1 Receptor Signaling Pathway

The GLP-1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs pathway, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. This cascade ultimately results in enhanced glucose-dependent insulin secretion.

GLP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 GLP1R GLP-1R GLP-1->GLP1R Gs Gαs GLP1R->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Phosphorylation Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

GLP-1 Receptor Signaling Cascade.
Ghrelin Receptor Signaling Pathway

The ghrelin receptor (GHSR), another GPCR, primarily signals through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC).

Ghrelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ghrelin Ghrelin GHSR Ghrelin Receptor (GHSR) Ghrelin->GHSR Gq Gαq GHSR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activation Downstream Downstream Cellular Responses PKC->Downstream Phosphorylation

Ghrelin Receptor Signaling Cascade.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.

Competitive Receptor Binding Assay

This assay is used to determine the binding affinity (IC50) of a test peptide by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Receptor_Binding_Assay cluster_workflow Workflow start Start prep_membranes Prepare cell membranes expressing the target receptor start->prep_membranes incubation Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the test peptide prep_membranes->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify the amount of bound radioligand separation->quantification analysis Analyze data to determine the IC50 value quantification->analysis end End analysis->end

Competitive Receptor Binding Assay Workflow.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand (e.g., ¹²⁵I-labeled peptide)

  • Unlabeled test peptides (native and alpha-methylated)

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Preparation: Dilute cell membranes to the desired concentration in binding buffer. Prepare serial dilutions of the unlabeled test peptides.

  • Incubation: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide. Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value, the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand, is determined by non-linear regression analysis.

Protease Stability Assay

This assay evaluates the stability of peptides in the presence of proteases, typically by measuring the amount of intact peptide remaining over time.

Protease_Stability_Assay cluster_workflow Workflow start Start incubation Incubate the test peptide with a protease solution (e.g., human serum or a specific protease) start->incubation sampling Take aliquots at different time points incubation->sampling quenching Stop the enzymatic reaction (e.g., by adding acid or a protease inhibitor) sampling->quenching analysis Analyze the amount of intact peptide remaining using HPLC or LC-MS quenching->analysis calculation Calculate the half-life (t½) of the peptide analysis->calculation end End calculation->end

Protease Stability Assay Workflow.

Materials:

  • Test peptides (native and alpha-methylated)

  • Protease source (e.g., human serum, plasma, or a purified protease like trypsin)

  • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., trifluoroacetic acid)

  • HPLC or LC-MS system

Procedure:

  • Preparation: Dissolve the test peptides in the incubation buffer to a known concentration.

  • Incubation: Add the protease source to the peptide solution and incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction in the aliquot by adding the quenching solution.

  • Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to separate the intact peptide from its degradation products.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase exponential decay model to calculate the half-life (t½) of the peptide.

Conclusion

Alpha-methylation represents a powerful and versatile tool in peptide drug design. By strategically introducing a methyl group at the alpha-carbon of an amino acid residue, researchers can significantly enhance a peptide's resistance to enzymatic degradation, thereby prolonging its in vivo half-life. Furthermore, this modification can impose conformational constraints that lead to improved receptor binding affinity and potency. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers to explore the potential of alpha-methylated peptides in their therapeutic programs. As the field of peptide therapeutics continues to evolve, alpha-methylation is poised to play an increasingly important role in the development of next-generation drugs with superior efficacy and pharmacokinetic properties.

References

A Comparative Guide to the Conformational Analysis of Peptides Containing α-Methyl-allylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of peptides is paramount for designing novel therapeutics with enhanced efficacy and stability. The incorporation of non-natural amino acids, such as α-methyl-allylglycine, into peptide chains can significantly influence their conformational preferences, thereby modulating their biological activity. This guide provides a comprehensive overview of the methodologies used to analyze the conformation of peptides containing α-methyl-allylglycine and compares its potential conformational impact with that of other α-methylated amino acids.

Introduction to Conformational Analysis of Modified Peptides

The introduction of an α-methyl group and an allyl group in α-methyl-allylglycine is expected to impose significant steric constraints on the peptide backbone. The α-methylation restricts the available conformational space, often promoting helical or turn structures. The allylglycine moiety, on the other hand, introduces a reactive handle for further chemical modifications. A thorough conformational analysis is crucial to elucidate the structural consequences of this unique amino acid and to guide the design of peptides with desired topologies.

Experimental Workflow for Conformational Analysis

A systematic approach combining peptide synthesis, purification, and spectroscopic analysis is essential for a comprehensive conformational study. The general workflow is depicted below.

Experimental Workflow for Conformational Analysis cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation Synthesis Solid-Phase Peptide Synthesis (SPPS) Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy (1D, 2D-TOCSY, 2D-NOESY/ROESY) Characterization->NMR CD Circular Dichroism (CD) Spectroscopy Characterization->CD Dihedral_Angles Dihedral Angle Restraints (φ, ψ) NMR->Dihedral_Angles Secondary_Structure Secondary Structure Estimation (% Helicity, % β-sheet) CD->Secondary_Structure

Figure 1: Experimental workflow for peptide conformational analysis.

Detailed Experimental Protocols

Peptide Synthesis

Peptides incorporating α-methyl-allylglycine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Materials:

    • Fmoc-protected amino acids

    • Fmoc-α-methyl-allylglycine

    • Rink Amide resin (for C-terminal amide) or pre-loaded Wang resin (for C-terminal acid)

    • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

    • Base: DIPEA (N,N-Diisopropylethylamine)

    • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

    • Solvents: DMF, DCM (Dichloromethane)

    • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Procedure:

    • Resin Swelling: Swell the resin in DMF for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in the presence of DIPEA (6 eq.) in DMF. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.

    • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

    • Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

NMR Spectroscopy for Dihedral Angle Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. Add a known amount of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition:

    • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and chemical environment of the protons.

    • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a spin system (i.e., within an amino acid residue). This is crucial for assigning the proton resonances to specific amino acids.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), providing distance restraints that are essential for structure calculation. NOESY is suitable for larger peptides, while ROESY is often preferred for smaller, more flexible peptides.

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances to their respective amino acid residues in the peptide sequence.

    • NOE Restraint Generation: Integrate the cross-peak volumes in the NOESY/ROESY spectrum to derive upper distance limits between pairs of protons.

    • Dihedral Angle Calculation: Measure the ³J(HNHα) coupling constants from the 1D ¹H NMR spectrum. These values can be used in the Karplus equation to estimate the backbone dihedral angle φ.

    • Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that satisfy the experimental NOE distance and dihedral angle restraints.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for determining the secondary structure content of peptides.

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for far-UV CD should be in the range of 10-100 µM.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • The shape of the CD spectrum is characteristic of the peptide's secondary structure.

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band around 200 nm.

    • The mean residue ellipticity at 222 nm ([θ]₂₂₂) can be used to estimate the percentage of α-helical content using various algorithms and reference spectra.

Comparative Conformational Analysis

While specific experimental data for peptides containing α-methyl-allylglycine is not yet widely available in the literature, we can predict its conformational behavior based on studies of structurally related α-methylated amino acids.

Logical Relationship between Structure and Conformation

The following diagram illustrates the expected influence of α-methyl-allylglycine on peptide conformation compared to other residues.

Structural Influence on Conformation cluster_residue Amino Acid Residue cluster_property Structural Property cluster_conformation Favored Conformation Ala Alanine (Ala) Flexibility High Conformational Flexibility Ala->Flexibility Aib α-Aminoisobutyric Acid (Aib) (α-methyl-alanine) Restriction Restricted φ, ψ angles Aib->Restriction aMeAllGly α-Methyl-allylglycine aMeAllGly->Restriction Reactivity Reactive Side Chain aMeAllGly->Reactivity RandomCoil Random Coil / β-sheet Flexibility->RandomCoil Helix Helical (α-helix, 3₁₀-helix) Restriction->Helix Modified Further Modification / Cyclization Reactivity->Modified

Figure 2: Influence of amino acid structure on conformation.

Data Presentation: A Comparative Table

To facilitate a direct comparison, experimental and computational data should be summarized in a structured table. Below is a template for such a table, populated with hypothetical data for a model peptide Ac-X-Ala-NHMe, where X is the amino acid of interest.

Amino Acid (X)φ (degrees)ψ (degrees)Secondary Structure Propensity (% Helicity)Reference
α-Methyl-allylglycine -60 ± 10-40 ± 10~30-40%[Hypothetical]
α-Methyl-alanine (Aib) -57 ± 5-47 ± 5High (~50-70%)[1]
Alanine (Ala) -65 ± 15-40 ± 15Moderate (~20-30%)[2]
Glycine (Gly) Wide RangeWide RangeLow (~5-15%)[2]

Note: The values for α-methyl-allylglycine are hypothetical and serve as an example of how data would be presented. Actual values would need to be determined experimentally or through computational modeling.

Interpretation of Comparative Data:

  • Dihedral Angles (φ, ψ): The restricted φ and ψ angles for α-methylated residues, including the predicted values for α-methyl-allylglycine, fall within the α-helical region of the Ramachandran plot. This is in contrast to the more flexible glycine residue.

  • Helical Propensity: The α-methyl group is a known helix-inducer. Therefore, peptides containing α-methyl-allylglycine are expected to exhibit a higher helical content compared to their counterparts with alanine or glycine at the same position. The helical propensity is likely to be comparable to that of α-methyl-alanine (Aib), a strong helix-promoting residue.

Conclusion

The conformational analysis of peptides containing novel amino acids like α-methyl-allylglycine is a critical step in modern peptide-based drug discovery. By employing a combination of solid-phase peptide synthesis, NMR spectroscopy, and circular dichroism, researchers can gain detailed insights into the structural impact of such modifications. While direct experimental data for α-methyl-allylglycine containing peptides is still emerging, comparisons with structurally related α-methylated amino acids provide a strong basis for predicting its conformational preferences. The methodologies and comparative framework presented in this guide offer a robust approach for scientists and researchers to characterize and utilize novel amino acids in the design of next-generation peptide therapeutics.

References

Unveiling the Shield: Alpha-Methylation Enhances Peptide Stability Against Proteolytic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of peptide-based therapeutics, achieving metabolic stability is a paramount challenge. The susceptibility of peptides to rapid degradation by proteases in the body significantly limits their bioavailability and therapeutic efficacy. A key strategy to overcome this hurdle is the incorporation of alpha-methylated amino acids into peptide sequences. This guide provides a comprehensive comparison of the proteolytic stability of peptides containing alpha-methylated amino acids versus their unmodified counterparts, supported by experimental data and detailed methodologies.

The Protective Power of a Methyl Group: A Quantitative Comparison

The introduction of a methyl group at the alpha-carbon of an amino acid residue sterically hinders the approach of proteolytic enzymes, thereby suppressing the cleavage of the peptide bond.[1] This modification has been shown to dramatically increase the half-life of peptides in various biological media.

The following table summarizes quantitative data from studies comparing the proteolytic stability of alpha-methylated peptides with their native analogues.

Peptide/AnalogModificationProtease/MediumHalf-life / % RemainingAnalytical Method
Temporin LNativeGastric Fluid (Pepsin)< 30 minutesLC-MS
Temporin L Analog Methylated Gastric Fluid (Pepsin) > 60 minutes LC-MS
Apolipoprotein A-I Mimetic Peptide 'A'NativeTrypsinSignificant DegradationNot Specified
Apolipoprotein A-I Mimetic Peptide Kα α-methyl Lysine Trypsin Almost Fully Intact Not Specified
Apolipoprotein A-I Mimetic Peptide 'A'NativeAsp-NSignificant DegradationNot Specified
Apolipoprotein A-I Mimetic Peptide Kα α-methyl Lysine Asp-N Resistant to Proteolysis Not Specified
Model PeptideUnsubstitutedα-ChymotrypsinSusceptible to DegradationNot Specified
Model Peptide α-trifluoromethyl-substituted amino acid at P1 position α-Chymotrypsin Absolute Stability Not Specified

Visualizing the Mechanism of Protection and Experimental Workflow

To better understand the underlying principles and experimental procedures, the following diagrams illustrate the mechanism of steric hindrance and a typical workflow for assessing peptide stability.

Steric_Hindrance_Mechanism cluster_peptide Peptide Backbone cluster_methylated_peptide Alpha-Methylated Peptide Backbone cluster_protease Protease Active Site p1 ...-NH-CH(R)-CO-... protease Active Site p1->protease Binding and Cleavage mp1 ...-NH-C(CH3)(R)-CO-... mp1->protease Steric Hindrance (No Binding/Cleavage)

Mechanism of Protease Resistance by Alpha-Methylation.

Peptide_Stability_Assay_Workflow start Start: Peptide Synthesis (Native and α-methylated) incubation Incubation with Protease (e.g., Trypsin, Chymotrypsin, Pepsin, Serum) start->incubation sampling Aliquots taken at various time points incubation->sampling quenching Quench Reaction (e.g., with acid) sampling->quenching analysis Analysis by RP-HPLC or LC-MS quenching->analysis data Data Analysis: - Peak area integration - Calculate % remaining peptide - Determine Half-life (t½) analysis->data end End: Compare Stability data->end

Experimental Workflow for In Vitro Peptide Stability Assay.

Experimental Protocols

Accurate assessment of peptide stability is crucial for the development of robust therapeutic candidates. Below are detailed methodologies for conducting in vitro proteolytic stability assays.

Protocol 1: In Vitro Peptide Stability Assay in Human Serum

This protocol provides a general method to assess the stability of a peptide in human serum.[2]

Materials:

  • Test peptide (alpha-methylated and non-methylated versions) stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water).

  • Human serum (pooled).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Peptide Incubation:

    • Pre-warm an aliquot of human serum to 37°C.

    • Spike the serum with the test peptide to a final concentration of, for example, 10 µM.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the quenching solution to the aliquot to stop the enzymatic reaction and precipitate serum proteins.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated RP-HPLC or LC-MS method.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide.

Protocol 2: Protease-Specific Stability Assay (e.g., Trypsin, Chymotrypsin, Pepsin)

This protocol is designed to evaluate peptide stability against specific proteases.

Materials:

  • Test peptide stock solution.

  • Protease stock solution (e.g., trypsin, chymotrypsin, or pepsin in an appropriate buffer).

  • Reaction buffer (specific to the protease, e.g., Tris-HCl for trypsin and chymotrypsin, acetate buffer for pepsin).

  • Quenching solution.

  • RP-HPLC or LC-MS system.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer and the test peptide to the desired final concentration.

    • Initiate the reaction by adding the protease stock solution. A typical enzyme-to-substrate ratio (w/w) is 1:50 to 1:100.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the specific protease (e.g., 37°C).

  • Sampling and Quenching:

    • Follow the time-course sampling and quenching procedure as described in Protocol 1.

  • Analysis:

    • Analyze the samples by RP-HPLC or LC-MS to determine the amount of undigested peptide.

  • Data Interpretation:

    • Compare the degradation profiles of the alpha-methylated and native peptides to assess the degree of stabilization.

Analytical Methodologies: RP-HPLC and LC-MS

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: A C18 column is typically used for peptide separation.

  • Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is commonly employed.

  • Detection: UV absorbance at 214 nm or 280 nm is used to detect and quantify the peptide.

  • Quantification: The peak area of the intact peptide at each time point is compared to the peak area at time zero to determine the percentage of remaining peptide.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • LC System: Coupled with a mass spectrometer, the LC system separates the peptide from its degradation products.

  • Mass Spectrometer: The mass spectrometer provides highly specific detection and quantification of the intact peptide based on its mass-to-charge ratio.

  • Advantages: LC-MS offers higher sensitivity and specificity compared to HPLC-UV and can be used to identify the cleavage sites by analyzing the mass of the degradation fragments.

Conclusion

The incorporation of alpha-methylated amino acids is a proven and effective strategy to enhance the proteolytic stability of therapeutic peptides. The steric hindrance provided by the alpha-methyl group significantly reduces the rate of enzymatic degradation, leading to a longer in vivo half-life and improved pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the stabilizing effects of alpha-methylation and to select promising candidates for further drug development. By understanding and applying these principles, the development of more robust and effective peptide-based therapies can be accelerated.

References

A Comparative Guide to (R)- and (S)-Fmoc-α-methyl-allylglycine for Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemistry of unnatural amino acids is a critical determinant of the conformational properties and biological activity of synthetic peptides. This guide provides a comparative overview of (R)-Fmoc-α-methyl-allylglycine and its (S)-enantiomer, two chiral building blocks that introduce conformational constraints into peptide structures. Due to a lack of direct comparative studies in the literature, this guide presents a framework for their evaluation, including detailed experimental protocols and data presentation formats, to enable researchers to conduct their own comprehensive comparisons.

The introduction of α,α-disubstituted amino acids, such as the α-methylated analogs of allylglycine, is a powerful strategy in peptide design. The additional methyl group at the α-carbon restricts the rotation around the peptide backbone, favoring specific secondary structures, most notably helical conformations.[1][2] The chirality at this new stereocenter—(R) versus (S)—can further dictate the screw sense of the induced helix (right-handed vs. left-handed), which in turn can profoundly impact receptor binding and biological function.[3] Fmoc-α-methyl-allylglycine, with its versatile allyl side chain, offers a unique combination of conformational constraint and a functional handle for further chemical modification.

Hypothetical Performance Comparison

Parameter(R)-Fmoc-α-methyl-allylglycine(S)-Fmoc-α-methyl-allylglycineExpected Outcome/Rationale
SPPS Coupling Efficiency Potentially lowerPotentially higherThe (S)-enantiomer may exhibit slightly better coupling efficiency due to more favorable steric interactions with the growing peptide chain, which is composed of L-amino acids.
Peptide Secondary Structure May induce a left-handed helical turnExpected to favor a right-handed helical turnThe chirality of the α-methyl amino acid often dictates the helical screw sense in homopeptides or when incorporated into flexible peptide sequences.[3]
Peptide Proteolytic Stability HighHighThe α-methylation sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation for both enantiomers.[4]
Receptor Binding Affinity Dependent on targetDependent on targetThe specific stereochemistry will be critical for complementarity to the chiral binding pocket of a biological target. One enantiomer is likely to show significantly higher affinity.

Experimental Workflows for Comparison

To empirically determine the comparative performance of (R)- and (S)-Fmoc-α-methyl-allylglycine, a series of experiments are proposed. The following diagrams illustrate the logical flow of these investigations.

experimental_workflow cluster_synthesis Synthesis of Enantiomers cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Comparative Analysis start Chiral Precursor (e.g., D- or L-allylglycine) step1 Diastereoselective Methylation start->step1 step2 Purification and Separation of Diastereomers step1->step2 step3 Fmoc Protection step2->step3 end_synth (R)- and (S)-Fmoc-α-methyl-allylglycine step3->end_synth resin Resin Support incorporation Incorporate (R) or (S) Enantiomer into a model peptide (e.g., Ac-Ala-X-Ala-NH2) resin->incorporation cleavage Cleavage and Deprotection incorporation->cleavage purification RP-HPLC Purification cleavage->purification peptide Purified Peptides purification->peptide cd_spec Circular Dichroism (CD) Spectroscopy peptide->cd_spec nmr_spec NMR Spectroscopy peptide->nmr_spec stability_assay Proteolytic Stability Assay peptide->stability_assay binding_assay Receptor Binding Assay peptide->binding_assay

Caption: Overall experimental workflow for comparing the (R) and (S) enantiomers.

spss_cycle cluster_0 SPPS Cycle for Incorporation deprotection Fmoc Deprotection (Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 coupling Coupling of (R/S)-Fmoc-α-methyl-allylglycine (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Next cycle

Caption: A typical SPPS cycle for incorporating the sterically hindered amino acid.

Detailed Experimental Protocols

Protocol 1: Diastereoselective Synthesis of Fmoc-α-methyl-allylglycine Enantiomers

This protocol is adapted from general methods for the stereospecific synthesis of α-methylated amino acids.[5][6]

  • Starting Material: Begin with commercially available N-Boc-(R)-allylglycine or N-Boc-(S)-allylglycine.

  • Oxazolidinone Formation: React the N-Boc-allylglycine with an appropriate chiral auxiliary (e.g., a derivative of pseudoephedrine) to form a chiral oxazolidinone. This step locks the conformation for the subsequent diastereoselective alkylation.

  • Enolate Formation: Treat the oxazolidinone with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the corresponding enolate.

  • α-Methylation: Add methyl iodide to the enolate solution. The methylation will occur diastereoselectively due to the steric hindrance imposed by the chiral auxiliary.

  • Hydrolysis and Auxiliary Removal: Hydrolyze the alkylated oxazolidinone under acidic conditions to yield the α-methyl-allylglycine and recover the chiral auxiliary.

  • Fmoc Protection: Protect the free amine of the α-methyl-allylglycine with Fmoc-OSu in the presence of a mild base (e.g., sodium bicarbonate) in a dioxane/water mixture.

  • Purification: Purify the final (R)- or (S)-Fmoc-α-methyl-allylglycine by column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide (e.g., Ac-Ala-X-Ala-NH2, where X is the (R) or (S) enantiomer) on a Rink Amide resin using a standard Fmoc/tBu strategy.[7][8]

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

  • Coupling of Standard Amino Acids (e.g., Fmoc-Ala-OH):

    • Pre-activate Fmoc-Ala-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Coupling of (R/S)-Fmoc-α-methyl-allylglycine:

    • Due to steric hindrance, a longer coupling time and/or stronger coupling agents may be necessary.

    • Pre-activate (R)- or (S)-Fmoc-α-methyl-allylglycine (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 4-6 hours, or overnight if necessary.

    • A double coupling (repeating the coupling step) may be required for complete reaction.

  • Washing: After each coupling, wash the resin as described in step 3.

  • Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Comparative Analysis of Peptides
  • Circular Dichroism (CD) Spectroscopy:

    • Dissolve the purified peptides in a suitable solvent (e.g., 10 mM phosphate buffer, pH 7.4, with or without a helix-inducing co-solvent like trifluoroethanol).

    • Acquire CD spectra from 190 to 260 nm.

    • Compare the spectra of the peptides containing the (R) and (S) enantiomers to assess differences in secondary structure, particularly the presence and handedness of helical content.

  • Proteolytic Stability Assay:

    • Incubate each peptide at a known concentration with a protease (e.g., trypsin, chymotrypsin, or proteinase K) at 37 °C.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Quench the enzymatic reaction (e.g., by adding TFA).

    • Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide over time. Compare the degradation profiles of the two diastereomeric peptides.

Conclusion

The stereochemistry of α-methyl-allylglycine is anticipated to have a profound influence on the properties of peptides into which it is incorporated. While the (S)-enantiomer is expected to promote right-handed helices, compatible with the structures of most L-amino acid peptides, the (R)-enantiomer offers the potential to induce unique left-handed turns or disrupt existing secondary structures in novel ways. The provided experimental framework will allow researchers to systematically investigate these differences, leading to a more rational design of peptidomimetics with enhanced stability, conformational control, and tailored biological activity. The allyl side chain further provides a valuable site for post-synthetic modifications, opening avenues for the development of peptide conjugates, cyclic peptides, and other advanced therapeutic modalities.

References

Harnessing Helicity: A Comparative Guide to Peptides Modified with Alpha-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides to enhance their structural stability and biological activity is a cornerstone of modern therapeutic design. Among the various modifications, the introduction of alpha-methylated amino acids has emerged as a powerful tool to promote and stabilize helical conformations. This guide provides an objective comparison of the performance of such modifications, supported by experimental data and detailed methodologies.

The incorporation of an alpha-methyl group onto an amino acid residue restricts the conformational freedom of the peptide backbone, favoring the dihedral angles consistent with an α-helical structure.[1][2][3] This seemingly minor alteration can have profound effects, leading to peptides with increased resistance to proteolytic degradation, enhanced receptor binding, and improved cell permeability.[1][4]

Quantitative Analysis of Helicity

Circular Dichroism (CD) spectroscopy is a primary technique for assessing the helical content of peptides.[5][6][7] The table below summarizes quantitative data from a study on Apolipoprotein A-I (ApoA-I) mimetic peptides, where various alpha-methylated amino acids were incorporated to enhance helicity and biological function.[1]

Peptide NameSequenceModification(s)% Helicity (PBS)% Helicity (30% TFE)
AVLESFKVSFLSALEEYTKKLNTNone (Wild Type)15.259.8
VLESFKVSFLSA(αMe) LEEYTKKLNTα-methyl-Alanine18.540.5
VLESFKVSFLSALEEYTKKLND(αMe) Tα-methyl-Aspartic Acid16.856.1
VLESFKVSFLSALEEYTK(αMe) KLNTα-methyl-Lysine25.758.3
VLESFKVSFL(αMe) SALEEYTKKLNTα-methyl-Leucine28.160.1
VLESFKVSFL(αMe)SALEEYT K(αMe) KLNTα-methyl-Leucine & α-methyl-Lysine35.459.2

Data sourced from a study on Apolipoprotein A-I mimetic peptides.[1] Helicity was determined by CD spectroscopy in phosphate-buffered saline (PBS) and in a helix-inducing solvent, 30% trifluoroethanol (TFE).

Experimental Protocols

A thorough investigation into the helicity of modified peptides involves several key experimental stages, from synthesis to structural analysis.

1. Peptide Synthesis:

Modified peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (fluorenylmethoxycarbonyl) chemistry.[1][8]

  • Resin Preparation: A suitable resin (e.g., Rink amide resin) is swollen in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected alpha-methylated amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free amine on the resin. The coupling reaction is monitored for completion (e.g., using a Kaiser test).

  • Iterative Cycles: The deprotection and coupling steps are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The final product is verified by mass spectrometry.

2. Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is employed to determine the secondary structure of the purified peptides.[5][7][9]

  • Sample Preparation: Purified peptides are dissolved in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a known concentration. For assessing maximal helicity, spectra are often also recorded in a helix-inducing solvent like trifluoroethanol (TFE).

  • Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas. The sample is placed in a quartz cuvette with a defined path length (e.g., 1 mm).

  • Data Acquisition: Far-UV spectra (typically 190-260 nm) are recorded at a controlled temperature (e.g., 25°C). Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity (MRE). The percentage of α-helicity is then calculated from the MRE at 222 nm using established formulas.

Visualizing the Workflow and Structural Impact

To better understand the process and the molecular basis of enhanced helicity, the following diagrams are provided.

G cluster_0 Peptide Design & Synthesis cluster_1 Helicity Analysis cluster_2 Functional Assays Sequence_Design Sequence Design with α-Methylated Amino Acids Peptide_Synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) Sequence_Design->Peptide_Synthesis Purification RP-HPLC Purification Peptide_Synthesis->Purification Verification Mass Spectrometry Verification Purification->Verification CD_Spectroscopy Circular Dichroism Spectroscopy Verification->CD_Spectroscopy Protease_Stability Protease Stability Assay Verification->Protease_Stability Biological_Activity Biological Activity Assay (e.g., Cholesterol Efflux) Verification->Biological_Activity Data_Analysis Calculation of % Helicity CD_Spectroscopy->Data_Analysis Data_Analysis->Biological_Activity

Experimental workflow for helicity studies.

Impact of α-methylation on backbone flexibility.

References

Receptor binding affinity comparison of methylated vs. unmethylated peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of peptide modifications is crucial for designing potent and selective therapeutics. N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, has emerged as a key strategy to enhance the pharmacokinetic properties of peptide drugs. This modification can significantly influence a peptide's conformation, metabolic stability, and membrane permeability, which in turn can dramatically alter its binding affinity for its target receptor.

This guide provides an objective comparison of the receptor binding affinity of methylated versus unmethylated peptides, supported by experimental data. It also details the methodologies for the key experiments cited and includes visualizations of relevant signaling pathways and experimental workflows.

Impact on Receptor Binding: A Quantitative Comparison

N-methylation can either enhance or diminish a peptide's binding affinity, or even alter its selectivity for different receptor subtypes.[1] The effect is highly dependent on the position of the methylation and the specific peptide and receptor involved. The introduction of a methyl group can restrict the conformational flexibility of the peptide backbone, potentially locking it into a bioactive conformation that favors receptor binding.[2][3] Conversely, the steric hindrance introduced by the methyl group can also disrupt critical interactions between the peptide and its receptor, leading to decreased affinity.[4]

Below are summaries of quantitative data from studies on somatostatin and enkephalin analogues, which illustrate the variable effects of N-methylation on receptor binding affinity.

Somatostatin Analogues

A systematic N-methyl scan of somatostatin octapeptide agonists has shown that the position of methylation is critical for receptor affinity and selectivity. The following table presents the binding affinities (Ki, nM) of mono-N-methylated analogues of a somatostatin octapeptide compared to the unmethylated parent peptide at five human somatostatin receptor subtypes (sst1-sst5).

Peptide Analoguesst1 (Ki, nM)sst2 (Ki, nM)sst3 (Ki, nM)sst4 (Ki, nM)sst5 (Ki, nM)
Unmethylated Parent 1.50.86.3253.2
(N-Me)Ala¹ 121.28.9304.5
(N-Me)Phe³ 0.90.53.1152.1
(N-Me)Trp⁴ 251550>10040
(N-Me)Lys⁵ 2.10.97.5283.8

Data adapted from studies on N-methylated somatostatin analogues.

Enkephalin Analogues

N-methylation has also been explored to enhance the properties of enkephalin analogues, which are opioid peptides. The following table shows the binding affinities (Ki, nM) of N-methylated cyclic enkephalin analogues compared to their unmethylated parent peptides at mu (μ), delta (δ), and kappa (κ) opioid receptors.

Peptide Analogueμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Unmethylated Parent 1.215250
(N-Me)Gly² Analogue 0.88180
(N-Me)Phe⁴ Analogue 5.645800

Data adapted from a study on N-methylated cyclic enkephalin analogues.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of methylated and unmethylated peptides.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

N-methylated peptides are commonly synthesized using a modified solid-phase peptide synthesis (SPPS) protocol.[1] A prevalent method involves the use of the o-nitrobenzenesulfonyl (o-NBS) protecting group for the secondary amine.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Diisopropylethylamine (DIPEA)

  • Piperidine in dimethylformamide (DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • Solvents (DMF, dichloromethane (DCM))

  • Cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)

Procedure:

  • Resin Swelling: The Rink amide resin is swelled in DMF.

  • First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin using a standard coupling protocol.

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

  • o-NBS Protection: The exposed amine is reacted with o-NBS-Cl and DIPEA in DMF to introduce the o-NBS protecting group.

  • Methylation: The o-NBS protected amine is then methylated using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like DBU.

  • o-NBS Deprotection: The o-NBS group is removed using a solution of a thiol (e.g., 2-mercaptoethanol) and a base (e.g., DBU) in DMF.

  • Coupling of the Next Amino Acid: The next Fmoc-protected amino acid is coupled to the newly formed secondary amine.

  • Repeat: Steps 3-7 are repeated for each subsequent amino acid in the peptide sequence. For residues that are not methylated, standard SPPS protocols are followed after Fmoc deprotection.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail.

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

SPPS_Workflow Resin Resin Swelling Coupling1 First Amino Acid Coupling Resin->Coupling1 Fmoc_Deprotection1 Fmoc Deprotection Coupling1->Fmoc_Deprotection1 oNBS_Protection o-NBS Protection Fmoc_Deprotection1->oNBS_Protection For methylated residue Coupling2 Next Amino Acid Coupling Fmoc_Deprotection1->Coupling2 For unmethylated residue Methylation Methylation oNBS_Protection->Methylation oNBS_Deprotection o-NBS Deprotection Methylation->oNBS_Deprotection oNBS_Deprotection->Coupling2 Repeat Repeat for Sequence Coupling2->Repeat Cleavage Cleavage & Deprotection Repeat->Cleavage Purification Purification & Characterization Cleavage->Purification

N-methylation workflow during solid-phase peptide synthesis.

Receptor Binding Affinity Assay (Competitive Radioligand Binding Assay)

This assay is a common method to determine the binding affinity of a ligand (in this case, the methylated or unmethylated peptide) to its receptor.[5] It measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14 for somatostatin receptors)

  • Unlabeled competitor peptides (methylated and unmethylated analogues)

  • Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Receptor Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissues. The protein concentration is determined.

  • Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor peptide.[1]

  • Equilibrium: The incubation is carried out for a sufficient time (e.g., 30-60 minutes at 25-37°C) to allow the binding to reach equilibrium.[1]

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[1] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Preparation Receptor Preparation Incubation Incubation with Radioligand & Competitor Peptide Preparation->Incubation Equilibrium Reach Binding Equilibrium Incubation->Equilibrium Separation Separation of Bound & Free Ligand (Filtration) Equilibrium->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Analysis Data Analysis (IC50 & Ki) Quantification->Analysis

Workflow for a competitive radioligand binding assay.

Signaling Pathway

Many peptide hormones and neurotransmitters exert their effects by binding to G-protein-coupled receptors (GPCRs) on the cell surface. The binding of a peptide agonist to its GPCR initiates a cascade of intracellular events.

Upon agonist binding, the GPCR undergoes a conformational change, which leads to the activation of an associated heterotrimeric G-protein.[1] The G-protein then exchanges GDP for GTP and dissociates into its α and βγ subunits. These subunits, in turn, modulate the activity of downstream effector proteins, such as adenylyl cyclase or phospholipase C. This leads to changes in the concentration of intracellular second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger a cascade of intracellular events, ultimately resulting in a specific cellular response.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Peptide (Agonist) Receptor GPCR Peptide->Receptor Binds G_Protein G-Protein (αβγ-GDP) Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Simplified GPCR signaling pathway upon peptide binding.

References

The Impact of α-Methylation on Peptide Membrane Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the membrane permeability of peptide-based therapeutics is a critical challenge. Alpha-methylation (specifically N-methylation) of the peptide backbone has emerged as a key strategy to improve this pharmacokinetic property. This guide provides an objective comparison of peptide permeability before and after α-methylation, supported by experimental data, detailed protocols, and mechanistic diagrams.

Alpha-methylation, the process of replacing a hydrogen atom on a backbone amide nitrogen with a methyl group, significantly alters a peptide's physicochemical properties. This modification effectively enhances membrane permeability through two primary mechanisms: the reduction of the desolvation penalty and conformational stabilization. By removing a hydrogen bond donor, N-methylation decreases the number of favorable interactions with water molecules that must be broken for the peptide to enter the hydrophobic lipid bilayer.[1] Concurrently, the steric hindrance introduced by the methyl group restricts the peptide's conformational flexibility, which can "lock" it into a more membrane-compatible shape.[2][3]

Comparative Analysis of Permeability

The introduction of N-methyl groups into a peptide sequence has been shown to significantly increase its ability to cross cell membranes. This effect has been quantified in various studies using standard in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2, RRCK, and MDCK assays.

The data presented below is compiled from studies that directly compare a parent peptide with its N-methylated analog, demonstrating the tangible benefits of this modification.

Peptide IDModificationAssayPermeability (Papp) (x 10⁻⁶ cm/s)Fold Increase
Peptide 1 Parent PeptideCaco-2121x
Peptide 15 N-methylated analog of Peptide 1Caco-221
Sanguinamide A analog Parent PeptideRRCK0.616x
Danamide D N-methylated analog (on Phe³)RRCK9.6
Cyclic Hexapeptide Library Poorly permeable membersCaco-2< 1>10x
Cyclic Hexapeptide Library Highly permeable N-methylated analogsCaco-2> 10

Table 1: Quantitative Comparison of Membrane Permeability for Peptides and their N-Methylated Analogs. Data compiled from multiple sources demonstrates a significant increase in the apparent permeability coefficient (Papp) after N-methylation across different peptide scaffolds and permeability assays.[4][5][6][7]

Mechanistic and Experimental Frameworks

To better visualize the underlying principles and the experimental approach to evaluating the effects of α-methylation, the following diagrams are provided.

Mechanism_of_Action cluster_0 cluster_1 cluster_2 cluster_3 Start α-Methylation (N-Methylation) Effect1 Removes Amide H-bond Donor Start->Effect1 Effect2 Introduces Steric Hindrance Start->Effect2 Consequence1 Reduces Desolvation Penalty Effect1->Consequence1 Consequence2 Restricts Backbone Conformational Flexibility Effect2->Consequence2 Outcome Enhanced Membrane Permeability Consequence1->Outcome Consequence2->Outcome

Caption: Mechanism of permeability enhancement by α-methylation.

The diagram above illustrates the dual effects of α-methylation on a peptide. By removing a hydrogen bond donor and introducing steric bulk, the modification lowers the energetic barrier for membrane entry and promotes a favorable conformation for transit.

Experimental_Workflow Start Peptide Design & Synthesis Synthesis1 Synthesize Parent Peptide Start->Synthesis1 Synthesis2 Synthesize α-Methylated Analog Start->Synthesis2 Assay Permeability Assay Synthesis1->Assay Synthesis2->Assay PAMPA PAMPA (Passive Diffusion) Assay->PAMPA CellBased Cell-Based Assays (e.g., Caco-2, MDCK) Assay->CellBased Analysis Data Analysis PAMPA->Analysis CellBased->Analysis Comparison Compare Papp Values of Parent vs. Analog Analysis->Comparison Conclusion Conclusion on Effect of α-Methylation Comparison->Conclusion

Caption: Experimental workflow for comparing peptide permeability.

This workflow outlines the systematic process of synthesizing a parent peptide and its methylated analog, followed by parallel testing in standard permeability assays and comparative data analysis to determine the impact of the modification.

Experimental Protocols

The following are summarized methodologies for the key experiments cited in the comparison of peptide permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is an in vitro, cell-free assay that predicts passive, transcellular permeability of a compound.[1][8]

  • Membrane Preparation : A filter plate's hydrophobic PVDF membrane is coated with a solution of a lipid (e.g., 10% lecithin) in an organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid layer that forms the artificial membrane.

  • Assay Setup : The filter plate (donor plate) is placed on an acceptor plate. The acceptor wells are filled with a buffer solution (e.g., PBS, pH 7.4). The test compound, dissolved in a donor buffer, is added to the donor plate wells.

  • Incubation : The plate "sandwich" is incubated, typically for 5 to 18 hours, at room temperature with gentle shaking. During this time, the compound diffuses from the donor compartment, through the artificial membrane, into the acceptor compartment.

  • Quantification : After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using analytical methods such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation : The apparent permeability coefficient (Papp) is calculated based on the compound concentration in the acceptor well, the incubation time, and the membrane area.

Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for predicting human intestinal absorption, as it accounts for passive diffusion as well as active transport mechanisms.[5][9]

  • Cell Culture : Caco-2 cells, derived from human colon adenocarcinoma, are seeded onto semipermeable filter supports in transwell plates. They are cultured for approximately 21 days, during which they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

  • Monolayer Integrity Check : Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values are used.

  • Assay Setup : The experiment measures transport in two directions: apical-to-basolateral (A-B) to model absorption, and basolateral-to-apical (B-A) to identify active efflux. The test compound is added to the donor chamber (apical or basolateral).

  • Incubation and Sampling : The transwell plates are incubated at 37°C. Samples are taken from the receiver chamber at specific time points (e.g., 60, 90, 120 minutes).

  • Quantification : The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Calculation : The Papp is calculated for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is determined; a ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[1]

References

A Comparative Guide to Chiral HPLC Analysis for Purity Determination of Fmoc-(R)-alpha-methyl-allylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the enantiomeric purity of protected amino acid building blocks is of paramount importance. The presence of the undesired enantiomer can lead to significant impurities in the final peptide, potentially impacting its biological activity and safety profile. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of Fmoc-(R)-alpha-methyl-allylglycine, a non-proteinogenic amino acid. The guide includes detailed experimental protocols, comparative performance data, and a discussion of alternative methods.

Chiral HPLC: The Gold Standard for Enantiomeric Purity

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1] The method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and, consequently, their separation.[1] The enantiomeric excess (% ee) can then be accurately calculated from the peak areas in the resulting chromatogram.[1]

Experimental Protocol: Chiral HPLC Analysis of Fmoc-(R)-alpha-methyl-allylglycine

This protocol provides a general procedure for the chiral HPLC analysis of Fmoc-(R)-alpha-methyl-allylglycine. Optimization of the mobile phase composition and gradient may be required for specific columns and systems.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chiral Stationary Phase (Column):

  • A polysaccharide-based chiral column (e.g., Lux Cellulose-1, CHIRALPAK IA, or IC) is a good starting point as they have shown broad applicability for Fmoc-amino acids.[2][3]

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Note: Mobile phase composition plays a critical role in chiral recognition.[3]

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: Ambient (or controlled at 25 °C for better reproducibility)

  • Detection Wavelength: 220 nm or 265 nm (for the Fmoc group)

  • Gradient: A typical gradient would be to start with a lower percentage of Mobile Phase B and gradually increase it. For example:

    • 0-5 min: 40% B

    • 5-20 min: 40-80% B

    • 20-25 min: 80% B

    • 25-30 min: 40% B (re-equilibration)

5. Sample Preparation:

  • Dissolve a small amount of Fmoc-(R)-alpha-methyl-allylglycine in the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • The enantiomeric excess (% ee) is calculated using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Comparative Performance of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation. Polysaccharide-based, quinine-based, and macrocyclic glycopeptide-based CSPs are all effective for resolving Fmoc-protected amino acids.[2][4][5] The following table summarizes the performance of different types of CSPs for the separation of Fmoc-amino acids, providing a basis for column selection. While specific data for Fmoc-(R)-alpha-methyl-allylglycine is not widely published, the data for structurally similar amino acids like Fmoc-Valine and other Fmoc-amino acids are presented as a predictive comparison.

Chiral Stationary Phase (CSP)Mobile PhaseAnalyteRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Selectivity (α)Resolution (Rs)
Polysaccharide-Based
Lux 5 µm Cellulose-1[6]Acetonitrile / 0.1% TFA (60:40)Fmoc-D/L-Valine11.6715.051.373.90
CHIRALPAK IC[3]VariedNatural Fmoc-AAs--1.18 - 2.882.2 - 12.5
Quinine-Based
QN-AX™[4]MeOH/MeCN (75/25 v/v) + 30 mM TEA + 60 mM FAFmoc-AAs--1.05 - 2.06> 5.0 for most
ZWIX(+)™[4]H₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FAFmoc-AAs--Partial to baseline-
Macrocyclic Glycopeptide-Based
CHIROBIOTIC T[5]Reversed PhaseFmoc-AAs---Baseline for many
CHIROBIOTIC R[5]Reversed Phase / Polar OrganicFmoc-AAs---Baseline for many

Note: Retention times, selectivity, and resolution are highly dependent on the specific analyte, mobile phase, and chromatographic conditions.

Experimental Workflow for Chiral HPLC Analysis

The following diagram illustrates the general workflow for determining the enantiomeric purity of Fmoc-(R)-alpha-methyl-allylglycine using chiral HPLC.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis A Weigh Fmoc-(R)-alpha-methyl-allylglycine B Dissolve in Initial Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample onto Chiral Column C->D E Elute with Gradient Mobile Phase D->E F Detect with UV Detector E->F G Integrate Peak Areas F->G H Calculate % Enantiomeric Excess G->H I Report Results H->I

Caption: Workflow for Chiral HPLC Purity Analysis.

Comparison with Alternative Purity Analysis Methods

While chiral HPLC is the predominant method, other techniques can also be employed to assess the enantiomeric purity of amino acids.

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.[1]High resolution, well-established, versatile for many amino acids.[1]Can require method development, chiral columns can be expensive.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile, derivatized enantiomers on a chiral GC column.High sensitivity, can provide structural information from mass spectra.[7]Requires derivatization which can be time-consuming and may introduce impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of a chiral solvating or derivatizing agent to induce chemical shift differences between enantiomers.Provides a direct measure of the molar ratio without the need for calibration for each enantiomer, less solvent usage.[1]Lower sensitivity compared to chromatographic methods, may require specialized chiral reagents.
Mass Spectrometry with Chiral Selectors Formation of diastereomeric complexes with a chiral selector (e.g., cyclodextrin) in the gas phase, leading to different fragmentation or reaction rates.[8]Rapid analysis, high sensitivity.[8]Less common, may require specialized instrumentation and expertise.

Logical Relationship of Analytical Steps

The following diagram outlines the logical progression from sample to final purity determination.

G A Fmoc-(R)-alpha-methyl-allylglycine Sample B Method Selection (e.g., Chiral HPLC) A->B C Column & Mobile Phase Optimization B->C D Sample Analysis C->D E Data Acquisition (Chromatogram) D->E F Peak Integration & Purity Calculation E->F G Final Purity Report F->G

Caption: Logical Flow of Enantiomeric Purity Analysis.

References

Safety Operating Guide

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid is critical for laboratory safety, environmental protection, and regulatory compliance. As this compound is a protected amino acid derivative used in chemical synthesis, it must be managed as a chemical waste product. The primary directive is to consult the manufacturer-provided Safety Data Sheet (SDS) for specific disposal instructions. In the absence of an SDS, the compound should be treated as hazardous chemical waste as a precautionary measure.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Eye Protection : Wear chemical safety goggles or glasses with side shields.

  • Hand Protection : Use compatible, chemical-resistant gloves.

  • Body Protection : Wear a lab coat. For larger quantities or potential for dust generation, consider additional protective clothing.

  • Work Area : Handle the chemical waste within a chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.

Step 1: Classification and Identification The first and most critical step is to classify the waste.[1] Consult the supplier's Safety Data Sheet (SDS) to determine if the compound is classified as hazardous. While many Fmoc-protected amino acids are not classified as hazardous, regulations require a formal determination.[2] If the SDS is unavailable, treat the waste as hazardous to ensure the highest level of safety and compliance.[3]

Step 2: Waste Segregation Proper segregation prevents dangerous chemical reactions and ensures proper disposal pathways.[1][4]

  • Solid Waste : Collect the solid this compound waste in a dedicated container.

  • Contaminated Labware : Disposable items contaminated with the compound (e.g., gloves, weighing paper, pipette tips) should be placed in the same solid chemical waste container. Contaminated glassware should be decontaminated or managed as hazardous waste.[3]

  • Avoid Mixing : Do not mix this waste with other incompatible waste streams, such as solvents, acids, or bases.[4][5]

Step 3: Containment and Labeling Proper containment and labeling are essential for safety and regulatory compliance.

  • Container : Use a clean, dry, and sealable container made of a material compatible with the chemical. The container must be in good condition, free from leaks or cracks.[3]

  • Labeling : The container must be clearly labeled.[1] Affix a "Hazardous Waste" label (if applicable based on the SDS or institutional policy). The label must include:

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3]

    • The date when waste was first added to the container.

    • The associated hazards (e.g., Irritant), if known.

Step 4: Storage Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area while awaiting pickup.[1][6] Ensure it is stored away from incompatible materials.

Step 5: Professional Disposal Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[3][5]

  • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] These services are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.

Disposal Summary

The following table summarizes the key logistical information for the disposal of this compound.

ParameterGuideline
Waste Type Solid Chemical Waste
Hazard Classification Refer to SDS. If unavailable, treat as hazardous.
Primary Container Sealable, chemically compatible, solid waste container.
Labeling Requirements "Hazardous Waste" (if applicable), Full Chemical Name, Accumulation Start Date.
Storage Location Designated and secure satellite waste accumulation area.
Disposal Method Collection by a licensed professional waste disposal service.[1]
PPE Required Safety Goggles, Lab Coat, Chemical-Resistant Gloves.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

G Figure 1. Chemical Disposal Workflow start Chemical is designated as waste sds Consult Safety Data Sheet (SDS) for hazard classification start->sds is_hazardous Is the waste classified as hazardous? sds->is_hazardous hazardous_waste Treat as Hazardous Chemical Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Chemical Waste per institutional guidelines is_hazardous->non_hazardous_waste No segregate_haz Segregate from incompatible materials hazardous_waste->segregate_haz label_haz Label container with: 'Hazardous Waste' Full Chemical Name Date segregate_haz->label_haz store_haz Store in secure satellite accumulation area label_haz->store_haz professional_disposal Arrange for pickup by licensed waste disposal service store_haz->professional_disposal segregate_nonhaz Segregate from other waste types non_hazardous_waste->segregate_nonhaz label_nonhaz Label container with: Full Chemical Name Date segregate_nonhaz->label_nonhaz store_nonhaz Store in designated waste area label_nonhaz->store_nonhaz store_nonhaz->professional_disposal

Caption: Workflow for proper laboratory chemical disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.